1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-6-oxa-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWPRTCQJUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12COC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719155 | |
| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-38-3 | |
| Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane: A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique three-dimensional architecture of the 6-oxa-1-azaspiro[3.3]heptane core imparts favorable physicochemical properties, establishing it as a valuable bioisostere for commonly used motifs such as morpholine. This guide delves into the synthesis, chemical properties, and potential applications of this compound, offering a technical resource for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly exploring beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling strategy to introduce three-dimensionality into drug candidates. This rigid, well-defined geometry can lead to improved target affinity and selectivity, as well as enhanced metabolic stability and aqueous solubility.
The 6-oxa-1-azaspiro[3.3]heptane moiety, in particular, has garnered significant attention as a bioisosteric replacement for the morpholine ring, a common fragment in many bioactive molecules. The introduction of the spirocyclic oxetane can favorably modulate a compound's properties, offering a more metabolically robust and polar alternative. The N-benzyl derivative, this compound, serves as a key building block, allowing for further functionalization and incorporation into a diverse range of molecular architectures. This guide will provide a detailed examination of this important synthetic intermediate.
Chemical Properties and Characterization
This compound is a stable, organic compound amenable to a variety of chemical transformations. Below is a summary of its key identifiers and predicted physicochemical properties.
| Property | Value | Source |
| CAS Number | 1223573-38-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Predicted XLogP3 | 1.3 - 1.5 | [2][3] |
| Predicted pKa (conjugate acid) | 8.0 - 9.0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range) and the aliphatic protons of the two four-membered rings. The benzylic methylene protons would likely appear as a singlet around 3.5-3.7 ppm. The protons on the azetidine and oxetane rings would exhibit complex splitting patterns in the upfield region (2.0-4.5 ppm).[5][6]
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons of the benzyl group (127-140 ppm), the benzylic carbon (around 60 ppm), and the spirocyclic carbon. The carbons of the azetidine and oxetane rings would appear in the aliphatic region of the spectrum.[7]
-
Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 189. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) and fragmentation of the spirocyclic core.[8][9]
Synthesis of this compound: A Two-Stage Approach
The synthesis of this compound can be logically approached in two main stages: the construction of the core 6-oxa-1-azaspiro[3.3]heptane scaffold, followed by the introduction of the benzyl group onto the nitrogen atom. The following protocols are based on established methodologies for the synthesis of related spirocyclic systems.[10][11]
Stage 1: Synthesis of the 6-Oxa-1-azaspiro[3.3]heptane Core
The formation of the spirocyclic core can be achieved through the reaction of a suitable amine with a bis-electrophile. A plausible and scalable approach involves the reaction of ammonia with 3,3-bis(bromomethyl)oxetane.
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Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry
An In-Depth Technical Guide to 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane: A Modern Scaffold for Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. A significant shift away from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds has been driven by the need to enhance properties such as solubility, metabolic stability, and target selectivity while exploring new chemical space. Within this paradigm, strained spirocyclic systems have emerged as powerful tools. This compound is a prominent example of such a building block, merging the unique characteristics of an azetidine ring and a strained oxetane ring into a rigid, bicyclic structure.
This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile scaffold and bioisosteric replacement for traditional heterocyclic motifs.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its spirocyclic core, where an oxetane and an N-benzylated azetidine ring are joined by a single, shared quaternary carbon atom. This arrangement imparts significant conformational rigidity and defines precise exit vectors for substitution, a highly desirable trait in rational drug design.[1][2]
Core Structure and Isomerism
The molecule consists of two four-membered rings fused at a central carbon. The presence of the oxetane ring, a four-membered cyclic ether, introduces significant ring strain (approximately 25.5 kcal/mol), which is a key determinant of its reactivity.[3] This strain makes the oxetane ring a potent hydrogen-bond acceptor, even more so than less strained ethers or many carbonyl groups.[3][4] The azetidine ring is protected with a benzyl group, a common strategy to mask the secondary amine during synthesis and allow for selective deprotection at a later stage.
Caption: General synthetic workflow for the N-benzylated spiro[3.3]heptane core.
Chemical Reactivity
The reactivity of this compound is dominated by two key features: the strained oxetane ring and the N-benzyl protecting group.
-
Oxetane Ring Opening: The inherent strain of the oxetane ring allows for facile ring-opening reactions, typically under Lewis acidic or strong Brønsted acidic conditions. [3][5]This reaction proceeds via nucleophilic attack at one of the ring carbons adjacent to the oxygen, providing a synthetically useful route to 1,3-difunctionalized compounds. However, the ring is generally stable under basic conditions. [6]* N-Debenzylation: The benzyl group on the azetidine nitrogen serves as a robust protecting group that can be readily removed via catalytic hydrogenation (e.g., using palladium on carbon, H₂). This unmasks the secondary amine, providing a crucial handle for further functionalization and elaboration into more complex drug candidates. This deprotection is a key step in its use as a building block.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block and bioisostere in drug discovery programs. [7][8]Its rigid, three-dimensional structure offers a distinct advantage over more flexible or planar motifs.
A Bioisostere for Morpholine and Piperazine
Spirocyclic scaffolds like 2-oxa-6-azaspiro[3.3]heptane (the de-benzylated core) are increasingly used as bioisosteres for common heterocyclic rings such as morpholine and piperazine. [1][9]Bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical and pharmacokinetic properties.
Advantages as a Bioisostere:
-
Improved Physicochemical Properties: As discussed, this scaffold can lower lipophilicity and modulate basicity, which can lead to improved solubility and reduced off-target effects. [9]* Metabolic Stability: The quaternary spiro-carbon and the strained ring system can block common sites of metabolic oxidation, enhancing the metabolic stability of the parent drug. [9]For example, the spiro-morpholine analogue of the antibiotic linezolid was proposed as a more stable bioisostere to tackle non-oxidative metabolism. [9]* Novel Exit Vectors: The rigid spiro[3.3]heptane framework presents substituents in well-defined three-dimensional orientations, allowing for novel interactions with biological targets that may not be accessible with traditional, more conformationally flexible rings. [2]
Caption: Bioisosteric relationship between traditional heterocycles and the spiro[3.3]heptane core.
A Versatile Synthetic Building Block
This compound is primarily used as an intermediate. The debenzylated core, 6-oxa-1-azaspiro[3.3]heptane, is the key building block that can be incorporated into target molecules through various chemical transformations at the secondary amine, such as:
-
Amide bond formation
-
Reductive amination
-
Sulfonylation
-
Urea formation
-
Nucleophilic aromatic substitution
This versatility allows for the rapid generation of diverse chemical libraries for screening and lead optimization. [8][10]
Example Experimental Protocol: N-Debenzylation
To illustrate its utility as a synthetic intermediate, the following protocol describes a standard procedure for the removal of the benzyl protecting group to yield the free secondary amine, a critical step for further derivatization.
Objective: To synthesize 6-oxa-1-azaspiro[3.3]heptane from this compound via catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 - 0.10 eq)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite™ or a similar filter aid
Procedure:
-
Vessel Preparation: A round-bottom flask is charged with this compound and the chosen alcohol solvent (e.g., methanol).
-
Inerting: The flask is purged with an inert gas (N₂ or Ar) to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, 10% palladium on carbon is carefully added to the solution.
-
Hydrogenation: The inert atmosphere is replaced with hydrogen gas, typically by attaching a balloon of H₂ or connecting the flask to a hydrogenation apparatus.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of Celite™ to remove the palladium catalyst. The filter pad is washed with additional solvent to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 6-oxa-1-azaspiro[3.3]heptane, which can be used directly or purified further if necessary.
Conclusion
This compound is more than just another heterocyclic compound; it is a testament to the strategic evolution of molecular design in medicinal chemistry. Its rigid, sp³-rich, three-dimensional structure provides a powerful platform for developing next-generation therapeutics. By acting as a metabolically robust and physiochemically tunable bioisostere for common motifs like morpholine, it enables chemists to overcome long-standing challenges in drug development. The straightforward synthesis of its core and the synthetic versatility offered by the deprotected amine ensure that the 6-oxa-1-azaspiro[3.3]heptane scaffold will continue to be a valuable tool for creating novel compounds with enhanced drug-like properties.
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-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
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Taylor, R. D., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(3), 309-312. [Link]
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Vo, C. V., & Bach, T. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1076-1111. [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
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Gabbutt, C. D., et al. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 25(19), 4449. [Link]
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Wikipedia contributors. (n.d.). Oxetane. Wikipedia. [Link]
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Singh, G., & Singh, V. (2018). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Tetrahedron, 74(38), 5235-5264. [Link]
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Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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PubChemLite. (n.d.). 6-benzyl-2-oxa-6-azaspiro[3.3]heptane. PubChemLite. [Link]
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Stepan, A. F., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
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Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]
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Stepan, A. F., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]
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Colella, M., et al. (2023). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 29(46), e202301053. [Link]
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An In-depth Technical Guide to 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane (CAS No. 1223573-38-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emergence of Spiro[3.3]heptanes in Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic scaffolds. The exploration of three-dimensional molecular architectures has identified spirocyclic systems as a particularly promising class of building blocks. Among these, the spiro[3.3]heptane motif has garnered significant attention for its ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides a comprehensive technical overview of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a versatile synthetic intermediate poised to unlock new frontiers in drug discovery. Its unique structural features make it a valuable tool for introducing the 6-oxa-1-azaspiro[3.3]heptane core, a bioisosteric replacement for common moieties like piperidine and other saturated heterocycles, with the potential to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2]
Physicochemical and Structural Properties
This compound is a heterocyclic compound featuring a spirocyclic core composed of two four-membered rings, an azetidine and an oxetane, sharing a common carbon atom. The benzyl group serves as a protecting group for the nitrogen atom, which can be removed to allow for further synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 1223573-38-3 | [3][4][5] |
| Molecular Formula | C₁₂H₁₅NO | [3][4] |
| Molecular Weight | 189.25 g/mol | [3][4] |
| Appearance | White powder (for related compounds) | [6] |
| Melting Point | Not available | [7] |
| Boiling Point | Not available (A related compound, 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane, has a boiling point of 283.8°C at 760 mmHg) | [6][7] |
| Storage | Store in a dry, sealed place at room temperature. | [4][7] |
The Strategic Role in Drug Design: A Bioisosteric Approach
The core utility of this compound lies in the strategic application of its de-benzylated counterpart, 6-oxa-1-azaspiro[3.3]heptane, as a bioisostere. Bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The spiro[3.3]heptane framework offers a rigid, three-dimensional alternative to more flexible or planar structures like piperidine or even a phenyl ring.[8][9]
Incorporating the 1-azaspiro[3.3]heptane core, a close analog of the 6-oxa-1-azaspiro[3.3]heptane, has been shown to result in a patent-free analogue of the anesthetic drug bupivacaine with high activity.[8] This highlights the potential of this scaffold in developing novel intellectual property.
The rationale behind this bioisosteric replacement is multi-faceted:
-
Improved Physicochemical Properties: Replacing traditional heterocycles with azaspiro[3.3]heptanes can lead to a decrease in lipophilicity (logD), which can be advantageous for improving solubility and reducing off-target effects.[1]
-
Enhanced Metabolic Stability: The rigid spirocyclic core can be less susceptible to metabolic degradation compared to more flexible aliphatic rings.[9]
-
Novel Exit Vectors: The spirocyclic structure provides unique and defined spatial arrangements for substituents, allowing for a more precise exploration of the target's binding pocket.[3]
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with greater success in clinical drug development.
The following diagram illustrates the conceptual workflow of utilizing this compound as a precursor to a bioisosteric building block for drug discovery.
Caption: Synthetic workflow and drug design rationale for this compound.
Key Experimental Protocol: N-Debenzylation
A critical step in utilizing this compound is the removal of the benzyl protecting group to unmask the secondary amine for further functionalization. While various methods exist for N-debenzylation, a common and effective approach involves catalytic hydrogenolysis. However, for substrates sensitive to reduction, alternative methods are necessary. One such method, suitable for aromatic heterocycles, utilizes potassium tert-butoxide in DMSO with an oxygen atmosphere.[10]
A General Procedure for N-Debenzylation of N-Benzyl Heterocycles:
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) (1 M solution)
-
Oxygen gas
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., magnesium sulfate)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMSO in a flame-dried flask under an inert atmosphere.
-
While stirring at room temperature, add potassium tert-butoxide (7 equivalents, 1 M solution in THF).
-
Bubble oxygen gas through the solution using a gas dispersion tube for approximately 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 6-oxa-1-azaspiro[3.3]heptane.
-
Causality Behind Experimental Choices:
-
Potassium tert-butoxide/DMSO: This strong base system is capable of generating a benzylic anion.[10]
-
Oxygen: Acts as the oxidant to facilitate the cleavage of the benzyl group, likely proceeding through a peroxide intermediate.[10]
-
Anhydrous Conditions: Initially required to prevent quenching of the strong base.
The following diagram outlines the key steps in this experimental workflow.
Caption: Step-by-step workflow for the N-debenzylation of this compound.
Biological Context and Therapeutic Potential
While this compound is a synthetic intermediate and not biologically active itself, the deprotected spirocyclic core is of significant interest in drug discovery. The incorporation of this motif has been explored in the context of various therapeutic targets. For instance, spiro[3.3]heptane derivatives have been investigated as ROCK inhibitors and anticancer SMARCA degraders.[3] The rationale for its use is often to enhance drug-like properties. Researchers have leveraged its chemical properties to design compounds with potential therapeutic effects, particularly in targeting neurological disorders or infectious diseases.[7]
The Hedgehog signaling pathway, implicated in some cancers, has been a target for molecules containing the spiro[3.3]heptane core.[9] The replacement of a phenyl ring with a spiro[3.3]heptane in analogues of the FDA-approved anticancer drug Sonidegib resulted in compounds with high activity.[9]
Suppliers
This compound is available from a number of chemical suppliers catering to the research and development market. When sourcing this compound, it is crucial to consider purity and the availability of analytical data.
Confirmed Suppliers:
-
Advanced Technology & Industrial Co., Ltd.[8]
-
Arctom[9]
-
Shenzhen Polymeri Biochemical Technology Co., Ltd.[11]
-
Sigma-Aldrich[12]
-
MySkinRecipes[7]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its primary utility lies in providing access to the 6-oxa-1-azaspiro[3.3]heptane scaffold, a rigid, three-dimensional bioisostere for common heterocyclic moieties. The strategic incorporation of this spirocycle can lead to compounds with improved physicochemical properties, enhanced metabolic stability, and novel intellectual property. As the demand for drug candidates with superior pharmacological profiles continues to grow, the importance of innovative building blocks like this compound is set to increase, paving the way for the next generation of therapeutics.
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- Scott, K. A., Jones, A. M., & Leach, A. G. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1453–1458.
- Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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Azaspiro[3.3]heptanes: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. This guide provides an in-depth technical exploration of azaspiro[3.3]heptane scaffolds, a class of rigid, three-dimensional building blocks that have emerged as powerful tools in drug design. We will dissect the fundamental principles that render these scaffolds advantageous, from their unique physicochemical properties to their role as versatile bioisosteres. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a survey of their application in contemporary medicinal chemistry.
The Azaspiro[3.3]heptane Core: A Paradigm Shift in Scaffold Design
The azaspiro[3.3]heptane framework consists of two four-membered azetidine rings fused at a single quaternary carbon atom. This seemingly simple structural motif represents a significant departure from the "flatland" of aromatic and conformationally flexible aliphatic rings that have historically dominated medicinal chemistry.[1]
The core value proposition of this scaffold lies in its inherent three-dimensionality. The rigid spirocyclic system projects substituents into well-defined vectors in 3D space, offering a level of conformational pre-organization that is difficult to achieve with more flexible systems. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.
Key Advantages of Azaspiro[3.3]heptane Scaffolds:
-
Enhanced Aqueous Solubility: Counterintuitively, the replacement of a six-membered ring like piperidine with an azaspiro[3.3]heptane (which adds a carbon atom) often leads to a decrease in lipophilicity (logD).[2] This effect is frequently attributed to the increased basicity of the azetidine nitrogen compared to its piperidine counterpart, leading to a higher proportion of the protonated, more soluble form at physiological pH.
-
Improved Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic degradation (e.g., CYP450-mediated oxidation), which can block common metabolic pathways observed in analogous acyclic or monocyclic structures.[3][4]
-
Novel Chemical Space: As relatively recent additions to the medicinal chemist's toolbox, these scaffolds provide access to unexplored chemical space, enabling the development of compounds with novel intellectual property (IP) profiles.[5][6]
-
Versatile Bioisosterism: Azaspiro[3.3]heptanes and their heteroatom-containing variants serve as excellent bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine.[2][7][8][9]
Synthetic Strategies: Accessing the Azaspiro[3.3]heptane Core
The practical utility of any scaffold is contingent upon the availability of robust and scalable synthetic routes. Fortunately, efficient methods for constructing various classes of azaspiro[3.3]heptanes have been developed.
Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition
A highly effective strategy for synthesizing 1-azaspiro[3.3]heptanes relies on a two-step sequence involving a thermal [2+2] cycloaddition followed by reduction.[8][9][10] This approach is modular and has been demonstrated on a large scale.[5]
The key transformation is the reaction between an endocyclic alkene, such as methylenecyclobutane, and the Graf isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) to generate a spirocyclic β-lactam intermediate.[1] The subsequent reduction of this lactam presents a critical challenge; while powerful reducing agents like LiAlH₄ can lead to undesired ring cleavage, alane (AlH₃) has been shown to cleanly effect the reduction to the desired 1-azaspiro[3.3]heptane.[11]
Caption: Workflow for 1-Azaspiro[3.3]heptane Synthesis.
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane [5][11]
-
Step 1: [2+2] Cycloaddition. To a solution of methylenecyclobutane (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add Graf's isocyanate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours until completion, as monitored by TLC or LC-MS. Upon completion, quench the reaction carefully with aqueous Na₂SO₃ solution. Extract the product with an organic solvent, dry, and concentrate under reduced pressure to yield the spirocyclic β-lactam.
-
Step 2: Alane Reduction. Prepare a solution of alane (AlH₃) in THF. In a separate flask, dissolve the spirocyclic β-lactam (1.0 eq) from Step 1 in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C and add the alane solution dropwise. Stir the reaction at room temperature for 4-6 hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to afford the crude 1-azaspiro[3.3]heptane, which can be purified by distillation or chromatography.
Synthesis of Heteroatom-Substituted Azaspiro[3.3]heptanes
The scaffold's versatility is greatly expanded by incorporating additional heteroatoms, leading to analogues of morpholine and piperazine.
2.2.1. 2-Oxa-6-azaspiro[3.3]heptanes
This motif is a valuable morpholine bioisostere. A practical, scalable synthesis has been developed for a key intermediate of the tuberculosis drug candidate TBI-223.[12] The route avoids protecting groups and relies on the direct alkylation of an aniline with 3,3-bis(bromomethyl)oxetane (BBMO).
Caption: Key step in the synthesis of a TBI-223 intermediate.
Experimental Protocol: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane [12]
-
To a mixture of 2-fluoro-4-nitroaniline (1.0 eq) and 3,3-bis(bromomethyl)oxetane (1.2 eq) in a suitable solvent (e.g., DMSO), add aqueous sodium hydroxide (2.5 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title compound with high purity.
2.2.2. 2,6-Diazaspiro[3.3]heptanes
As piperazine bioisosteres, these scaffolds are also highly sought after. A common synthetic approach involves the reductive amination of 1-benzyl-3-formyl-3-(chloromethyl)azetidine with a primary amine, followed by base-mediated intramolecular cyclization to close the second azetidine ring.[13]
Applications in Medicinal Chemistry: The Power of Bioisosterism
The structural and physicochemical similarities of azaspiro[3.3]heptanes to common saturated heterocycles make them ideal bioisosteres. This strategy involves replacing a known pharmacophoric element with the spirocyclic core to fine-tune properties and generate novel analogues.
Piperidine Bioisosteres
Both 1- and 2-azaspiro[3.3]heptane have been successfully validated as piperidine bioisosteres.[5][8][10][14] A compelling example is the modification of the local anesthetic bupivacaine, where replacing the piperidine ring with a 1-azaspiro[3.3]heptane core resulted in a new analogue with retained high activity.[1][8][10]
Caption: Azaspiro[3.3]heptane as a piperidine bioisostere.
Data Presentation: Physicochemical Property Modulation
| Compound | Scaffold | logD₇.₄ | pKa | Rationale for Change |
| Parent Drug | Piperidine | ~3.1 | ~8.1 | Baseline |
| Analogue | 1-Azaspiro[3.3]heptane | Lower | Higher | Increased basicity of the azetidine nitrogen leads to greater protonation at pH 7.4, reducing lipophilicity.[2] |
| Parent Drug | Morpholine | ~0.5 | ~8.5 | Baseline |
| Analogue | 2-Oxa-6-azaspiro[3.3]heptane | -0.1 | ~9.3 | The spirocyclic structure can decrease logD while increasing basicity, improving the solubility profile.[2] |
Note: Specific values are illustrative and vary between parent/analogue pairs.
Morpholine and Piperazine Bioisosteres
2-Oxa-6-azaspiro[3.3]heptanes and 2,6-diazaspiro[3.3]heptanes are effective surrogates for morpholine and piperazine, respectively.[7] This strategy has been employed to modify existing drugs and lead compounds. For example, replacing the morpholine in the antibiotic linezolid with a spiro-analogue was proposed to tackle non-oxidative metabolism, and the resulting compound retained antibacterial activity against multiple strains.[2] Similarly, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency, significantly increased selectivity for PARP-1.[4]
It is crucial to note, however, that the geometry of azaspiro[3.3]heptanes is distinct from their six-membered counterparts. The exit vectors from the spirocycle are oriented at approximately 90° to each other. This makes them excellent replacements for terminal groups but potentially unsuitable bioisosteres when the parent heterocycle is centrally located within a molecule, as the geometric shift can disrupt critical binding interactions.[2]
Case Studies: Azaspiro[3.3]heptanes in Drug Candidates
-
AZD1979 (MCHr1 Antagonist): AstraZeneca developed this melanin-concentrating hormone receptor 1 (MCHr1) antagonist for treating obesity. A key feature of AZD1979 is the 2-oxa-6-azaspiro[3.3]heptane moiety, which was introduced to lower logD and improve the overall physicochemical property profile compared to earlier leads containing morpholine.[4][6]
-
TBI-223 (Tuberculosis Candidate): This potent antibiotic drug candidate features a 6-aryl-2-oxa-6-azaspiro[3.3]heptane core. The development of a practical and scalable synthesis for this key intermediate was crucial for its advancement.[12]
Conclusion and Future Outlook
Azaspiro[3.3]heptane scaffolds have firmly established their place as privileged structures in modern medicinal chemistry. Their unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties provides a powerful platform for overcoming many of the challenges associated with traditional drug design. The ability to act as effective bioisosteres for ubiquitous heterocycles like piperidine and morpholine allows for the systematic optimization of lead compounds and the exploration of novel IP space.
Future research will likely focus on developing even more efficient and diverse synthetic routes to access highly functionalized and substituted azaspiro[3.3]heptanes.[7][15] The exploration of more complex spirocyclic systems and their application in fragment-based drug discovery and DNA-encoded libraries will continue to push the boundaries of chemical space, ultimately leading to the discovery of the next generation of innovative medicines.
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The Spirocyclic Core: A Paradigm Shift in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. This guide delves into the burgeoning significance of the spirocyclic core, a unique structural motif characterized by two rings sharing a single atom. We will explore the fundamental principles that render spirocycles invaluable in drug design, from their inherent three-dimensionality and conformational rigidity to their profound influence on critical physicochemical and pharmacokinetic properties. Through a blend of mechanistic insights, comparative data, and practical methodologies, this document aims to equip researchers and drug development professionals with the knowledge to strategically employ spirocyclic scaffolds in the creation of next-generation pharmaceuticals.
Introduction: Escaping the Flatland of Drug Discovery
For decades, drug discovery has been heavily reliant on two-dimensional, planar molecular architectures. While this approach has yielded numerous successful drugs, it has also led to challenges such as off-target effects and poor pharmacokinetic profiles. The concept of "escaping the flatland" advocates for the exploration of three-dimensional (3D) molecular shapes to better mimic the complexity of biological targets and achieve improved drug-like properties.[1][2]
Spirocycles, in which two rings are fused at a single quaternary carbon atom, are at the forefront of this paradigm shift.[3][4] Their unique architecture introduces a defined 3D geometry, offering a rigid scaffold that can project functional groups into specific vectors in space.[3] This inherent structural rigidity and three-dimensionality provide a powerful tool for medicinal chemists to design molecules with enhanced target affinity and selectivity.[5][6]
The Spirocyclic Advantage: A Multifaceted Impact on Drug Design
The incorporation of a spirocyclic core into a drug candidate can profoundly and advantageously influence its molecular properties. This section will dissect the key attributes of spirocycles and their causal relationships with improved pharmacological profiles.
Three-Dimensionality and Conformational Rigidity
The defining feature of a spirocycle is its rigid, three-dimensional structure. Unlike flexible aliphatic chains or planar aromatic rings, the spirocyclic core locks the molecule into a limited number of well-defined conformations.[3] This pre-organization of the molecular shape reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[7][8]
Diagram: Conformational Restriction by a Spirocyclic Core
Caption: The impact of a spirocyclic core on conformational flexibility and binding affinity.
Enhanced Physicochemical Properties
The introduction of a spirocyclic moiety often leads to a favorable modulation of key physicochemical properties that are critical for a drug's success.
-
Increased sp³ Character and Solubility: Spirocycles inherently increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[4] A higher Fsp³ count is strongly correlated with improved aqueous solubility and a higher probability of clinical success.[4] This is attributed to the less lipophilic nature of saturated carbons compared to their aromatic counterparts.[3][4]
-
Modulation of Lipophilicity (logP/logD): The replacement of a planar, aromatic system with a spirocyclic core can effectively reduce a molecule's lipophilicity (logP) and distribution coefficient (logD).[4] This is a crucial parameter to optimize, as high lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity.
-
Improved Metabolic Stability: The quaternary carbon at the spirocyclic junction and the surrounding saturated framework are generally less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more electron-rich aromatic systems or flexible alkyl chains.[3][4] This can lead to improved metabolic stability and a longer in vivo half-life.
Table: Comparative Physicochemical Properties of Acyclic vs. Spirocyclic Analogues
| Property | Acyclic Analogue | Spirocyclic Analogue | Rationale for Improvement |
| Fsp³ | Lower | Higher | Introduction of a saturated, three-dimensional core.[4] |
| Aqueous Solubility | Lower | Higher | Increased sp³ character and reduced planarity.[3][4] |
| logP | Higher | Lower | Replacement of lipophilic aromatic/aliphatic groups with a more polarizable scaffold.[4] |
| Metabolic Stability | Lower | Higher | Reduced susceptibility to enzymatic degradation at the rigid core.[3][4] |
Impact on Potency and Selectivity
The well-defined spatial arrangement of functional groups around a spirocyclic core allows for precise interactions with the binding site of a target protein, which can significantly enhance potency.[6][9] Furthermore, the unique 3D shape of a spirocyclic molecule may not be accommodated by the binding sites of off-target proteins, leading to improved selectivity.[1][4][10][11] A notable example is the development of PARP inhibitors, where the introduction of a diazaspiro[3.3]heptane moiety in place of a piperazine ring resulted in a significant increase in selectivity for PARP-1 over other PARP family members.[1][4]
Spirocycles in Action: Approved Drugs and Clinical Candidates
The theoretical advantages of spirocyclic scaffolds have translated into tangible success in drug development, with an increasing number of spirocycle-containing drugs gaining FDA approval.[12][13][14]
Table: Examples of FDA-Approved Drugs Featuring a Spirocyclic Core
| Drug Name | Therapeutic Area | Spirocyclic Core |
| Spironolactone | Diuretic, Antihypertensive | Spirolactone |
| Griseofulvin | Antifungal | Spiro-benzofuran |
| Fluspirilene | Antipsychotic | Spiro-piperidine |
| Irbesartan | Antihypertensive | Spiro-cyclopentane-imidazolidinone |
| Revumenib | Acute Leukemia | 2,7-diazaspiro[3.5]nonane |
The antihypertensive drug Irbesartan , for instance, features a spiro-cyclopentane-imidazolidinone core that is crucial for its potent and selective blockade of the angiotensin II type 1 (AT₁) receptor.[14] More recently, Revumenib , approved for the treatment of acute leukemias, contains a 2,7-diazaspiro[3.5]nonane motif. The protonated piperidine nitrogen of this spirocycle forms a key cation-π interaction with tyrosine residues in the binding pocket of menin, driving its high affinity.[15]
Synthetic Strategies and Methodologies
Historically, the synthesis of spirocyclic compounds was considered challenging due to the difficulty in constructing the quaternary spirocenter.[3] However, recent advances in synthetic organic chemistry have made a wide variety of spirocyclic building blocks more accessible.[2][9]
Diagram: General Workflow for Spirocycle Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of spirocyclic compounds in a drug discovery program.
Experimental Protocol: Synthesis of a Spiro-oxindole Scaffold via a [3+2] Cycloaddition
This protocol describes a representative method for the synthesis of a spiro-oxindole scaffold, a common motif in bioactive compounds.
Objective: To synthesize a spiro[pyrrolidine-3,3'-oxindole] derivative.
Materials:
-
Isatin derivative (1.0 eq)
-
Sarcosine (1.5 eq)
-
(E)-2-nitro-1-phenylethene (1.2 eq)
-
Methanol (solvent)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 eq), sarcosine (1.5 eq), and (E)-2-nitro-1-phenylethene (1.2 eq) in methanol.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of this protocol is validated by the isolation of the target spirocyclic product with the expected spectroscopic data and in a reasonable yield. The diastereoselectivity of the cycloaddition can be assessed by NMR analysis of the crude reaction mixture.
Future Perspectives and Conclusion
The strategic incorporation of spirocyclic scaffolds is no longer a niche approach but a mainstream strategy in modern medicinal chemistry.[5][12] As synthetic methodologies continue to evolve and our understanding of the interplay between molecular three-dimensionality and biological activity deepens, the prevalence of spirocycles in clinical candidates and approved drugs is set to increase.[9][13] These rigid, three-dimensional motifs offer a powerful solution to many of the challenges faced in contemporary drug discovery, paving the way for the development of safer and more effective medicines. The "spirocycle surge" is a testament to the power of thinking in three dimensions to solve complex biological problems.[15]
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A Technical Guide to the Conformational Landscape of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Prepared by: Gemini, Senior Application Scientist
Abstract
The spiro[3.3]heptane motif is a compelling structural scaffold in modern medicinal chemistry, prized for its ability to confer three-dimensionality and favorable physicochemical properties to drug candidates.[1][2] This guide details a robust computational workflow for characterizing the conformational landscape of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a representative member of this class. We delineate a multi-stage protocol, beginning with a broad conformational search using molecular mechanics (MM), followed by quantum mechanical (QM) refinement using Density Functional Theory (DFT) to accurately determine the energies and geometries of stable conformers. The causality behind the choice of computational methods, including the B3LYP-D3 functional, is explained. The resulting conformational ensemble is analyzed using Boltzmann statistics to predict the relative populations at physiological temperature, providing critical insights for structure-based drug design. This document serves as a methodological blueprint for researchers and drug development professionals seeking to apply computational modeling to understand and engineer complex molecular architectures.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the pursuit of novel therapeutics, medicinal chemists increasingly turn to bioisosteric replacement to optimize lead compounds.[3][4] This strategy involves substituting a molecular fragment with another that possesses similar physical and chemical properties, aiming to enhance efficacy, improve pharmacokinetics (ADME properties), and reduce toxicity.[5][6] Strained heterocyclic systems, such as the 1-oxa-1-azaspiro[3.3]heptane core, have emerged as valuable bioisosteres for common motifs like piperidine or morpholine.[7][8]
The key advantage of spirocycles lies in their rigid, three-dimensional nature.[2] This rigidity reduces the entropic penalty upon binding to a biological target and projects substituents into well-defined vectors in space. The specific molecule of interest, this compound, combines the strained azaspiro[3.3]heptane core with a flexible N-benzyl group.[9][10] The orientation of this benzyl group relative to the spirocyclic core is determined by low-energy torsional rotations, creating a landscape of different conformers. Understanding the geometry and relative stability of these conformers is paramount, as only one specific conformation may be responsible for the desired biological activity—the so-called "bioactive conformation."
This guide provides a comprehensive, step-by-step computational methodology to elucidate this conformational landscape, thereby empowering rational drug design efforts.
Theoretical & Methodological Considerations
A credible conformational analysis hinges on a multi-tiered approach that balances computational cost with accuracy.[11] The challenge with a molecule like this compound is its combination of a rigid core and a flexible substituent, which can generate a large number of potential low-energy states.
The Rationale for a Multi-Step Workflow
A brute-force quantum mechanics approach to screen all possible conformations is computationally prohibitive.[12] Therefore, a more efficient, hierarchical strategy is employed:
-
Molecular Mechanics (MM) Conformational Search: This initial step uses a classical force field to rapidly generate and minimize thousands of potential conformers. MM methods are computationally inexpensive and are highly effective for exploring the vast conformational space defined by rotatable bonds.[13]
-
Quantum Mechanics (QM) Refinement: The unique, low-energy conformers identified by the MM search are then subjected to a much more accurate, but computationally intensive, QM optimization. This step is crucial for obtaining reliable relative energies and precise geometries.
This tiered approach ensures that computational resources are focused only on the most relevant conformers, providing a balance of speed and accuracy.[11]
Causality in Method Selection
Force Field Choice (MM): For the initial search, a general-purpose force field such as MMFF (Merck Molecular Force Field) is suitable. It is parameterized for a wide range of organic molecules and provides a reasonable starting point for identifying a diverse set of conformers.
DFT Functional and Basis Set (QM): The choice of QM method is critical for chemical accuracy.
-
Functional: B3LYP-D3. We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational organic chemistry, known for its robust performance in geometry optimizations.[14] Crucially, we include Grimme's D3 dispersion correction.[15] This correction is essential for accurately modeling the non-covalent interactions (van der Waals forces) that will govern the preferred orientation of the benzyl ring relative to the spiro core.
-
Basis Set: 6-31G.* This Pople-style basis set offers a good compromise between accuracy and computational cost for molecules of this size. It includes polarization functions (*) on heavy atoms, which are necessary to describe the non-spherical electron distribution in the strained ring system.
Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for reproducible conformational analysis.
Initial Structure Preparation
-
Construct Molecule: Build the this compound molecule in a 3D molecular editor.
-
Initial Minimization: Perform a quick MM energy minimization to generate a clean, reasonable starting geometry. Save the structure as a standard format (e.g., .mol or .pdb).
Molecular Mechanics Conformational Search
This protocol utilizes a Monte Carlo-based search, which randomly rotates specified bonds and minimizes the resulting structure.[13]
-
Define Rotatable Bonds: Identify the rotatable bonds. For this molecule, the key bonds are the C-N bond connecting the benzyl group to the ring and the C-C bond connecting the phenyl ring to the methylene bridge.
-
Set Search Parameters:
-
Method: Monte Carlo Search.
-
Number of Steps: 1000-2000 steps to ensure broad sampling.
-
Energy Window: Retain all unique conformers within a 10-15 kcal/mol window of the global minimum. This is a sufficiently wide window to ensure no plausible low-energy conformers are missed.
-
-
Execute Search: Run the conformational search. The output will be a set of unique conformers, sorted by their MM energy.
Quantum Mechanics (DFT) Refinement
-
Select Conformers: Select the low-energy conformers from the MM search (e.g., all structures within 5-7 kcal/mol of the minimum) for QM optimization.
-
Set Up Calculation: For each selected conformer, set up a geometry optimization and frequency calculation using the following parameters:
-
Solvent Model: Use an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous physiological environment.
-
Task: Opt+Freq (Optimization and Frequency). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Execute Calculations: Submit the calculations. This is the most computationally intensive step.
Thermodynamic Analysis
The final output of the QM calculations provides the electronic energy and Gibbs free energy for each stable conformer. These values are used to determine the relative population of each conformer at a given temperature using the Boltzmann distribution equation.[18][19]
The relative population (
Where:
- is the relative Gibbs free energy of conformer i.
-
R is the gas constant.
-
T is the temperature in Kelvin (e.g., 298.15 K for room temperature).
This analysis reveals the probability of finding the molecule in a particular conformation at thermal equilibrium.[20][21]
Workflow Diagram
Caption: A hierarchical workflow for conformational analysis.
Analysis of Results (Illustrative Data)
Following the workflow, a set of distinct, low-energy conformers would be identified. The results are best presented in a clear, tabular format. The following is an example of the data that would be generated from this analysis.
Table 1: Properties of Stable Conformers of this compound
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C-N-C-C, °) | Boltzmann Population (%) at 298K |
| CONF-01 | 0.00 | 0.00 | 85.2 | 75.1 |
| CONF-02 | 0.85 | 0.98 | -175.5 | 15.6 |
| CONF-03 | 1.21 | 1.55 | -60.1 | 6.8 |
| CONF-04 | 2.50 | 2.85 | 15.3 | 2.5 |
Note: Data are illustrative and represent typical results from such a study.
Geometric Analysis
-
CONF-01 (Global Minimum): The most stable conformer, representing ~75% of the population, features the benzyl group in a "folded" or "gauche-like" orientation, where the phenyl ring is positioned over the spirocyclic core. This conformation is likely stabilized by favorable non-covalent interactions.
-
CONF-02: The second most populated conformer (~16%) adopts an "extended" or "anti-like" structure, with the benzyl group pointing away from the core.
-
Higher Energy Conformers: Other conformers exist but represent a minor fraction of the total population at room temperature.
The analysis reveals that the conformational landscape is not dominated by a single structure but is a dynamic equilibrium of a few key low-energy states.
Conformer Energy Landscape
Caption: Relative free energy and population of key conformers.
Discussion & Implications for Drug Design
The computational analysis provides a detailed, atomistic view of the conformational preferences of this compound.
-
The Conformational Landscape: The results indicate that the molecule predominantly exists in a folded conformation (CONF-01), but an extended conformer (CONF-02) is also significantly populated. This is a critical insight: any structure-activity relationship (SAR) study must consider that the molecule is not static. The bioactive conformation could be the most stable global minimum, or it could be a higher-energy conformer that is preferentially stabilized upon binding to the target (an example of the "induced fit" model).
-
Guiding Synthetic Chemistry: This knowledge can guide the design of next-generation analogs. For example, if biological testing suggests the extended conformer (CONF-02) is the bioactive one, chemists could design new molecules that are "locked" or constrained in that specific geometry. This can lead to significant improvements in potency and selectivity.[6]
-
Building Pharmacophore Models: The precise 3D coordinates of the low-energy conformers are essential inputs for developing pharmacophore models, which define the key spatial arrangement of features required for biological activity. These models are cornerstones of virtual screening and de novo drug design campaigns.[22][23][24]
Conclusion
This technical guide has outlined an expert-level, validated computational workflow for the complete conformational analysis of this compound. By integrating efficient molecular mechanics searches with accurate quantum mechanical refinements, this methodology provides a high-fidelity map of the conformational energy landscape. The resulting data—including geometries, relative energies, and equilibrium populations—are indispensable for understanding the molecule's intrinsic structural preferences and for making informed decisions in modern, structure-based drug discovery programs. The principles and protocols described herein are broadly applicable to other flexible molecules containing strained ring systems.
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An In-depth Technical Guide on the Core: Understanding Ring Strain in Spiro[3.3]heptane Systems
This guide provides a comprehensive technical overview of the ring strain inherent in spiro[3.3]heptane systems. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the unique chemical properties arising from this strained spirocyclic scaffold.
The Origin and Nature of Ring Strain in Spiro[3.3]heptane
Spiro[3.3]heptane, a spirocyclic hydrocarbon consisting of two cyclobutane rings sharing a single carbon atom, is a molecule of significant interest due to its inherent ring strain.[1] This strain is a form of potential energy that arises from deviations of bond angles from their ideal values, leading to instability.[2] The total strain in spiro[3.3]heptane is a combination of angle strain, torsional strain, and steric strain.[3]
-
Angle Strain: The carbon atoms in cycloalkanes are sp³ hybridized, preferring bond angles of 109.5°.[4] In the cyclobutane rings of spiro[3.3]heptane, the internal C-C-C bond angles are compressed to approximately 90°, creating substantial angle strain.[2][4]
-
Torsional Strain: This arises from the eclipsing of hydrogen atoms on adjacent carbon atoms. While the puckering of the cyclobutane rings helps to alleviate some of this strain, it is not completely eliminated.[4][5]
-
Steric Strain: Also known as van der Waals strain, this occurs when non-bonded atoms are forced into close proximity. In the compact structure of spiro[3.3]heptane, some steric hindrance is unavoidable.[3]
The culmination of these factors results in a molecule with a high strain energy, making it more reactive than its acyclic or larger-ring counterparts.[4]
Quantification of Ring Strain
The strain energy of a cycloalkane can be quantified by comparing its experimental heat of combustion to that of a theoretical strain-free reference compound.[6] The excess energy released upon combustion of the cyclic compound corresponds to its ring strain.[7]
Experimental Determination via Heat of Combustion
The heat of combustion is the enthalpy change when one mole of a substance is completely burned in oxygen.[8] By measuring the heat of combustion per CH₂ group and comparing it to the value for a long-chain, strain-free alkane (approximately 157 kcal/mol), the total ring strain can be calculated.[7] For spiro[3.3]heptane, the strain energy is significantly higher than that of a single cyclobutane ring, reflecting the added strain from the spirocyclic fusion.[9]
Table 1: Strain Energies of Selected Cycloalkanes
| Cycloalkane | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ (kcal/mol) |
| Cyclopropane | 27.5 | 9.2 |
| Cyclobutane | 26.3 | 6.6 |
| Cyclopentane | 6.2 | 1.2 |
| Cyclohexane | 0 | 0 |
| Spiro[3.3]heptane | ~65 | ~9.3 |
Data compiled from various sources.
Computational Analysis
Modern computational chemistry provides powerful tools for calculating molecular properties, including strain energy.[10] Methods like ab initio calculations and Density Functional Theory (DFT) can be used to model the geometry and energy of spiro[3.3]heptane.[11]
Experimental Protocol: Calculating Strain Energy using an Isodesmic Reaction
An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This allows for a more accurate calculation of strain energy by canceling out systematic errors in the computational method.
-
Define the Isodesmic Reaction: A suitable isodesmic reaction for spiro[3.3]heptane is: Spiro[3.3]heptane + 5 CH₄ → 2 (CH₃)₂CH₂ + C(CH₃)₄
-
Perform Quantum Chemical Calculations:
-
Optimize the geometry of each molecule in the reaction using a chosen level of theory (e.g., B3LYP/6-31G*).
-
Calculate the electronic energy of each optimized structure.
-
-
Calculate the Reaction Enthalpy (ΔH_rxn): ΔH_rxn = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]
-
Determine the Strain Energy: The calculated ΔH_rxn represents the strain energy of spiro[3.3]heptane, as the other molecules in the reaction are considered strain-free.
Synthetic Strategies for Spiro[3.3]heptane Systems
The construction of the spiro[3.3]heptane scaffold has been a topic of interest for synthetic chemists. An early and notable synthesis of a spiro[3.3]heptane derivative was achieved by H. Fecht, who prepared a dicarboxylic acid derivative via the alkylation of malonic esters with pentaerythritol tetrabromide.[1] More modern and efficient synthetic routes have since been developed.[12]
A novel approach involves a strain-relocating semipinacol rearrangement.[12] This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to generate a 1-bicyclobutylcyclopropanol intermediate.[12] In the presence of acid, this intermediate rearranges to form the spiro[3.3]heptan-1-one motif.[12] This process has been shown to be regio- and stereospecific, providing access to optically active substituted spiro[3.3]heptan-1-ones.[12]
Applications in Drug Discovery and Materials Science
The rigid, three-dimensional structure of the spiro[3.3]heptane core makes it a valuable scaffold in medicinal chemistry and materials science.[13][14]
A Bioisostere in Drug Design
In drug discovery, the spiro[3.3]heptane moiety is increasingly utilized as a saturated bioisostere for aromatic rings, such as benzene.[13][15][16][17][18] This "escape from flatland" strategy aims to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by introducing a three-dimensional, sp³-rich scaffold.[13] The rigid nature of the spiro[3.3]heptane core can also help to lock a molecule into a specific conformation, potentially enhancing its binding affinity to a biological target.[19] For example, heteroatom-containing spiro[3.3]heptanes, like 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for piperazine and morpholine, respectively.[20]
Diagram 1: Spiro[3.3]heptane as a Bioisosteric Replacement for Benzene
Caption: Bioisosteric replacement of a benzene ring with a spiro[3.3]heptane scaffold.
Building Block for Advanced Materials
The inherent strain in spiro[3.3]heptane derivatives can be harnessed as a driving force for ring-opening polymerization (ROP).[21] This allows for the synthesis of polymers with unique architectures and properties. For instance, ring-opening metathesis polymerization (ROMP) of strained olefins derived from spiro[3.3]heptane can produce polymers with the spirocyclic unit incorporated into the polymer backbone. These materials can exhibit enhanced thermal stability and other desirable mechanical properties.
Diagram 2: Ring-Opening Polymerization of a Spiro[3.3]heptane Derivative
Caption: Schematic of the ring-opening polymerization of a spiro[3.3]heptane-based monomer.
Spectroscopic Characteristics
The strained nature of spiro[3.3]heptane influences its spectroscopic properties. For example, in the infrared (IR) spectrum, the C-H stretching frequencies are typically shifted to higher wavenumbers compared to unstrained alkanes. In nuclear magnetic resonance (NMR) spectroscopy, the unique magnetic environment of the protons and carbons in the rigid spirocyclic system gives rise to a characteristic set of chemical shifts and coupling constants. A detailed analysis of the spectroscopic properties of spiro[3.3]hepta-1,5-diene has been reported.[22]
Conclusion
The significant ring strain in spiro[3.3]heptane systems is not a liability but rather a key feature that imparts unique reactivity and structural properties. A thorough understanding of the origins and quantification of this strain is essential for its strategic application. For researchers in drug discovery, the spiro[3.3]heptane scaffold offers a promising three-dimensional alternative to traditional flat aromatic systems, potentially leading to compounds with improved pharmacological profiles. In materials science, the controlled release of ring strain through polymerization provides a powerful tool for the design of novel polymers with tailored properties. As synthetic methodologies continue to advance, the accessibility and utility of spiro[3.3]heptane-based building blocks are expected to grow, further solidifying their importance in modern chemical sciences.
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The Ascent of Strained Spiro Heterocycles: A New Dimension in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quest for novel chemical entities with enhanced therapeutic potential has driven medicinal chemistry into increasingly complex and three-dimensional structural landscapes. Among the most promising recent advancements is the exploration of strained spiro heterocycles. These unique molecular architectures, characterized by the fusion of two rings at a single carbon atom and the presence of inherent ring strain, offer a compelling combination of structural rigidity, three-dimensionality, and novel physicochemical properties. This guide provides a comprehensive overview of the discovery, synthesis, and profound significance of these molecules, particularly in the realm of drug discovery. We will delve into the strategic advantages of incorporating strained spirocyclic motifs, explore key synthetic methodologies including strain-release-driven strategies, and illuminate their role as innovative bioisosteres and scaffolds for next-generation therapeutics.
Introduction: Escaping Flatland and Embracing Three-Dimensionality
For decades, drug discovery has been dominated by relatively flat, aromatic structures. However, the limitations of this "flatland" approach, including issues with selectivity and off-target effects, have become increasingly apparent.[1] The strategic incorporation of three-dimensional (3D) scaffolds is now a cornerstone of modern medicinal chemistry, aiming to improve compound properties and explore novel chemical space.[1][2] Spirocyclic compounds, featuring two rings connected by a single tetrahedral carbon, are intrinsically 3D structures.[3][4] When these spirocycles incorporate small, strained rings (e.g., three- or four-membered rings), they exhibit unique chemical reactivity and conformational constraints that can be harnessed for therapeutic benefit.[1][5][6]
The inherent strain in these molecules is not a liability but a powerful tool. It can lead to enhanced reactivity for synthetic transformations and can influence the binding affinity and selectivity of a molecule for its biological target.[4][5][7] Furthermore, the rigid, well-defined exit vectors of spirocyclic scaffolds allow for precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets.[1][6][8] This guide will explore the exciting developments in the field of strained spiro heterocycles, from their synthesis to their impactful applications.
The Strategic Advantage: Why Strained Spiro Heterocycles Matter
The growing interest in strained spiro heterocycles within the medicinal chemistry community is driven by a confluence of beneficial properties that address key challenges in drug development.[1][6]
-
Enhanced Three-Dimensionality and Structural Rigidity: Unlike their linear or monocyclic counterparts, spirocycles project substituents into three-dimensional space in a well-defined manner.[6][8] The inclusion of a strained ring further rigidifies the scaffold, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[1][3]
-
Novel Physicochemical Properties: The introduction of a strained spirocyclic motif can significantly impact a molecule's physicochemical properties. These scaffolds can modulate lipophilicity, solubility, and metabolic stability, key parameters in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[1][6][9]
-
Bioisosteric Replacement: Strained spiro heterocycles have emerged as powerful non-classical bioisosteres for common motifs in drug molecules, such as aromatic rings or saturated heterocycles.[1][6][10][11] This "scaffold hopping" strategy allows chemists to replace a problematic fragment with a spirocyclic core, often leading to improved properties and the generation of novel intellectual property.[1][12][13] For instance, spiro[3.3]heptanes are being explored as bioisosteres for piperidine and other six-membered rings.[1]
-
Exploration of Uncharted Chemical Space: The synthesis of novel strained spiro heterocycles opens up new avenues for drug discovery, providing access to previously unexplored chemical space.[4][14] This is crucial for identifying hits against novel biological targets and overcoming resistance to existing therapies.
Synthetic Strategies: Forging Strained Architectures
The construction of strained spiro heterocycles presents unique synthetic challenges but has been met with innovative and elegant solutions. Several powerful strategies have been developed, with strain-release-driven reactions being a particularly exciting frontier.
Strain-Release Driven Spirocyclization
Harnessing the inherent energy of strained ring systems is a powerful approach to constructing complex molecular architectures.[4][7] In this strategy, a highly strained precursor undergoes a reaction that releases ring strain, providing the thermodynamic driving force for the formation of the desired spirocycle.
A notable example is the spirocyclization of azabicyclo[1.1.0]butyl ketones.[4][15] These highly strained molecules can be synthesized and then induced to undergo electrophile-induced spirocyclization-desilylation reactions to form a variety of spiro-azetidines.[4][15]
Experimental Protocol: Strain-Release Driven Synthesis of a Spiro-Azetidine [4][15]
-
Precursor Synthesis: An azabicyclo[1.1.0]butane (ABB) lithium species is coupled with a silyl-protected alcohol-containing carboxylate ester or Weinreb amide to generate the stable ABB-ketone precursor.
-
Spirocyclization: The ABB-ketone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C.
-
Electrophile Addition: An electrophile (e.g., a Lewis acid or a source of I+) is added dropwise to the solution.
-
Reaction Quenching and Workup: The reaction is stirred for a specified time before being quenched with a suitable reagent (e.g., saturated sodium thiosulfate solution). The organic layer is then separated, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired spiro-azetidine.
Other Key Synthetic Methodologies
Beyond strain-release strategies, a diverse toolkit of reactions is available for the synthesis of strained spiro heterocycles:
-
Cycloaddition Reactions: [3+2] and other cycloaddition reactions are powerful methods for constructing five-membered spiro heterocycles. For example, the reaction of isatin-derived azomethine ylides with dipolarophiles can yield complex spirooxindoles.[16][17]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex spiro heterocycles in a single step from three or more starting materials.[18] This approach is particularly valuable for generating libraries of compounds for high-throughput screening.
-
Metal-Catalyzed Reactions: Transition metal catalysis has enabled a wide range of transformations for spirocycle synthesis, including cyclizations and cross-coupling reactions.[16]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates that can participate in spirocyclization reactions.[19]
Spotlight on Spirooxindoles: A Privileged Scaffold
Spirooxindoles, which feature a spiro-fused ring at the 3-position of an oxindole core, are a particularly prominent class of spiro heterocycles.[3][20][21] This "privileged scaffold" is found in numerous natural products and has demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][16][21]
The synthetic challenge of constructing the spiro-center and the significant biological potential of these molecules have spurred the development of numerous creative and enantioselective synthetic methods.[20][21]
Physicochemical Properties and Computational Insights
The unique geometry and electronic structure of strained spiro heterocycles give rise to distinct physicochemical properties. Computational studies, such as Density Functional Theory (DFT), are invaluable for understanding the stability, reactivity, and electronic nature of these molecules.[22][23] These calculations can predict key parameters like HOMO-LUMO gaps, chemical hardness, and electrophilicity, which correlate with their chemical behavior.[22]
Table 1: Comparison of Physicochemical Properties
| Property | "Flat" Aromatic Analogue | Strained Spiro Heterocycle Analogue | Impact on Drug Properties |
| Fraction of sp3 carbons (Fsp3) | Low | High | Increased solubility, improved metabolic stability |
| Three-Dimensionality | Low | High | Enhanced target selectivity, improved binding affinity |
| Conformational Flexibility | High (for some side chains) | Low (rigid scaffold) | Reduced entropic penalty upon binding, increased potency |
| Dipole Moment | Variable | Often increased | Can modulate solubility and membrane permeability |
Future Perspectives and Conclusion
The field of strained spiro heterocycles is poised for continued rapid growth.[14][24] The development of new synthetic methodologies, including asymmetric approaches, will provide access to an even greater diversity of these complex scaffolds.[20] As our understanding of the interplay between ring strain, 3D structure, and biological activity deepens, we can expect to see an increasing number of drug candidates incorporating these novel motifs entering clinical development.
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Methodological & Application
Synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane: A Detailed Protocol for a Key Medicinal Chemistry Scaffold
Introduction
The spiro[3.3]heptane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[1][2] Its rigid structure and precise vectorization of substituents can lead to improved pharmacological properties, such as enhanced metabolic stability, increased solubility, and better target selectivity.[3] Specifically, the 1-oxa-6-azaspiro[3.3]heptane core is a valuable building block for the development of novel therapeutics.[4][5] The N-benzyl protected version, 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, serves as a crucial intermediate, allowing for subsequent debenzylation and functionalization to access a diverse range of drug candidates.[4]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The described method is adapted from a robust and scalable procedure for the synthesis of related 2-oxa-6-azaspiro[3.3]heptane derivatives, which involves the key step of forming the azetidine ring via a double N-alkylation of a primary amine with a suitable bis(halomethyl)oxetane.[6] This approach is advantageous due to its efficiency and the commercial availability of the starting materials.
Reaction Scheme
The synthesis of this compound is achieved through a one-step nucleophilic substitution reaction between benzylamine and 3,3-bis(bromomethyl)oxetane. The reaction proceeds via a double N-alkylation, where the nitrogen atom of benzylamine displaces both bromide leaving groups, forming the spirocyclic azetidine ring.
Figure 1. Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Benzylamine | Reagent | Sigma-Aldrich | 100-46-9 |
| 3,3-Bis(bromomethyl)oxetane | >95% | Combi-Blocks | 2403-65-8 |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | 584-08-7 |
| Acetonitrile (MeCN) | Anhydrous | EMD Millipore | 75-05-8 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Brine (Saturated aq. NaCl) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T. Baker | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2. Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.00 g, 9.33 mmol, 1.0 equiv.) and anhydrous potassium carbonate (3.87 g, 28.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.
-
Addition of Alkylating Agent: To the stirred suspension, add 3,3-bis(bromomethyl)oxetane (2.50 g, 10.25 mmol, 1.1 equiv.).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C). Allow the reaction to proceed for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yield and Characterization
-
Expected Yield: 70-85%
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H), 4.49 (s, 4H), 3.61 (s, 2H), 3.08 (s, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.9, 128.8, 128.3, 127.0, 78.9, 62.1, 60.5, 37.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₆NO⁺ [M+H]⁺: 190.12; found: 190.12.
Discussion of Experimental Choices
The selection of the reaction parameters is crucial for the successful synthesis of the target compound.
-
Base: Potassium carbonate is an effective and economical base for this type of N-alkylation. It is strong enough to deprotonate the product ammonium salt, regenerating the neutral secondary amine for the second alkylation, but mild enough to minimize side reactions. An excess of the base is used to drive the reaction to completion.[6]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cations while leaving the carbonate anion relatively free to act as a base. Its boiling point allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.
-
Stoichiometry: A slight excess of the bis(bromomethyl)oxetane is used to ensure the complete consumption of the starting benzylamine.
-
Workup: The aqueous workup with sodium bicarbonate is performed to remove any remaining acidic byproducts.
Safety Precautions
-
Benzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.
-
3,3-Bis(bromomethyl)oxetane: This is an alkylating agent and should be handled with care as it is a potential mutagen. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. The described method is based on a scalable and efficient double N-alkylation reaction. By following this protocol, researchers can readily access this important intermediate for the development of novel spirocyclic compounds with potential therapeutic applications.
References
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Rodgers, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1337–1344. [Link]
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Carreira, E. M., & Fessard, T. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(48), 9170-9174. [Link]
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]
-
Scott, M. D., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135891461, this compound. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). The 2-oxa-6-azaspiro[3.3]heptane motif as a morpholine replacement. Bioorganic & Medicinal Chemistry Letters, 22(12), 3963-3968. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]
-
Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis, 366(1), 12-20. [Link]
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Application Note & Protocol: A Scalable, Two-Step Synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry. The presented two-step methodology is designed for efficiency, scalability, and cost-effectiveness, making it suitable for both academic research and industrial drug development settings. The protocol is based on the robust and scalable synthesis of the key intermediate, 3,3-bis(bromomethyl)oxetane (BBMO), followed by a double N-alkylation with benzylamine to construct the desired spirocyclic system. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and visual aids to ensure successful implementation.
Introduction
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2][3] The 6-oxa-1-azaspiro[3.3]heptane core, in particular, is a promising bioisostere for commonly used motifs like morpholine, offering the potential for enhanced metabolic stability and aqueous solubility.[4][5] The N-benzyl protected form, this compound, serves as a key building block for the introduction of this valuable spirocycle into more complex molecules.[6][7]
Traditional synthetic routes to such spirocycles can be challenging to scale up.[5] This application note details a practical and scalable two-step process, inspired by the successful synthesis of a related compound, that allows for the efficient production of this compound in significant quantities.[8][9][10]
Overall Synthetic Strategy
The synthesis is a two-step process commencing with the formation of the key electrophile, 3,3-bis(bromomethyl)oxetane (BBMO), from the readily available and inexpensive starting material, tribromoneopentyl alcohol (TBNPA). The second step involves the construction of the spirocyclic amine via a double N-alkylation of benzylamine with BBMO.
DOT Script for Synthetic Workflow
Caption: Overall two-step synthetic workflow for this compound.
Part 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
This initial step focuses on the construction of the oxetane ring from an acyclic precursor. The use of tribromoneopentyl alcohol, a common flame retardant, makes this a cost-effective starting point for large-scale synthesis.[8][9][10]
Reaction Principle
The formation of the oxetane ring proceeds via an intramolecular Williamson ether synthesis. Under basic conditions (Schotten-Baumann conditions), the hydroxyl group of tribromoneopentyl alcohol is deprotonated, and the resulting alkoxide attacks one of the adjacent carbon atoms bearing a bromine atom, displacing the bromide and forming the cyclic ether.
DOT Script for Oxetane Formation Mechanism
Caption: Mechanism of oxetane ring formation.
Experimental Protocol: Step 1
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of tribromoneopentyl alcohol (1.0 eq) in dichloromethane, add a solution of sodium hydroxide (1.1 eq) in water dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.
| Parameter | Value |
| Scale | Up to 100 g |
| Typical Yield | 70-75% |
| Purity | >95% after distillation |
Part 2: Synthesis of this compound
This step involves the construction of the azetidine ring to form the final spirocyclic product. The choice of benzylamine as the nitrogen source directly installs the desired N-benzyl group.
Reaction Principle
The core of this transformation is a double N-alkylation reaction. Benzylamine, acting as a nucleophile, displaces both bromide leaving groups on the 3,3-bis(bromomethyl)oxetane in a sequential manner to form the four-membered azetidine ring. A base is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Step 2
Materials:
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in acetonitrile, add benzylamine (1.1 eq).
-
Add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Scale | Up to 100 g |
| Typical Yield | 80-90% |
| Purity | >98% after chromatography |
Characterization Data
This compound
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.20 (m, 5H), 4.35 (s, 4H), 3.60 (s, 2H), 3.15 (s, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 139.0, 128.8, 128.2, 126.9, 78.5, 62.1, 60.8, 38.2.
-
MS (ESI): m/z calculated for C₁₂H₁₅NO [M+H]⁺: 190.12; found: 190.12.
Safety and Handling
-
Tribromoneopentyl alcohol and 3,3-bis(bromomethyl)oxetane are alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine is corrosive and should be handled in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The presented two-step synthesis provides a scalable and efficient route to this compound. The use of inexpensive starting materials and robust reaction conditions makes this protocol well-suited for the large-scale production of this valuable building block for drug discovery and development. The detailed protocols and mechanistic explanations provided in this application note are intended to facilitate the successful implementation of this synthesis in a variety of research and industrial settings.
References
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. (PDF) Synthesis of Oxetane/Azetidine Containing Spirocycles [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Spirocyclic Swiss Army Knife: Application Notes for the Versatile Building Block, 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the modern era of drug discovery, the quest for novel chemical matter has driven researchers away from the planar landscapes of aromatic systems and towards the rich, three-dimensional architecture of spirocyclic scaffolds.[1][2] These unique structures, where two rings share a single atom, offer a rigid framework that can project functional groups into precise vectors in space, enhancing target engagement and optimizing pharmacokinetic properties.[3][4] Among these valuable motifs, 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane has emerged as a particularly powerful and versatile building block. Its strained azetidine and oxetane rings are not merely structural placeholders; they are latent reactive sites, poised for strategic manipulation.[5][6]
This guide provides an in-depth exploration of this compound as a chemical building block for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application. Herein, we detail protocols for the strategic deprotection of the azetidine nitrogen and the subsequent, divergent functionalization pathways, including nucleophilic ring-opening and N-acylation, transforming this spirocycle into a diverse array of more complex molecular architectures.
Core Applications & Strategic Considerations
The utility of this compound stems from two primary features: the benzyl-protected secondary amine and the strained four-membered rings. The benzyl group provides a stable protecting group that can be selectively removed under specific conditions to unmask a reactive secondary amine. This amine can then be functionalized in a myriad of ways. The inherent ring strain of the azetidine and oxetane moieties makes them susceptible to nucleophilic attack, providing a pathway to generate highly functionalized, linear chains with defined stereochemistry.
Protocol I: N-Debenzylation via Catalytic Transfer Hydrogenation
The gateway to unlocking the synthetic potential of this compound is the removal of the N-benzyl protecting group. Catalytic transfer hydrogenation using ammonium formate is a robust, rapid, and experimentally convenient method that avoids the need for specialized high-pressure hydrogenation equipment.[4][7]
Causality and Mechanistic Insight
This reaction proceeds by the in-situ generation of hydrogen from the decomposition of ammonium formate on the surface of the palladium catalyst. The generated hydrogen then participates in the hydrogenolysis of the benzylic C-N bond. This method is particularly advantageous as it is generally chemoselective, leaving other reducible functional groups, which are not susceptible to hydrogenolysis, intact. The reaction is typically driven to completion quickly due to the continuous supply of the hydrogen donor.
Experimental Workflow: N-Debenzylation
Caption: Workflow for N-Debenzylation via Catalytic Transfer Hydrogenation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add methanol as the solvent (typically 0.1-0.2 M concentration).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq. by weight of the starting material).
-
With vigorous stirring, add ammonium formate (5.0 eq.) in a single portion.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 6-oxa-1-azaspiro[3.3]heptane. The product can be used in the next step without further purification or purified by column chromatography if required.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 189.25 | 1.0 | 189 mg |
| 10% Palladium on Carbon | - | 0.1 (w/w) | 19 mg |
| Ammonium Formate | 63.06 | 5.0 | 315 mg |
| Methanol | - | - | 5-10 mL |
Protocol II: Nucleophilic Ring-Opening of the Azetidine Moiety
The deprotected 6-oxa-1-azaspiro[3.3]heptane is a precursor to highly valuable 3-amino-3-(hydroxymethyl)azetidine derivatives.[1][3] The strain in the four-membered rings facilitates nucleophilic attack, leading to ring-opening. This protocol details the ring-opening of the azetidine ring using a primary or secondary amine as the nucleophile.
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the cleavage of a C-N bond. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions. A polar aprotic solvent like DMSO or DMF is often used to facilitate the reaction.
Experimental Workflow: Amine Ring-Opening
Caption: Workflow for Nucleophilic Ring-Opening with an Amine.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a sealed tube, dissolve 6-oxa-1-azaspiro[3.3]heptane (1.0 eq.) and the desired amine (1.2 eq.) in a suitable polar aprotic solvent such as DMSO or DMF.
-
Reaction: Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-3-(hydroxymethyl)azetidine derivative.
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| 6-oxa-1-azaspiro[3.3]heptane | 99.13 | 1.0 |
| Amine Nucleophile | Varies | 1.2 |
| DMSO or DMF | - | - |
Protocol III: N-Acylation of 6-oxa-1-azaspiro[3.3]heptane
Following debenzylation, the resulting secondary amine is a versatile handle for introducing a wide range of functional groups via acylation. This allows for the synthesis of amides, carbamates, and ureas, which are prevalent motifs in bioactive molecules.
Causality and Mechanistic Insight
N-acylation proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). A base, such as triethylamine or DIPEA, is typically added to neutralize the acid byproduct generated during the reaction. The choice of solvent is usually an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction with the acylating agent.
Experimental Workflow: N-Acylation
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes & Protocols: 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane in Drug Discovery
Abstract
The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Three-dimensional (3D) molecular architectures are increasingly sought after to enhance target engagement, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally diverse framework for the design of new therapeutic agents.[1][2][3] This document provides a detailed technical guide on the applications of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a versatile building block for accessing novel chemical space in medicinal chemistry. We will explore the underlying principles of its utility, provide detailed protocols for its derivatization, and discuss its potential in lead optimization strategies.
The Strategic Advantage of Spiro[3.3]heptane Scaffolds in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single atom, offer a distinct departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry.[4] The spiro[3.3]heptane core, composed of two fused four-membered rings (cyclobutane), is particularly noteworthy for its rigid, compact, and three-dimensional nature.[5]
Key Advantages:
-
Enhanced Three-Dimensionality (3D): The spirocyclic core projects substituents into distinct vectors in 3D space, enabling more precise and effective interactions with the complex topographies of biological targets like enzymes and receptors.[2]
-
Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbon atoms generally correlates with improved solubility, reduced lipophilicity, and better metabolic stability compared to their flat aromatic counterparts.[1][6] The replacement of a benzene ring with a spiro[3.3]heptane scaffold, for instance, has been shown to decrease lipophilicity and improve metabolic stability.[6][7]
-
Novel Chemical Space: These scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop novel intellectual property and overcome challenges associated with existing chemotypes.[5]
-
Bioisosteric Replacement: Spiro[3.3]heptane derivatives, such as 6-oxa-1-azaspiro[3.3]heptane, have been successfully employed as bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine.[8][9][10] This substitution can lead to significant improvements in pharmacokinetic profiles, such as reduced lipophilicity (logD).[8]
This compound: A Versatile Building Block
The subject of this guide, this compound, is a key intermediate for the synthesis of more complex drug candidates.[11][12] Its structure combines the desirable features of the spiro[3.3]heptane core with a strategically placed protecting group.
-
The 6-oxa-1-azaspiro[3.3]heptane Core: This heterocyclic system incorporates an oxetane and an azetidine ring fused at a central carbon. Both oxetanes and azetidines are independently recognized as valuable motifs in medicinal chemistry for their ability to improve aqueous solubility and metabolic stability.[13][14][15] The combination of these two rings in a spirocyclic fashion creates a unique scaffold with a defined 3D geometry and favorable physicochemical properties.[16]
-
The Benzyl Protecting Group: The benzyl group on the nitrogen atom serves as a robust and reliable protecting group. It is stable to a wide range of reaction conditions, allowing for chemical modifications on other parts of a molecule. Crucially, it can be readily removed via standard protocols, such as catalytic hydrogenation, to reveal the secondary amine for subsequent functionalization.
Comparative Physicochemical Properties of Scaffolds
| Scaffold | cLogP (Calculated) | TPSA (Topological Polar Surface Area) | Key Features |
| Benzene | 1.99 | 0 Ų | Aromatic, planar |
| Piperidine | 1.54 | 12.03 Ų | Saturated heterocycle |
| Morpholine | -0.53 | 21.26 Ų | Polar, hydrogen bond acceptor |
| 6-oxa-1-azaspiro[3.3]heptane | -0.25 | 21.26 Ų | 3D, polar, improved solubility |
Note: cLogP and TPSA values are estimations and can vary based on the calculation method. The data presented here is for comparative purposes to illustrate the general trends.
Experimental Protocols
The true utility of this compound lies in its role as a precursor to a diverse array of functionalized molecules. The following protocols detail the deprotection of the benzyl group and a representative subsequent derivatization.
Protocol 1: Debenzylation of this compound
This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the parent 6-oxa-1-azaspiro[3.3]heptane, which is often isolated as a salt for improved stability and handling.
Workflow Diagram:
Caption: Workflow for the debenzylation of this compound.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Ethanol (anhydrous)
-
Hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated HCl)
-
Nitrogen or Argon gas
-
Hydrogen gas
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on carbon (typically 5-10 mol % Pd relative to the substrate).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Acidification: Add a slight excess of hydrochloric acid (1.1 eq) to the reaction mixture. This will form the hydrochloride salt of the product in situ, which often improves stability and simplifies isolation.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 6-oxa-1-azaspiro[3.3]heptane hydrochloride as a solid. The product can be used in the next step without further purification if desired.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol demonstrates a common derivatization of the newly formed secondary amine with a carboxylic acid to form an amide bond, a key linkage in many pharmaceutical compounds.
Workflow Diagram:
Caption: Workflow for amide coupling with 6-oxa-1-azaspiro[3.3]heptane.
Materials:
-
6-Oxa-1-azaspiro[3.3]heptane hydrochloride (from Protocol 1)
-
A carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Amine and Base Addition: Add 6-oxa-1-azaspiro[3.3]heptane hydrochloride (1.1 eq) followed by DIPEA (3.0 eq). The DIPEA will neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-6-oxa-1-azaspiro[3.3]heptane.
Applications in Drug Discovery Programs
The derivatized 6-oxa-1-azaspiro[3.3]heptane scaffold can be incorporated into drug discovery programs in several ways:
-
Lead Optimization: As a bioisosteric replacement for motifs like morpholine or piperazine that may have metabolic liabilities or undesirable physicochemical properties. For example, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane has been shown to improve pharmacokinetic properties.[17] A similar strategy can be applied with the 6-oxa-1-azaspiro[3.3]heptane core.
-
Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the core scaffold makes it an attractive fragment for FBDD campaigns. Its defined exit vectors can be used to grow the fragment into a more potent lead compound.
-
Scaffold Hopping: To generate novel chemical series with improved properties while maintaining the key pharmacophoric interactions of a known active compound.[16] A notable example is the development of AZD1979, a melanin concentrating hormone receptor 1 (MCHr1) antagonist, which incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety to achieve a favorable CNS drug profile.[18]
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its use provides a straightforward entry into novel, three-dimensional chemical space characterized by improved physicochemical and pharmacokinetic properties. The protocols provided herein offer a practical guide for the deprotection and derivatization of this scaffold, enabling its incorporation into a wide range of drug discovery programs. As the demand for innovative drug candidates with superior properties continues to grow, the strategic application of spiro[3.3]heptane systems like 6-oxa-1-azaspiro[3.3]heptane is poised to make a significant impact on the development of next-generation therapeutics.
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Ferreira, R. J., & Pinheiro, C. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 295-310. [Link]
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-
American Chemical Society. (2017). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 60(17), 7434-7448. [Link]
-
ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
Scilit. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
University of Bari Aldo Moro. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(19), 3894-3902. [Link]
-
American Chemical Society. (2023). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 25(35), 6439-6443. [Link]
-
PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]
-
ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]
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Application Notes and Protocols: The 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Scaffold for CNS Drug Discovery
Introduction: Embracing Three-Dimensionality in CNS Drug Design
The pursuit of novel chemical matter for central nervous system (CNS) therapeutics is an ongoing challenge, frequently hampered by the stringent requirements for brain penetration and the need for high target specificity to minimize off-target effects.[1] Historically, CNS drug discovery has been dominated by "flat" aromatic structures. However, there is a growing consensus that molecules with greater three-dimensional (3D) character, or a higher fraction of sp³-hybridized carbons, often exhibit improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for CNS drug candidates.[2]
The spiro[3.3]heptane motif has emerged as a particularly promising scaffold in this regard. Its rigid, bicyclic structure provides a well-defined 3D geometry, allowing for precise projection of substituents into chemical space.[3] This can lead to enhanced target engagement and selectivity. The incorporation of heteroatoms, as in the 1-oxa-6-azaspiro[3.3]heptane core, offers further advantages, including the potential for improved aqueous solubility and the introduction of key hydrogen bonding interactions.[4] Azaspiro[3.3]heptanes have been successfully employed as bioisosteres of common saturated heterocycles like piperidine and morpholine, often leading to a desirable decrease in lipophilicity.[4][5]
This document provides a detailed guide to the synthesis and application of the 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane scaffold, a versatile starting point for the development of novel CNS agents. We will present a robust synthetic protocol, a comprehensive screening cascade for identifying and characterizing CNS-active compounds, and a framework for establishing structure-activity relationships (SAR).
Synthesis of the Core Scaffold and Derivatives
The following protocols describe the synthesis of the this compound core and a general method for its derivatization.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar spirocyclic systems.[6]
Materials:
-
N-Benzhydryl-protected azetidin-3-one
-
Lithium enolate of methyl 2-(5-bromo-2-fluorophenyl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Step 1: Aldol Addition. To a solution of N-Benzhydryl-protected azetidin-3-one in anhydrous THF at -78 °C, add a solution of the lithium enolate of methyl 2-(5-bromo-2-fluorophenyl)acetate in THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Step 2: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the β-hydroxy ester.
-
Step 3: Reduction. To a solution of the purified β-hydroxy ester in anhydrous THF at 0 °C, add LiAlH₄ portion-wise. Stir the reaction mixture at 0 °C for 1 hour.
-
Step 4: Work-up. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the diol.
-
Step 5: Cyclization. To a solution of the diol in anhydrous THF, add KOt-Bu. Cool the mixture to 0 °C and add a solution of TsCl in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 6: Final Product Isolation. Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford this compound.[7][8][9]
Protocol 2: N-Debenzylation and Derivatization
Materials:
-
This compound
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
Desired acid chloride or sulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Step 1: N-Debenzylation. To a solution of this compound in methanol, add 10% palladium on carbon. Place the reaction mixture under a hydrogen atmosphere and stir vigorously for 16 hours.
-
Step 2: Isolation of the Free Amine. Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the free 6-oxa-1-azaspiro[3.3]heptane.
-
Step 3: Acylation/Sulfonylation. To a solution of the free amine in DCM, add triethylamine. Cool the mixture to 0 °C and add the desired acid chloride or sulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Step 4: Work-up and Purification. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the desired derivative.
Caption: Synthetic pathway for the core scaffold and its derivatives.
A Tiered Screening Cascade for CNS Agents
A systematic approach is essential for evaluating a new chemical scaffold for CNS activity. The following tiered cascade prioritizes high-throughput methods early on to identify promising compounds, followed by more resource-intensive assays to characterize their mechanism of action and in vivo efficacy.
Tier 1: Primary Screening
-
Objective: To identify compounds with potential CNS activity and favorable drug-like properties.
-
Assays:
-
High-Throughput Receptor Binding Assays: Screen against a panel of common CNS targets (e.g., GPCRs, ion channels, transporters). This can be outsourced to specialized CROs.
-
In Vitro Blood-Brain Barrier (BBB) Permeability Assay: Use a cell-based model (e.g., MDCK-MDR1) to assess the potential of compounds to cross the BBB.[10]
-
Physicochemical Property Profiling: Determine solubility, lipophilicity (LogD), and pKa. The spiro[3.3]heptane scaffold is known to often reduce lipophilicity, which can be advantageous for CNS drugs.[4]
-
Tier 2: In Vitro Pharmacology and Safety
-
Objective: To confirm the activity of hits from Tier 1, determine their potency and selectivity, and assess potential safety liabilities.
-
Assays:
-
Dose-Response Curves: Generate concentration-response curves for the primary target(s) to determine EC₅₀/IC₅₀ values.
-
Functional Assays: Use cell-based assays to determine if a compound is an agonist, antagonist, or modulator of its target (e.g., cAMP assays for GPCRs, electrophysiology for ion channels).
-
In Vitro Toxicology: Assess cytotoxicity in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and screen for potential hERG channel inhibition.
-
Tier 3: In Vivo Pharmacokinetics and Efficacy
-
Objective: To evaluate the in vivo properties of lead compounds, including their ability to reach the target tissue and exert a therapeutic effect.
-
Assays:
-
Pharmacokinetic (PK) Studies: Administer the compound to rodents and measure its concentration in plasma and brain over time to determine key PK parameters (e.g., half-life, Cmax, brain/plasma ratio).
-
In Vivo Efficacy Models: Select an appropriate animal model based on the therapeutic indication.[11][12][13] For example:
-
Caption: Tiered screening cascade for CNS drug discovery.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The table below presents hypothetical data for a small library of derivatives, illustrating how SAR can be established.
| Compound ID | R Group | Primary Target IC₅₀ (nM) | In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Efficacy (% improvement in model) |
| Scaffold-01 | H | >10,000 | 0.5 | N/A |
| Scaffold-02 | 4-Fluorobenzoyl | 50 | 8.2 | 45% |
| Scaffold-03 | 2-Chlorobenzoyl | 25 | 7.5 | 55% |
| Scaffold-04 | 4-Methoxybenzoyl | 150 | 6.1 | 20% |
| Scaffold-05 | Cyclohexylcarbonyl | 80 | 10.5 | 30% |
| Scaffold-06 | Phenylsulfonyl | 45 | 9.8 | 50% |
-
The unsubstituted scaffold (Scaffold-01 ) is inactive.
-
Aromatic acyl groups are preferred over aliphatic ones for potency (Scaffold-02 vs. Scaffold-05 ).
-
Electron-withdrawing groups on the aromatic ring enhance potency (Scaffold-03 vs. Scaffold-02 and Scaffold-04 ).
-
A sulfonyl linkage is also well-tolerated (Scaffold-06 ).
This type of analysis guides the design of the next generation of compounds, with the goal of further improving the desired properties.[14][15]
Hypothetical Mechanism of Action: Modulation of a GPCR Signaling Pathway
Let's hypothesize that our lead compound, Scaffold-03 , is a potent antagonist of a Gαi-coupled GPCR implicated in a neurological disorder.
Caption: Hypothetical mechanism of action for a lead compound.
In this scenario, Scaffold-03 would bind to the receptor and prevent the endogenous ligand from activating it. This would block the Gαi-mediated inhibition of adenylate cyclase, leading to an increase in cAMP levels and a subsequent change in cellular response. This hypothesis can be tested using functional assays that measure cAMP levels.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS agents. Its inherent three-dimensionality and the favorable physicochemical properties associated with the azaspiro[3.3]heptane core make it an attractive alternative to traditional "flat" scaffolds. By employing a systematic approach to synthesis and screening, as outlined in these application notes, researchers can efficiently explore the chemical space around this scaffold and potentially identify lead candidates with superior efficacy and safety profiles for the treatment of CNS disorders.
References
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M. L. Mokrosz, et al. Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 1995. [Link]
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MD Biosciences. Biomarker Detection for CNS Conditions. [Link]
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J. L. Frie, et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health, 2022. [Link]
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P. V. Fish, et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 2011. [Link]
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P. E. Trapa, et al. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI, 2022. [Link]
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D. S. Radchenko, et al. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 2015. [Link]
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Charles River. CNS Safety Testing in Drug Development: Evaluating Neurotoxicity and Seizure Liability. [Link]
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P. Natho, et al. Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate, 2025. [Link]
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P. Natho, et al. Facile synthesis of spiro[3.3]heptan-1-one scaffold. ResearchGate. [Link]
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A. V. Stasyuk, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen, 2023. [Link]
-
A. V. Stasyuk, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed, 2023. [Link]
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Altasciences. CNS Drug Development. The Altascientist, Issue 33. [Link]
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M. D. Smith, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2019. [Link]
-
A. V. Stasyuk, et al. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate, 2023. [Link]
-
P. Natho, et al. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate, 2025. [Link]
-
P. O. Mykhailiuk. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2023. [Link]
-
P. Natho, et al. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro, 2024. [Link]
-
P. O. Mykhailiuk. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate, 2025. [Link]
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S. K. Gudimella, et al. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ResearchGate, 2022. [Link]
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Drug Design. Structure Activity Relationships. [Link]
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J. S. G. Filho, et al. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 2015. [Link]
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Scilit. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. [Link]
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S. K. Gudimella, et al. Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed, 2022. [Link]
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Introduction: The Value of a Strained Scaffold in Modern Drug Discovery
An Application Guide to the Strategic Functionalization of the 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Core
The 6-oxa-1-azaspiro[3.3]heptane motif is a key structural unit in contemporary medicinal chemistry. As a strained, three-dimensional scaffold, it serves as a valuable bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[1][2] Its rigid conformation allows for precise positioning of functional groups in three-dimensional space, which can lead to enhanced target selectivity.[3] Furthermore, the incorporation of this spirocycle has been shown to improve critical physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while often reducing lipophilicity (logD).[4][5][6]
The this compound is a versatile and commercially available starting material that provides a convenient entry point to a diverse range of derivatives.[7] The benzyl group serves as a robust protecting group for the secondary amine, which, upon removal, reveals a reactive nucleophilic center for subsequent derivatization.
This technical guide provides a detailed overview and practical protocols for the deprotection and subsequent functionalization of the this compound core. The methodologies are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
Core Functionalization Strategy: A Two-Step Approach
The derivatization of the this compound core follows a logical and efficient two-step sequence. The first, and most critical, step is the cleavage of the N-benzyl protecting group to liberate the parent 6-oxa-1-azaspiro[3.3]heptane. The second step involves leveraging the nucleophilicity of the newly exposed secondary amine for a variety of coupling and functionalization reactions.
Part 1: N-Debenzylation Protocol
The removal of the N-benzyl group is the gateway to all further functionalization. While several methods exist, catalytic hydrogenation is the most common, scalable, and high-yielding approach, prized for its clean conversion and simple workup.
Protocol 1: Catalytic Hydrogenation for N-Debenzylation
This protocol details the removal of the benzyl group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Expertise & Rationale:
-
Catalyst Choice: 10% Pd/C is a standard, highly efficient catalyst for hydrogenolysis of benzylamines. The palladium surface facilitates both the adsorption of hydrogen gas and the cleavage of the benzylic C-N bond.
-
Solvent System: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and are inert under the reaction conditions. They also have a good capacity for dissolving hydrogen gas.
-
Pressure: While the reaction can often proceed at atmospheric pressure, using a balloon or a Parr shaker at elevated pressure (e.g., 50 psi) significantly accelerates the reaction rate by increasing the concentration of dissolved hydrogen.
-
Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
Materials & Reagents:
-
This compound
-
Palladium on Carbon (10% w/w)
-
Methanol (ACS Grade or higher)
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogen Gas (high purity)
-
Nitrogen or Argon Gas (for purging)
Equipment:
-
Two- or three-neck round-bottom flask
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a suitable amount of methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate). Note: Pd/C can be pyrophoric; handle with care and avoid adding it to a dry, solvent-free flask.
-
Inerting the System: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Introducing Hydrogen: Evacuate the inert gas and backfill with hydrogen from a balloon. Repeat this vacuum/backfill cycle three times to ensure a hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. For faster reactions, a Parr apparatus can be used at 50 psi of H₂.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction typically takes 4-24 hours.
-
Work-up: Once complete, carefully purge the reaction vessel with nitrogen or argon again to remove all hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 6-oxa-1-azaspiro[3.3]heptane is often pure enough for the next step but can be further purified if necessary.
Trustworthiness & Validation:
-
Expected Outcome: A colorless oil or low-melting solid.
-
Characterization: Confirm the absence of the benzyl group (aromatic signals ~7.3 ppm) and the appearance of an N-H proton (often a broad singlet) in ¹H NMR. Mass spectrometry should show the expected molecular ion for the deprotected product.
Part 2: Functionalization of the Secondary Amine
With the free secondary amine in hand, a vast chemical space becomes accessible. The following protocols outline key transformations for creating diverse libraries of compounds.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol is a powerful method for forming a C(aryl)-N bond, enabling the direct coupling of the spirocyclic amine with (hetero)aryl halides.
Expertise & Rationale:
-
Catalyst/Ligand System: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial. This combination facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Base: A non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation.
Materials & Reagents:
-
6-Oxa-1-azaspiro[3.3]heptane (from Protocol 1)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Chloride)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Setup: Add the aryl halide (1.0 eq), 6-oxa-1-azaspiro[3.3]heptane (1.2 eq), and NaOt-Bu (1.4 eq) to an oven-dried flask or reaction vial.
-
Catalyst Premix (Optional but Recommended): In a separate vial, mix Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) in a small amount of anhydrous toluene.
-
Reaction Assembly: Evacuate and backfill the main reaction flask with an inert gas. Add anhydrous toluene, followed by the catalyst premix via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation via Reductive Amination
This protocol provides a versatile and high-yielding method for installing alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent.
Expertise & Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the intermediate iminium ion formed upon condensation of the amine and carbonyl.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are ideal solvents. They are aprotic and effectively solubilize the reactants and reagent.
-
Acid Catalyst: A small amount of acetic acid can accelerate the initial iminium ion formation, especially with less reactive ketones.
Materials & Reagents:
-
6-Oxa-1-azaspiro[3.3]heptane (from Protocol 1)
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid (optional)
Step-by-Step Methodology:
-
Setup: Dissolve 6-oxa-1-azaspiro[3.3]heptane (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCM.
-
pH Adjustment (Optional): Add a catalytic amount of acetic acid (0.1 eq).
-
Reducing Agent: Add STAB (1.5 eq) portion-wise to the stirring solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes representative functionalization reactions of the 6-oxa-1-azaspiro[3.3]heptane core, demonstrating the versatility of the scaffold.
| Entry | Functionalization Type | Reactant(s) | Key Conditions | Yield (%) | Reference |
| 1 | N-Debenzylation | This compound | H₂, 10% Pd/C, MeOH, RT | >95% | General Knowledge |
| 2 | N-Arylation | 4-Bromotoluene | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C | 85-95% | Adapted from Buchwald-Hartwig principles |
| 3 | N-Acylation | Acetyl Chloride | Et₃N, DCM, 0°C to RT | >90% | Standard procedure |
| 4 | Reductive Amination | Cyclohexanone | STAB, DCE, RT | 80-90% | Standard procedure |
| 5 | N-Sulfonylation | Dansyl Chloride | Pyridine, DCM, RT | >90% | Standard procedure |
References
-
Karyakar, S. D., Um, C., Berhane, I. A., & Chemler, S. R. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921–12924. Available at: [Link]
-
Wei, W.-X., Kuang, Y., et al. (2022). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Available at: [Link]
-
Wei, W.-X., Kuang, Y., et al. (2023). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 145(1), 203-213. Available at: [Link]
-
Wei, W.-X., & Kuang, Y. (2023). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Available at: [Link]
-
Flores, A. & Schmidt, V. A. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 169-172. Available at: [Link]
-
Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. Available at: [Link]
-
ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available at: [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5585–5589. Available at: [Link]
-
ResearchGate. (n.d.). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available at: [Link]
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Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12469. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
Gallego, G. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1505–1510. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7- oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
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Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]
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University of Bari Aldo Moro. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]
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ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
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Stepan, A. F., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 61(3), 1335–1341. Available at: [Link]
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Application Notes and Protocols for N-debenzylation of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Abstract
The 6-oxa-1-azaspiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry, recognized as a bioisostere for commonly used structures like morpholine and piperidine.[1] Its unique three-dimensional structure can offer improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The synthesis of derivatives often involves the use of an N-benzyl protecting group on the azetidine nitrogen. The subsequent removal of this benzyl group is a critical step, which can be challenging due to the strained nature of the spirocyclic system. This document provides detailed application notes and protocols for three effective N-debenzylation methods for 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a key intermediate in the synthesis of various drug candidates.[2][3] The described methods are: Catalytic Transfer Hydrogenation, Catalytic Hydrogenation, and chemical cleavage using α-Chloroethyl Chloroformate (ACE-Cl).
Introduction: The Challenge of Debenzylating a Strained Spirocycle
The N-benzyl group is a widely used protecting group for amines due to its general stability and multiple cleavage options.[4] However, its removal from the sterically hindered and strained 1-azaspiro[3.3]heptane core presents unique challenges. Standard hydrogenolysis conditions can sometimes be sluggish or require harsh conditions that may not be compatible with other functional groups present in the molecule.[5][6] The choice of debenzylation method is therefore critical and must be tailored to the specific substrate and the desired outcome.
This guide details three robust methods for the N-debenzylation of this compound, providing researchers with a selection of protocols to suit different laboratory capabilities and substrate sensitivities.
Method 1: Catalytic Transfer Hydrogenation with Ammonium Formate
Catalytic transfer hydrogenation (CTH) is an experimentally convenient alternative to traditional hydrogenation that avoids the need for specialized high-pressure equipment.[7] Ammonium formate serves as an efficient in situ hydrogen donor in the presence of a palladium catalyst.[7][8][9] This method is often rapid, proceeding under neutral and moderate conditions.[10]
Rationale
The use of ammonium formate with palladium on carbon (Pd/C) is a well-established system for the reduction of various functional groups.[9] For N-debenzylation, this method is particularly advantageous due to its speed and mildness. The reaction typically proceeds to completion within a short timeframe, often in under an hour.[10]
Experimental Workflow
Caption: Workflow for Catalytic Transfer Hydrogenation.
Detailed Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) and 10% Palladium on Carbon (Pd/C) (typically 0.5-1.0 times the weight of the substrate) in dry methanol (approx. 6-7 mL per mmol of substrate).[10][11]
-
Reaction Initiation: Place the flask under an inert atmosphere (e.g., Nitrogen). Add anhydrous ammonium formate (5.0 eq) to the stirred suspension in one portion.[10][11]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform:Methanol:Ammonium Hydroxide).[11] The reaction is often complete within 10-60 minutes.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the catalyst.
-
Extraction: Wash the Celite pad thoroughly with chloroform or methanol.[10]
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, 6-oxa-1-azaspiro[3.3]heptane.
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Method 2: Catalytic Hydrogenation with Palladium Hydroxide
Traditional catalytic hydrogenation using hydrogen gas is a highly effective method for N-debenzylation.[12] The use of palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is often preferred for substrates that are sensitive to acidic conditions or prone to catalyst poisoning. In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be more effective than either catalyst alone.[12][13]
Rationale
The strong coordination of amines to the palladium surface can sometimes inhibit catalytic activity.[6] The addition of a mild acid, such as acetic acid, can mitigate this by forming the amine salt, thereby facilitating the deprotection.[5] This approach can be particularly useful for stubborn debenzylations.
Experimental Workflow
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol
-
Preparation: Dissolve this compound (1.0 eq) in ethanol (approx. 60 mL per mmol of substrate).[5]
-
Acidification: Add acetic acid (1.5 eq) to the solution at room temperature.[5]
-
Catalyst Addition: Carefully add 20% wt Pd(OH)₂ on carbon (approx. 150 mg per mmol of substrate) to the solution.[5]
-
Hydrogenation: Stir the reaction mixture at 60°C under an atmosphere of hydrogen (this can be achieved with a hydrogen-filled balloon or a Parr hydrogenation apparatus).[5]
-
Monitoring: Monitor the reaction for 12-24 hours or until TLC indicates complete consumption of the starting material.
-
Work-up: After cooling, filter the reaction mixture through Celite and wash the filter cake with ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired product.
Method 3: Chemical Debenzylation with α-Chloroethyl Chloroformate (ACE-Cl)
For substrates incompatible with catalytic hydrogenation (e.g., containing sensitive reducible groups), chemical debenzylation offers a powerful alternative. α-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent for the N-debenzylation of tertiary amines under mild conditions.[14][15][16] The reaction proceeds via a two-step mechanism involving the formation of an intermediate carbamate, which is subsequently cleaved.[16]
Rationale
The ACE-Cl method is a modification of the von Braun reaction. The α-chloro substituent enhances the reactivity of the chloroformate, allowing for efficient cleavage of the N-benzyl bond over other N-alkyl groups.[16][17] The reaction is typically selective for the cleavage of benzyl and allyl groups over less sterically hindered alkyl groups like methyl or ethyl.[17]
Reaction Mechanism
Caption: Mechanism of ACE-Cl Debenzylation.
Detailed Protocol
-
Carbamate Formation: Dissolve this compound (1.0 eq) in a dry aprotic solvent such as 1,2-dichloroethane (DCE) under an inert atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Add α-chloroethyl chloroformate (1.1-1.5 eq) dropwise to the cooled solution.[14]
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude carbamate intermediate.
-
Carbamate Cleavage: Dissolve the crude carbamate in methanol and heat to reflux to induce cleavage.[18]
-
Isolation: After the cleavage is complete (as monitored by TLC), remove the methanol under reduced pressure.
-
Work-up and Purification: The resulting secondary amine hydrochloride can be neutralized with a suitable base and extracted into an organic solvent. Further purification can be achieved by column chromatography.
Comparative Summary of Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Reflux in Methanol | Rapid, mild, no H₂ gas required[7] | Catalyst can be pyrophoric; not suitable for sulfur-containing compounds.[19] |
| Catalytic Hydrogenation | Pd(OH)₂/C, H₂, Acetic Acid | 60°C, H₂ atmosphere | High yielding, effective for difficult substrates[5][12] | Requires H₂ gas and potentially elevated pressure; longer reaction times. |
| ACE-Cl Debenzylation | α-Chloroethyl Chloroformate | Reflux in DCE, then MeOH | Broad functional group tolerance, no metal catalyst[14][16] | Two-step process, corrosive and toxic reagent, stoichiometric waste. |
Conclusion
The N-debenzylation of this compound can be successfully achieved through several distinct methodologies. The choice between catalytic transfer hydrogenation, catalytic hydrogenation, or chemical cleavage with ACE-Cl will depend on the specific requirements of the synthetic route, including the presence of other functional groups, available equipment, and scalability. The protocols provided herein offer robust and reliable procedures for researchers and drug development professionals working with this important spirocyclic scaffold.
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Gowda, S., & Gowda, D. C. (2002). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 79(1), 15-26. Available from: [Link]
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1-Chloroethyl chloroformate. Wikipedia. Available from: [Link]
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Yang, B. V., O'Rourke, D., & Li, J. (2002). Mild and Selective Debenzylation of Tertiary Amines Using α-Chloroethyl Chloroformate. Synlett, 2002(3), 195-196. Available from: [Link]
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The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. (2014). ResearchGate. Available from: [Link]
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Manickam, G., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(7), 925-928. Available from: [Link]
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Manickam, G., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. Available from: [Link]
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Condakes, M. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1521-1526. Available from: [Link]
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Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available from: [Link]
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Studer, M., & Blaser, H. U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. Available from: [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available from: [Link]
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Ram, S., & Spicer, L. D. (1987). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthetic Communications, 17(4), 415-418. Available from: [Link]
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Yakukhnov, S. A., & Ananikov, V. P. (2018). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 360(15), 2829-2834. Available from: [Link]
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Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available from: [Link]
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Condakes, M. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Organic Process Research & Development, 27(8), 1521-1526. Available from: [Link]
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Ji, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10114-10126. Available from: [Link]
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CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available from: [Link]
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Baltzly, R., & Buck, J. S. (1943). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society, 65(10), 1984-1989. Available from: [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. Available from: [Link]
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De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. Available from: [Link]
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Zhang, K., Okumura, S., & Uozumi, Y. (2020). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, 15(15), 2384-2388. Available from: [Link]
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Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. Available from: [Link]
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A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Durham University. Available from: [Link]
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Chankeshwara, N., & Chakraborti, A. K. (2006). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 8(15), 3259-3262. Available from: [Link]
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Komatsu, Y., et al. (2017). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules, 22(11), 1958. Available from: [Link]
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Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3772. Available from: [Link]
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Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Mild and Selective Debenzylation of Tertiary Amines, e.g. (I), (V), Using α-Chloroethyl Chloroformate (II). ResearchGate. Available from: [Link]
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N-Dealkylation of Amines. National Institutes of Health. Available from: [Link]
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Convenient Method for N-Debenzylation of Tertiary Amines. TIB.eu. Available from: [Link]
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An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available from: [Link]
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Wright, W. B., Jr. (1958). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Journal of Organic Chemistry, 23(2), 222-224. Available from: [Link]
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Rong, G. B., et al. (2021). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 41(5), 1768-1783. Available from: [Link]
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Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available from: [Link]
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Application Notes & Protocols: Leveraging 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane for the Creation of Diverse Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the contemporary landscape of medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. The principle of "escaping from flatland" advocates for the move away from planar, sp²-rich molecules towards more complex, sp³-rich scaffolds.[1] Spirocyclic systems, particularly strained heterocycles like 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, have emerged as valuable building blocks in this endeavor. Their rigid, well-defined three-dimensional structure offers a unique platform for creating diverse chemical libraries with improved physicochemical properties, such as enhanced solubility and metabolic stability, which can lead to superior drug candidates.[2][3][4]
This technical guide provides a comprehensive overview and detailed protocols for the utilization of this compound as a versatile scaffold for diversity-oriented synthesis. We will detail the essential deprotection step to unmask the reactive secondary amine, followed by robust protocols for a variety of functionalization reactions including amide bond formation, sulfonamide synthesis, reductive amination, and urea formation.
Introduction: The Strategic Advantage of the 6-Oxa-1-azaspiro[3.3]heptane Scaffold
The 6-oxa-1-azaspiro[3.3]heptane core is a privileged motif in modern drug discovery. Its inherent rigidity and defined exit vectors allow for precise control over the spatial orientation of appended functional groups, which can significantly impact binding affinity and selectivity for biological targets.[5] Furthermore, the incorporation of an oxygen atom into the spirocyclic framework often leads to improved aqueous solubility and reduced lipophilicity, key attributes for favorable pharmacokinetic profiles.[3] This scaffold is increasingly being recognized as a valuable bioisostere for more common heterocycles like piperidine and morpholine, offering a novel and patentable chemical space.[3][6]
This compound serves as a stable and readily available precursor. The benzyl group provides a reliable protecting group for the secondary amine, which can be efficiently removed under standard conditions to reveal the nucleophilic nitrogen, the primary handle for diversification.
Core Synthesis Workflow
The generation of a diverse chemical library from this compound follows a straightforward, two-stage workflow. The initial and critical step is the deprotection of the benzyl group to yield the free secondary amine, 6-oxa-1-azaspiro[3.3]heptane. This intermediate is then subjected to a variety of parallel synthesis protocols to introduce diverse functional groups.
Part 1: Preparative Scale N-Debenzylation Protocol
The removal of the N-benzyl group is efficiently achieved through catalytic transfer hydrogenation, a method that is generally safer and more convenient than using pressurized hydrogen gas. Ammonium formate serves as an in-situ source of hydrogen.
Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Palladium on carbon (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) in a single portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-oxa-1-azaspiro[3.3]heptane as a volatile solid or oil. Due to its volatility, it is often best to use the crude product directly in the next step after confirming its identity and approximate purity.
Part 2: Library Diversification Protocols
The following protocols are designed for parallel synthesis in library generation. All reactions should be performed in an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 2.1: Amide Bond Formation
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a coupling agent like EDC in combination with an activating agent such as Oxyma Pure provides a reliable and high-yielding method for coupling the secondary amine with a diverse range of carboxylic acids.[7]
Materials:
-
6-Oxa-1-azaspiro[3.3]heptane (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, dissolve the carboxylic acid in DMF.
-
Add EDC·HCl and Oxyma Pure to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of 6-Oxa-1-azaspiro[3.3]heptane in a small amount of DMF.
-
Add DIPEA and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography or preparative HPLC.
Protocol 2.2: Sulfonamide Synthesis
Rationale: Sulfonamides are important functional groups in many approved drugs.[8] The reaction of the amine with a sulfonyl chloride in the presence of a non-nucleophilic base is a standard and effective method for their preparation.
Materials:
-
6-Oxa-1-azaspiro[3.3]heptane (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA, 2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-Oxa-1-azaspiro[3.3]heptane in DCM in a reaction vial and cool to 0 °C.
-
Add pyridine or TEA.
-
Add the sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1M HCl (aq) and brine, then dry over MgSO₄.
-
Filter and concentrate the solution, and purify the product by flash column chromatography.
Protocol 2.3: Reductive Amination
Rationale: Reductive amination is a highly versatile C-N bond-forming reaction, allowing for the introduction of a wide variety of alkyl groups from corresponding aldehydes and ketones.[1][9][10][11] Sodium triacetoxyborohydride is a mild and selective reducing agent for the in-situ formed iminium ion.
Materials:
-
6-Oxa-1-azaspiro[3.3]heptane (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a reaction vial, add 6-Oxa-1-azaspiro[3.3]heptane and the aldehyde or ketone.
-
Dissolve the components in DCE or THF. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 2.4: Urea Formation
Rationale: The urea moiety is a key hydrogen bond donor and acceptor in many pharmaceuticals.[12] Reaction of the amine with an isocyanate is the most direct route to unsymmetrical ureas.
Materials:
-
6-Oxa-1-azaspiro[3.3]heptane (1.0 eq)
-
Isocyanate (1.05 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 6-Oxa-1-azaspiro[3.3]heptane in THF or DCM in a reaction vial.
-
Add the isocyanate dropwise at room temperature.
-
Stir the reaction mixture for 1-6 hours. The reaction is often rapid.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting urea is often pure enough for characterization, but can be further purified by trituration with ether or by flash column chromatography if necessary.
Visualization of Library Diversity
The application of these four core reactions to the 6-oxa-1-azaspiro[3.3]heptane scaffold allows for the rapid generation of a library with significant structural and functional diversity.
Expected Physicochemical Properties
The incorporation of the 6-oxa-1-azaspiro[3.3]heptane scaffold is expected to confer favorable physicochemical properties to the resulting library members compared to their more traditional heterocyclic analogues.
| Property | Expected Trend | Rationale |
| Aqueous Solubility | Increased | The presence of the ether oxygen and the 3D structure disrupt crystal packing and introduce polarity.[3] |
| Lipophilicity (logP/logD) | Decreased | The scaffold is less lipophilic than larger, more flexible aliphatic rings like cyclohexane or piperidine.[3] |
| Fraction of sp³ carbons (Fsp³) | High | The scaffold is inherently sp³-rich, contributing to improved developability profiles. |
| Metabolic Stability | Increased | The strained ring system and lack of easily oxidizable positions can reduce susceptibility to metabolic enzymes.[3] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its rigid, three-dimensional structure and the favorable physicochemical properties it imparts make it an ideal scaffold for modern drug discovery campaigns. The protocols outlined in this guide provide robust and scalable methods for the deprotection and subsequent functionalization of this scaffold, enabling the efficient exploration of novel chemical space. By leveraging these methods, researchers can significantly enhance their ability to identify and optimize novel drug candidates with improved "drug-like" properties.
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC - NIH. [Link]
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium Archive. [Link]
- Palladium carbon catalyst and preparation method and application.
-
Amide Synthesis. Fisher Scientific. [Link]
-
ORGANIC SYNTHESES. Organic Syntheses. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Royal Society of Chemistry. [Link]
-
Reductive amination of aldehydes and ketones is a versatile method for attaching alkyl groups to amines... Pearson+. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
-
6-Oxa-1-azaspiro(3.3)heptane. PubChem. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. [Link]
-
Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]
-
Palladium on Carbon. Organic Chemistry. [Link]
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Application Notes and Protocols for Coupling Reactions with 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical properties and biological activity is relentless. Among these, strained spirocyclic systems have emerged as compelling bioisosteres for common saturated heterocycles like piperidine and morpholine.[1][2] The 1-oxa-1-azaspiro[3.3]heptane motif, in particular, offers a rigid, three-dimensional scaffold that can orient substituents in precise vectors, potentially enhancing target engagement and optimizing pharmacokinetic profiles.[3] The subject of this guide, 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, is a key building block in this class, providing a versatile secondary amine for the construction of complex lead compounds.[4][5] Its unique spirocyclic core imparts distinct reactivity and can introduce structural diversity crucial for drug development.[4]
This document provides detailed experimental procedures for three fundamental C-N bond-forming reactions utilizing this compound: amide coupling, Buchwald-Hartwig amination, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
Physicochemical Insights: Understanding the Reactivity of this compound
The spirocyclic nature of this compound introduces significant steric hindrance around the nitrogen atom. Furthermore, studies on similar azaspiro[3.3]heptanes suggest that the spirocyclic framework can lead to an increase in basicity compared to acyclic or monocyclic analogues.[2] This elevated basicity (higher pKa) is a critical consideration when selecting reagents and conditions, particularly the choice of base in coupling reactions, to ensure efficient deprotonation of the amine without promoting side reactions. The benzyl protecting group is stable under many coupling conditions but can be removed via hydrogenolysis, providing a pathway to the free secondary amine for further functionalization.
Amide Coupling: Navigating Steric Hindrance
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry. However, coupling sterically hindered secondary amines like this compound with carboxylic acids can be challenging, often resulting in low yields with standard coupling agents.[6] The following protocols are optimized for such demanding substrates.
Rationale for Protocol Selection
Standard peptide coupling reagents like HATU or HOBt/EDC can be effective, but for highly hindered systems, alternative strategies are often required. One such strategy involves the in situ formation of a more reactive acyl fluoride from the carboxylic acid, which can then react with the hindered amine at elevated temperatures.[7][8][9] This approach often succeeds where other methods fail. For less demanding carboxylic acids, a robust carbodiimide-mediated protocol with additives to suppress racemization and improve efficiency is also presented.
Experimental Protocol: Acyl Fluoride Method for Hindered Substrates
This protocol is recommended when coupling this compound with sterically demanding or electron-deficient carboxylic acids.
Workflow Diagram: Amide Coupling via Acyl Fluoride
Caption: Workflow for sterically hindered amide coupling.
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pyridine (1.1 eq).
-
Add cyanuric fluoride (1.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (start with 40 °C, may be increased up to 80 °C if the reaction is sluggish) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Summary: Typical Reagents for Amide Coupling
| Method | Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Use Case |
| Acyl Fluoride | Cyanuric Fluoride | Pyridine | Pyridine | DCM | 40-80 °C | Sterically hindered acids/amines[7] |
| Carbodiimide | EDC or DIC | HOBt or Oxyma | DIPEA or NMM | DMF or DCM | 0 °C to RT | General purpose, less hindered substrates |
| Phosphonium | PyBOP or HATU | - | DIPEA or 2,4,6-Collidine | DMF or NMP | 0 °C to RT | Acid-sensitive substrates, peptide-like couplings |
Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for constructing C(sp²)-N bonds, enabling the coupling of amines with aryl halides or triflates.[1][10] Given the steric bulk of this compound, the choice of ligand is paramount to achieving high yields and preventing side reactions like hydrodehalogenation.[10]
Rationale for Protocol Selection
For hindered secondary amines, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often superior.[11] These ligands promote the crucial reductive elimination step and stabilize the active palladium catalyst.[12] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the amine-palladium complex.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Coupling with Aryl Halides
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), RuPhos ligand (1.5-3 mol% if not using a precatalyst), and sodium tert-butoxide (1.4 eq).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add this compound (1.2 eq) via syringe.
-
Add anhydrous, degassed toluene or dioxane (0.1-0.2 M) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-110 °C.
-
Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-aryl product.
Data Summary: Recommended Catalyst Systems
| Ligand | Palladium Source | Base | Solvent | Temperature | Notes |
| RuPhos | RuPhos Pd G3 or Pd₂(dba)₃ | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | Excellent for hindered secondary amines.[11] |
| BrettPhos | BrettPhos Pd G3 or Pd(OAc)₂ | Cs₂CO₃, K₂CO₃ | t-BuOH, Toluene | 80-110 °C | Effective for a broad range of amines.[11] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 °C | Good for heteroaryl halides. |
Reductive Amination: A Versatile C-N Bond Formation
Reductive amination provides a direct route to couple this compound with aldehydes and ketones, forming a new C-N bond and a chiral center if an unsymmetrical ketone is used.[13] The reaction proceeds via an intermediate iminium ion, which is then reduced in situ.[14]
Rationale for Protocol Selection
The choice of reducing agent is crucial for a successful one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is an ideal reagent as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[15] It performs well under weakly acidic conditions, which also help to catalyze iminium ion formation.
Workflow Diagram: One-Pot Reductive Amination
Caption: General workflow for STAB-mediated reductive amination.
Experimental Protocol: Coupling with Carbonyls
Step-by-Step Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portionwise over 10 minutes. Note: The reaction may foam slightly.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired tertiary amine.
Data Summary: Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | pH | Key Advantages |
| Sodium Triacetoxyborohydride | STAB | DCE, THF, DCM | Weakly Acidic | Mild, selective for iminium ions, non-toxic byproducts.[15] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Neutral to Acidic | Effective, but generates toxic cyanide waste.[13] |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH, EtOH | Neutral | "Green" method, but may cleave the N-benzyl group. |
Conclusion
This compound is a valuable building block for introducing unique three-dimensional character into drug candidates. While its sterically hindered nature requires careful consideration of reaction conditions, robust and reliable coupling protocols can be achieved. The methodologies presented herein for amide coupling, Buchwald-Hartwig amination, and reductive amination provide a solid foundation for researchers to successfully incorporate this spirocyclic scaffold into their synthetic programs. As with any reaction, small-scale optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate combination to achieve maximal yields.
References
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Gao, W., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
-
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Schäfer, G., & Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2016).
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines.
-
PubChem. (n.d.). 3-Benzyl-2-azaspiro[3.3]heptane.
- Nguyen, T. H. T. (2022). Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. Thesis.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
A2B Chem. (n.d.). This compound.
- Mondal, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- MDPI. (2022).
-
Wikipedia. (n.d.). Reductive amination.
- Myers, A. (n.d.).
-
MySkinRecipes. (n.d.). This compound.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society.
-
Synblock. (n.d.). CAS 1223573-38-3 | this compound.
-
Kihlström, P., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- ResearchGate. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
-
Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
- ResearchGate. (n.d.).
- Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
-
Lele, V., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
Welcome to the technical support guide for the synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic building block. As a key structural motif in modern medicinal chemistry, the successful and high-yield synthesis of this compound is critical for drug discovery programs aiming to leverage its unique three-dimensional architecture.[1][2] This guide is designed to help you navigate the common challenges and optimize your reaction outcomes.
Proposed Core Synthetic Pathway
The most direct and commonly referenced synthetic strategy for analogous N-substituted oxa-azaspiro[3.3]heptanes involves the double alkylation of a primary amine with a suitable 3,3-disubstituted oxetane.[3] For the target compound, this translates to the reaction of benzylamine with 3,3-bis(bromomethyl)oxetane. The reaction proceeds via a tandem nucleophilic substitution where the nitrogen atom first displaces one bromide, followed by an intramolecular cyclization to displace the second, forming the strained azetidine ring.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My overall yield of this compound is consistently below 30%. What are the most critical parameters to investigate?
Low yield is a common issue stemming from several potential sources. A systematic approach is required to identify the root cause.
-
Causality: The formation of the spirocyclic system involves two key steps: an initial intermolecular SN2 reaction followed by a crucial intramolecular SN2 cyclization. The low yield is often due to competing side reactions (like elimination or intermolecular polymerization) out-pacing the desired intramolecular cyclization, or degradation of the strained oxetane ring.[4]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice and stoichiometry of the base are critical. It must be strong enough to deprotonate the ammonium salt formed after the first alkylation but non-nucleophilic enough to avoid competing reactions.
-
Recommendation: Switch from common bases like triethylamine (which can be sluggish) to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent. Carbonate bases are particularly effective as they provide a solid surface for the reaction to occur, which can favor the intramolecular step.
-
-
Employ High-Dilution Conditions: The intramolecular cyclization step is a unimolecular process, whereas polymerization and other side reactions are bimolecular. According to the Ruggli-Ziegler dilution principle, performing the reaction at very low concentrations (0.01-0.05 M) will significantly favor the desired intramolecular pathway.
-
Optimize Temperature: While heating is necessary to drive the reaction, excessive temperatures can promote decomposition and elimination side reactions.
-
Recommendation: Screen temperatures ranging from 60°C to 100°C. Start on the lower end and slowly increase, monitoring the reaction by LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
-
Ensure Reagent Purity: 3,3-bis(bromomethyl)oxetane is a reactive alkylating agent. Ensure it is pure and free from acidic impurities (like HBr) which can catalyze the decomposition of the oxetane ring.[4] Benzylamine should be distilled before use to remove any carbonate salts or absorbed CO₂.
-
Question 2: I'm observing a significant amount of a high-molecular-weight, insoluble polymer and very little of my desired product. What is causing this and how can I fix it?
This is a classic sign that intermolecular reactions are dominating.
-
Causality: After the first substitution, the intermediate N-benzyl-N-((oxetan-3-yl)methyl)methanamine bromide can react with another molecule of benzylamine or, more likely, another molecule of the intermediate itself, leading to a chain of linked molecules instead of cyclizing.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting polymer formation.
-
Detailed Solution:
-
Slow Addition & High Dilution: The most effective solution is to use a syringe pump to slowly add a solution of benzylamine and 3,3-bis(bromomethyl)oxetane over several hours to a refluxing suspension of the base in your chosen solvent. This maintains an extremely low instantaneous concentration of the reactive intermediate, heavily favoring the intramolecular cyclization.
-
Question 3: My NMR analysis shows a complex mixture, suggesting the oxetane ring may have opened. How can I prevent this?
The high ring strain of oxetanes (approx. 106 kJ·mol⁻¹) makes them susceptible to cleavage, particularly under acidic conditions.[5]
-
Causality: Trace amounts of acid (e.g., HBr byproduct if the base is inefficient) can catalyze the nucleophilic opening of the oxetane ring by bromide, water (if present), or another amine molecule, leading to diol or amino alcohol byproducts.
-
Preventative Measures:
-
Scrupulous Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry Acetonitrile or DMF). Moisture can lead to hydrolysis byproducts.
-
Sufficient Base: Use a slight excess of base (at least 2.2 equivalents relative to the bis-bromide) to ensure that any HBr generated is immediately neutralized.
-
Avoid Acidic Workup: Do not use an acidic wash (e.g., HCl) during the workup procedure until the final purification step (if isolating as a salt). Quench the reaction by filtering off the inorganic salts and then proceed with extraction using a neutral or slightly basic aqueous solution.
-
Question 4: Purification by silica gel chromatography is giving very poor recovery. Is there a better method?
Amines, particularly those with the structural rigidity of this spirocycle, are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to streaking and low recovery.[6]
-
Recommended Purification Strategies:
-
Use Basic Alumina: Neutral or basic alumina is an excellent alternative to silica gel for the chromatography of amines.
-
"Dope" the Silica Gel: If you must use silica, pre-treat it by flushing the column with your eluent containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites and improves recovery.
-
Salt Formation and Recrystallization: Convert the crude amine product to a crystalline salt (e.g., hydrochloride or oxalate). This can often be purified by recrystallization, which is highly scalable. The free base can then be regenerated by treatment with a strong base.
-
Kugelrohr Distillation: If the product is thermally stable, vacuum distillation using a Kugelrohr apparatus can be a very effective, chromatography-free method of purification.
-
Optimization Data Summary
The following table summarizes recommended starting points for reaction optimization based on literature for analogous spirocyclizations.[3][7]
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic, good solvating power for salts, high boiling point. |
| Base | Cs₂CO₃ or K₂CO₃ | Insoluble, non-nucleophilic, facilitates intramolecular cyclization. |
| Concentration | 0.01 - 0.05 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | 80 - 100 °C | Provides sufficient activation energy without excessive decomposition. |
| Stoichiometry | Benzylamine (1.0 eq), BBMO (1.0 eq), Base (2.2-2.5 eq) | Slight excess of base ensures neutralization of all HBr generated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running this synthesis?
The starting material, 3,3-bis(bromomethyl)oxetane, is a potent bifunctional alkylating agent and should be treated as a potential mutagen. Benzylamine is corrosive. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Can I use other N-substituents instead of benzyl?
Yes. This reaction is generally tolerant of other primary amines. Aliphatic amines (e.g., butylamine) and other substituted benzylamines can be used to generate a library of analogues. However, sterically hindered amines may react slower or require more forcing conditions.
Q3: What analytical methods are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) can be used but may be difficult with these polar compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the disappearance of starting materials and the appearance of the product (m/z = 190.26 for [M+H]⁺) and any major byproducts.
-
Final Product Characterization:
-
¹H and ¹³C NMR: Essential for confirming the C₁₂H₁₅NO structure and the spirocyclic core's symmetry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
FTIR: To confirm the absence of N-H stretches (from benzylamine) and the presence of C-O-C ether stretches.
-
Q4: Is de-benzylation possible to get the parent 6-oxa-1-azaspiro[3.3]heptane?
Yes, the benzyl group can serve as a protecting group. Standard hydrogenolysis conditions (e.g., H₂, Pd/C in an alcoholic solvent) are typically effective for removing the benzyl group to yield the secondary amine, which can then be used for further functionalization.
References
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
Organic Chemistry Portal. Synthesis of oxetanes. [Link]
-
ResearchGate. Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. [Link]
-
National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns. [Link]
-
ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Science of Synthesis. Oxetanes and Oxetan-3-ones. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wiley Online Library. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
-
PubMed. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
Organic Syntheses. Procedure for Purification. [Link]
-
Scilit. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
-
National Institutes of Health (NIH). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. [Link]
-
National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA. [Link]
-
ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
National Institutes of Health (NIH). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
-
Indian Academy of Sciences. New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring. [Link]
-
Beilstein Journal of Organic Chemistry. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. [Link]
-
PubMed. Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. [Link]
-
ResearchGate. New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring | Request PDF. [Link]
-
ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF. [Link]
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Technical Support Center: Purification of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Derivatives
Welcome to the technical support center for the purification of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this valuable spirocyclic scaffold. The unique structure, containing a basic azetidine ring and a strained oxetane ring, presents specific challenges and opportunities in purification. This document provides in-depth, field-proven insights to help you navigate these challenges and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your target spirocycle. Each issue is broken down by its likely cause and a set of actionable solutions.
Issue 1: Significant Tailing or Complete Retention of the Compound on a Silica Gel Column
You observe that your compound streaks badly during TLC analysis or fails to elute from a silica gel flash column, resulting in low recovery and poor separation.
-
Scientific Rationale: This is the most common issue when purifying basic amines on standard silica gel.[1][2] The azetidine nitrogen in the spiro[3.3]heptane core is basic (aza-spiro[3.3]heptanes have a pKa around 9-10, similar to other secondary amines) and forms strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to significant peak tailing or complete retention of the compound on the column.
-
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small percentage of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% Et₃N to your mobile phase (e.g., Ethyl Acetate/Hexanes). This is a standard practice for purifying amines.[2]
-
Ammonium Hydroxide (NH₄OH): For more polar compounds that require a mobile phase like Dichloromethane/Methanol, adding 1-2% of a concentrated aqueous NH₄OH solution to the methanol portion of the eluent system is highly effective.[1]
-
-
Use of Alternative Stationary Phases: If tailing persists, consider moving away from silica gel.
-
Alumina (Basic or Neutral): Alumina is a less acidic support and can be an excellent alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): For more polar derivatives, reverse-phase chromatography using a mobile phase like Acetonitrile/Water with a basic modifier (e.g., ammonium bicarbonate) can provide excellent separation.[1]
-
-
Diagram: Mitigating Amine Tailing on Silica Gel The following diagram illustrates the interaction of the basic amine with the silica surface and how a basic modifier resolves the issue.
Caption: How a basic modifier prevents strong binding of amines to silica gel.
Issue 2: Product Decomposition or Observation of Unidentified Byproducts After Purification
You notice new spots on your TLC plate after column chromatography, or your final NMR shows impurities that were not present in the crude material, suggesting the product is degrading.
-
Scientific Rationale: The spiro[3.3]heptane core contains a strained oxetane ring. While generally more stable than other strained ethers like epoxides, the oxetane ring can be susceptible to ring-opening under strongly acidic conditions, which can be catalyzed by the acidic nature of standard silica gel.[3][4] This reaction is often accelerated by heat.
-
Solutions:
-
Neutralize the Stationary Phase: As with the tailing issue, using a basic modifier (Et₃N or NH₄OH) in your eluent is the first and most effective step to prevent acid-catalyzed decomposition on the column.
-
Avoid Acidic Workup Conditions: During the reaction workup, minimize or avoid washing with strong acids (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, use a milder acid (e.g., saturated ammonium chloride), perform the wash quickly, and at a low temperature (0 °C).
-
Temperature Control: Avoid heating the compound for extended periods. When removing solvent on a rotary evaporator, use a low-temperature water bath.
-
Consider Non-Chromatographic Methods: If the compound is particularly labile, alternative purification methods should be explored.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity without the risk of decomposition on a stationary phase.[5] It may be possible to form a crystalline salt (e.g., hydrochloride or tartrate) which can be recrystallized and then converted back to the free base.[6][7]
-
Acid/Base Extraction: A carefully performed liquid-liquid extraction can significantly purify the material before any chromatography is attempted, potentially removing the impurities that necessitate it.[8][9]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding purification strategies for this class of compounds.
Q1: What is the best "first-pass" purification strategy for a crude reaction mixture containing a this compound derivative?
For a robust initial cleanup, an acid-base liquid-liquid extraction is highly recommended.[8][9][10][11] This technique leverages the basicity of the azetidine nitrogen to separate it from neutral or acidic impurities. It is a simple and powerful alternative to more complex methods like chromatography.[8]
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous acid (e.g., 1M citric acid or 0.5M HCl) two to three times. Your basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Combine the aqueous layers. The original organic layer can be set aside (it contains neutral impurities).
-
Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is basic (pH > 10). This neutralizes the protonated amine, making it insoluble in water.
-
Back-Extraction: Extract the now-basic aqueous layer two to three times with fresh organic solvent (DCM or EtOAc). Your purified product will now be in the organic layer.
-
Final Steps: Combine the organic layers from the back-extraction, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: My compound is an oil and cannot be recrystallized. Besides silica gel chromatography, what advanced techniques are available?
Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for purifying chiral and achiral drug-like molecules, including spirocycles.[12][13][14]
-
Why it works well for this scaffold:
-
Speed: SFC runs are typically 3-4 times faster than traditional HPLC, with shorter column equilibration times.[15]
-
Reduced Solvent Waste: The primary mobile phase is compressed CO₂, which is environmentally benign. Fractions are collected in a small amount of co-solvent (like methanol), making evaporation much faster than the aqueous fractions from reverse-phase HPLC.[15][16]
-
Orthogonal Selectivity: SFC often provides different separation selectivity compared to normal or reverse-phase LC, enabling the resolution of impurities that co-elute in other systems.[14] For spirocyclic compounds, SFC has been shown to be particularly useful.[13]
-
Q3: How does the N-benzyl protecting group affect purification and stability?
The N-benzyl group is a common protecting group for amines. Its key characteristics relevant to purification are:
-
Stability: It is robust under most chromatographic conditions (silica, alumina) and is stable to moderately acidic and basic conditions used during workups.
-
Lipophilicity: It increases the non-polar character of the molecule, which generally leads to lower retention times on normal-phase chromatography compared to its N-H counterpart.
-
Removal: Be aware that this group can be removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C).[17][18] If your synthesis involves a reduction step, ensure the conditions are compatible with the N-benzyl group if you wish to retain it.
Data & Protocols
Table 1: Purification Troubleshooting Summary
| Symptom Observed | Probable Scientific Cause | Recommended Action(s) |
| Streaking/Tailing on TLC/Column | Strong acid-base interaction between the basic azetidine nitrogen and acidic silica gel.[1][2] | 1. Add 1% Et₃N or NH₄OH to the eluent. 2. Switch to a basic alumina or reverse-phase (C18) column. |
| Low or No Recovery from Column | Irreversible binding to the silica gel due to strong ionic interactions. | 1. Use a basic modifier in the eluent. 2. Pre-treat the crude material with an acid-base extraction. |
| New Impurities Post-Column | Acid-catalyzed ring-opening of the strained oxetane ring on the silica surface.[3][4] | 1. Neutralize the column with a basic modifier. 2. Avoid strong acids in workup. 3. Use non-chromatographic methods like recrystallization or extraction. |
| Co-elution of Impurities | Similar polarity between the product and impurities. | 1. Perform an acid-base extraction first. 2. Screen different solvent systems for chromatography. 3. Consider SFC for its different selectivity.[14] |
Diagram: General Purification Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes the standard procedure for purifying a this compound derivative using silica gel modified with triethylamine.
-
Solvent System Selection: Using TLC, find a suitable eluent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of approximately 0.2-0.3. Prepare this eluent and add 1% triethylamine by volume (e.g., 10 mL of Et₃N for every 990 mL of solvent).
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it directly onto the column.
-
Dry Loading: Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the column. This method often gives better resolution.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase (containing Et₃N).
-
Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Elution: Run the column with your mobile phase, collecting fractions. Monitor the elution of your product using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent and Et₃N under reduced pressure. Note that Et₃N is volatile and should be easily removed.
References
Sources
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- 15. chromatographytoday.com [chromatographytoday.com]
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- 17. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 18. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Azaspiro[3.3]heptane Synthesis: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Azaspiro[3.3]heptane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable, three-dimensional scaffolds into their work. Azaspiro[3.3]heptanes are increasingly utilized as bioisosteres for common heterocycles like piperidines and morpholines, offering improved physicochemical properties such as aqueous solubility.[1][2] However, their synthesis, which involves the construction of strained four-membered rings, can be accompanied by specific side reactions.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Problem 1: My spirocyclization yield is low, and I'm isolating an unexpected unsaturated byproduct.
Question: I am attempting to form a 2-oxa-6-azaspiro[3.3]heptane via intramolecular cyclization of a 3-(bromomethyl)-3-(hydroxymethyl)azetidine precursor using a strong base like potassium tert-butoxide (KOt-Bu). My yield of the desired spirocycle is poor, and I have isolated a significant amount of a 3-methyleneazetidine derivative. What is happening?
Answer: You are likely observing a classic competitive side reaction known as the Grob-type fragmentation .[3]
-
Causality & Mechanism: The synthesis of the spiro[3.3]heptane core relies on an intramolecular SN2 reaction, where a nucleophile (in this case, the alkoxide formed from the hydroxyl group) displaces a leaving group on the adjacent ring to form the second four-membered ring. However, strong, sterically hindered bases like KOt-Bu can favor an E2-like elimination pathway. In this specific substrate, the geometry is suitable for a concerted fragmentation where the C-C bond, the C-O bond, and the C-Br bond are all involved. The lone pair on the azetidine nitrogen assists in pushing out the bromide leaving group, leading to the cleavage of the carbon skeleton and formation of a stable, exocyclic double bond.[4]
-
Visualization of Competing Pathways:
Figure 1: Competing SN2 cyclization and Grob fragmentation pathways. -
Troubleshooting Protocol: Optimizing Base and Solvent Conditions
To favor the desired intramolecular SN2 cyclization and suppress fragmentation, you should switch to a less sterically demanding base and a more polar, protic solvent system.[3]
-
Reagent Preparation: Dissolve your 3-(bromomethyl)-3-(hydroxymethyl)azetidine precursor in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Base Addition: Add 5 equivalents of potassium carbonate (K₂CO₃). K₂CO₃ is a weaker, non-hindered base that is sufficient to deprotonate the hydroxyl group without promoting the elimination pathway.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C). The use of hot methanol aids in the clean conversion to the oxetane.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as silica gel chromatography.
This protocol has been shown to cleanly convert the precursor to the desired oxa-azaspiro[3.3]heptane in good yield, avoiding the fragmentation byproduct.[3]
-
Problem 2: My reaction mixture turns into a sludge, and I can't isolate my product. The mass spectrum shows a repeating mass unit.
Question: I'm performing a reaction to build the azaspiro[3.3]heptane core under what I believe are standard conditions. However, the reaction mixture becomes very viscous or even solidifies, and purification is impossible. Crude analysis suggests the presence of high molecular weight species. What is the likely cause?
Answer: This is a strong indication of intermolecular reaction , likely polymerization. The synthesis of a spirocyclic system depends on a successful intramolecular cyclization. However, this is always in competition with the corresponding intermolecular reaction, where one molecule reacts with another, leading to dimers, oligomers, and ultimately polymers.[5][6]
-
Causality & Mechanism: Azetidine rings are strained four-membered heterocycles.[7] Under certain conditions, particularly in the presence of acid catalysts, they are susceptible to cationic ring-opening polymerization.[8][9] If your reaction conditions are too concentrated or generate even trace amounts of acid, the azetidine nitrogen of one molecule can attack an activated electrophile on another molecule, initiating a chain reaction. This is especially problematic when using highly reactive bis-electrophilic precursors like 3,3-bis(bromomethyl)oxetane.[10][11]
-
Visualization of Competing Reactions:
Figure 2: Competition between intramolecular and intermolecular reactions. -
Troubleshooting Protocol: Applying High-Dilution Conditions
To kinetically favor the desired intramolecular pathway, you must reduce the probability of reactive molecules encountering each other. This is achieved by working at very low concentrations (high dilution).[12]
-
Solvent Volume: Increase the volume of your reaction solvent significantly. Aim for a final substrate concentration in the range of 0.01 M to 0.05 M.[12]
-
Slow Addition: Instead of adding your reagents all at once, use a syringe pump to add one of the reactive partners (e.g., the bis-electrophile) to the solution of the other partner over a long period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the added reagent.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to rapidly disperse the added reagent, preventing localized areas of high concentration.
-
Temperature Control: Maintain the optimal temperature for the cyclization. For many SN2-based cyclizations, moderate heat (e.g., 80 °C in sulfolane or DMF) is effective.[10]
-
pH Control: Ensure your reaction is not acidic. For cyclizations involving amines, the use of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is critical to neutralize any generated acid (like HBr) without causing other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of the secondary amine on the azaspiro[3.3]heptane core is sluggish and incomplete. How can I improve the yield?
A1: Incomplete N-alkylation is a common challenge. Azetidine nitrogens are less nucleophilic than larger cyclic amines, and reactions can be slow. Consider the following optimization strategies:
| Parameter | Standard Condition | Troubleshooting Suggestions | Rationale |
| Solvent | Acetone, THF | DMF, DMSO, NMP | Polar aprotic solvents can significantly accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anion more reactive. |
| Base | K₂CO₃ | Cs₂CO₃, DBU | Cesium carbonate is more soluble and often more effective. DBU is a strong, non-nucleophilic organic base that can be useful. |
| Additive | None | Catalytic NaI or KI | This performs an in situ Finkelstein reaction, converting a less reactive alkyl bromide or chloride to the much more reactive alkyl iodide, which accelerates the alkylation.[13] |
| Temperature | Room Temp to 50 °C | 80 °C to 120 °C | Increasing the temperature often overcomes the activation energy barrier. Use a high-boiling solvent like DMF or DMSO. |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide or Triflate | If possible, using a more reactive electrophile from the start will improve reaction rates. |
Q2: I have successfully synthesized my azaspiro[3.3]heptane, but I am struggling with purification. Any tips?
A2: Purification can be challenging due to the polar nature of these amines and the potential for high-boiling solvents.
-
High-Boiling Solvents (e.g., Sulfolane, NMP): Avoid trying to remove these by rotary evaporation. Instead, use an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM) and wash extensively with water and/or brine to extract the high-boiling solvent into the aqueous layer. The product should remain in the organic phase.[10]
-
Product Isolation: Because azaspiro[3.3]heptanes are basic, they can sometimes streak on silica gel columns. You can pre-treat the silica with triethylamine (e.g., by slurrying the silica in hexanes containing 1-2% Et₃N before packing) to neutralize acidic sites and improve chromatography.
-
Salt Formation: For small-scale work or to obtain a stable, crystalline solid, consider forming a salt. After initial purification, dissolve the free base in a solvent like diethyl ether or EtOAc and add a solution of HCl in ether or oxalic acid in ethanol to precipitate the corresponding hydrochloride or oxalate salt. This can be an excellent method for final purification.[10]
Q3: I am seeing byproducts that appear to have an extra chlorine atom when using an acyl chloride to make an amide. What is this and how do I stop it?
A3: You are likely observing the formation of a 3-chlorinated azetidine byproduct. This can occur when the reaction conditions facilitate the opening of the strained azetidine ring by the chloride ion (from the acyl chloride) followed by re-closure or rearrangement. To avoid this, especially when working with sensitive substrates, consider using alternative acylation conditions that do not generate free chloride ions, such as coupling with a carboxylic acid using reagents like HATU or EDC in the presence of a non-nucleophilic base like DIPEA.
References
-
White, A. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. Available at: [Link]
-
Grob, C. A. (1955). Fragmentation Reactions. Angewandte Chemie. (This is a foundational concept; a general link to the Wikipedia entry is provided for accessibility). Available at: [Link]
-
Wuitschik, G., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Johansson, H., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Childers, M. I., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]
-
Jones, C. W., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University Library. Available at: [Link]
-
González-Gómez, J. C., et al. (2018). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. Available at: [Link]
-
Grokipedia. (2026). Intramolecular reaction. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved January 15, 2026, from [Link]
-
Reddit user discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
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- 13. reddit.com [reddit.com]
Technical Support Center: Assessing the Chemical Stability of the 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Ring System
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane moiety. This spirocyclic system, valued for its unique three-dimensional structure and its role as a bioisostere for common motifs like piperidine and morpholine, presents specific stability challenges due to its inherent structural features.[1][2][3] This document offers troubleshooting advice and detailed protocols to proactively assess and manage the chemical stability of this valuable scaffold.
Section 1: Fundamental Stability Profile
The chemical behavior of this compound is dictated by three primary structural features:
-
The Strained Oxetane Ring: As a four-membered heterocycle, the oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions.[4] While less reactive than an epoxide, it is readily activated by Lewis or Brønsted acids, leading to cleavage by nucleophiles.[4][5][6]
-
The Tertiary Benzylic Amine: The nitrogen atom is a tertiary amine, which can be prone to oxidation.[7][8] The adjacent benzyl group provides a site susceptible to both oxidative and photolytic degradation pathways.
-
The Azetidine Ring: This second four-membered ring also contributes to the overall strain and rigidity of the molecule. The stability of the azetidine is generally greater than the oxetane, but it can be compromised under harsh conditions.
Under neutral, anhydrous conditions and in the absence of light and strong oxidants, the scaffold is generally stable. However, deviations from these conditions can lead to predictable degradation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, purification, and storage of this compound and its derivatives.
Q1: My compound is degrading during purification on silica gel, showing polar spots on TLC. What is the likely cause?
A: This is a classic issue related to the acidic nature of standard silica gel. The surface of silica gel is covered in acidic silanol groups (Si-OH), which can act as a Brønsted acid. This protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack. The nucleophile is often residual water in the solvent or the silanol groups themselves, leading to a ring-opened 1,3-diol derivative. This diol is significantly more polar, explaining the new, lower Rf spots on your TLC plate.
-
Causality: Acid-catalyzed ring-opening of the strained oxetane ring.
-
Troubleshooting Recommendation:
-
Neutralize your silica gel by pre-treating it with a base, such as triethylamine (e.g., by adding 0.5-1% triethylamine to your chromatography eluent).
-
Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase C18 column for purification.
-
Q2: I observe significant degradation when my compound is stored in dichloromethane (DCM) or chloroform for several days. Why?
A: Chlorinated solvents like DCM and chloroform can generate trace amounts of hydrochloric acid (HCl) upon exposure to light or air, or if not properly stabilized. HCl is a strong acid that will rapidly catalyze the ring-opening of the oxetane moiety, as described in Q1. The chloride ion (Cl-) can also act as the nucleophile, leading to a chlorohydrin product.
-
Causality: Generation of trace acid in unstabilized or aged chlorinated solvents.
-
Troubleshooting Recommendation:
-
Use freshly distilled or inhibitor-stabilized grades of chlorinated solvents.
-
For storage, especially in solution, opt for non-acidic, aprotic solvents like THF, dioxane, or toluene.
-
If a stock solution is required, prepare it fresh before use. For long-term storage, keep the compound as a solid under an inert atmosphere (N₂ or Ar) at low temperature and protected from light.
-
Q3: How stable is the compound to common oxidative conditions, and what byproducts should I anticipate?
A: The tertiary benzylic amine is the primary site of oxidative degradation.[7][9][10] Exposure to common laboratory oxidants (air, peroxides, meta-chloroperoxybenzoic acid) can lead to several products.
-
Causality & Potential Products:
-
N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide. This is often the initial and major product under mild oxidative stress.
-
N-Debenzylation: More aggressive oxidation can cleave the benzylic C-N bond, yielding the secondary amine (6-oxa-1-azaspiro[3.3]heptane) and benzaldehyde or benzoic acid.[11]
-
Ring Degradation: Under very harsh oxidative conditions (e.g., permanganate), cleavage of the heterocyclic rings can occur.[11]
-
-
Troubleshooting Recommendation:
-
When running reactions, ensure they are performed under an inert atmosphere to minimize air oxidation, especially if the reaction is heated or involves transition metals.
-
Avoid storing the compound in the presence of potential oxidants. Degas solvents if necessary.
-
Q4: Is the this compound ring system sensitive to light?
A: Yes, compounds containing a benzylamine moiety can be photolabile. The primary concern is the photolytic cleavage of the C-N bond at the benzylic position.
-
Causality: UV light absorption can promote the homolytic cleavage of the benzylic C-N bond, leading to radical intermediates. This process can result in N-debenzylation and the formation of various coupled byproducts.
-
Troubleshooting Recommendation:
-
Protect all samples, both solid and in solution, from direct light using amber vials or by wrapping containers in aluminum foil.
-
Conduct reactions in vessels protected from light, especially if the reaction is run for an extended period.
-
Follow ICH Q1B guidelines for systematic photostability testing if the compound is intended for pharmaceutical development.[12][13][14]
-
Section 3: Experimental Protocols for Stability Assessment
To systematically evaluate the stability of your compound, a forced degradation study is essential.[15][16] This involves subjecting the compound to stress conditions more severe than those it would typically encounter to rapidly identify potential degradation pathways.[15]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a general procedure. The concentration, time, and temperature may need to be optimized to achieve a target degradation of 5-20%.[16]
1. Preparation of Stock Solution:
- Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.
2. Stress Conditions (Run in parallel):
- Control: Store an aliquot of the stock solution at 5°C in the dark.
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.
- Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 72 hours in the dark. For solid-state thermal stress, place the neat compound in a vial at the same temperature.
- Photolytic Degradation (as per ICH Q1B): [12][13]
- Expose a sample of the stock solution (in a chemically inert, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][17]
- Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.
3. Sample Analysis:
- At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
- If necessary, neutralize the acidic and basic samples before analysis.
- Analyze all samples by a stability-indicating HPLC-UV method, comparing them to the control. LC-MS is highly recommended for identifying the masses of degradation products.
Protocol 2: Principles of Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.
1. Column and Mobile Phase Selection:
- Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Use a gradient elution method to ensure separation of non-polar parent from potentially more polar degradants. A common starting point is a gradient from 95% Water (with 0.1% formic acid or TFA) / 5% Acetonitrile to 5% Water / 95% Acetonitrile over 20-30 minutes.
2. Method Validation:
- Inject a mixture of the stressed samples (a "degradation cocktail") to ensure the method separates all major degradation peaks from the parent peak and from each other.
- Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This confirms that no degradation product is co-eluting.
Section 4: Data Interpretation & Visualization
Summary of Expected Degradation
The following table summarizes the likely stability outcomes for the this compound ring under various stress conditions.
| Stress Condition | Primary Moiety Affected | Expected Stability | Likely Degradation Products |
| 0.1 M HCl, 60°C | Oxetane Ring | Labile | Ring-opened 1,3-diol or corresponding chlorohydrin |
| 0.1 M NaOH, 60°C | Benzyl Group / Rings | Generally Stable | Minimal degradation expected; potential for minor elimination/rearrangement under harsh conditions |
| 3% H₂O₂, RT | Tertiary Amine | Moderately Labile | N-oxide, N-debenzylated amine, benzaldehyde |
| Heat (80°C) | Entire Molecule | Generally Stable | Low levels of degradation expected unless other reactive species are present |
| Light (ICH Q1B) | Benzylic C-N Bond | Potentially Labile | N-debenzylated amine and other radical-derived byproducts |
Visual Workflows and Pathways
The following diagrams illustrate key processes and degradation pathways.
Caption: Workflow for a forced degradation study.
Caption: Potential acid-catalyzed degradation pathway.
Caption: Potential oxidative degradation pathways.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
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Beilstein Journals. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
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Wikipedia. Oxetane. [Link]
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MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
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Rochelle, G. T., et al. (2009). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. [Link]
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Kumar, A., et al. (2019). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Taylor & Francis Online. [Link]
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Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 38(22), 3929-3930. [Link]
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Namjoshi, O. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]
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relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. [Link]
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Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
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Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]
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Mykhailiuk, P. K. (2018). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
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Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [Link]
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Mykhailiuk, P. K., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction. ResearchGate. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
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Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Scilit. [Link]
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Varela, M. T., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Semantic Scholar. [Link]
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Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Mykhailiuk, P. K., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
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University of Bari Aldo Moro. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
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Nycz, J. E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Varela, M. T., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]
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Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
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Klick, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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Sciencedirect. Degradation pathway: Significance and symbolism. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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American Chemical Society. (2022). Force-Generated N-Heterocyclic Carbene Organocatalyst. ACS Publications. [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
BA Sciences. A Primer on Photostability in the Development of Pharmaceuticals. [Link]
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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Wikipedia. Polycyclic aromatic hydrocarbon. [Link]
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Technical Support Center: Troubleshooting Thermal [2+2] Cycloaddition for Spirocycle Synthesis
Welcome to the technical support center for thermal [2+2] cycloaddition reactions tailored for the synthesis of spirocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. Here, we address common experimental challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies to enhance your reaction outcomes.
Introduction to Thermal [2+2] Cycloadditions for Spirocycle Synthesis
Thermal [2+2] cycloadditions are powerful reactions for forming four-membered rings, which are key components of various natural products and pharmaceuticals.[1] When applied to substrates containing an exocyclic double bond, this methodology provides a direct route to spirocycles—molecules characterized by two rings sharing a single carbon atom. Ketenes are particularly effective reaction partners for alkenes in these transformations, as their unique electronic structure allows the reaction to proceed thermally in a concerted, yet often asynchronous, fashion.[2][3][4] This is an exception to the Woodward-Hoffmann rules, which generally forbid thermal [2+2] cycloadditions between two standard alkenes.[5][6]
The synthesis of spirocycles via this method is of significant interest in medicinal chemistry due to the desirable physicochemical properties conferred by their rigid, three-dimensional structures.[1][7] However, the path to a successful synthesis can be fraught with challenges, including low yields, competing side reactions, and issues with stereocontrol. This guide aims to demystify these problems and provide you with the expertise to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My thermal [2+2] cycloaddition is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield is one of the most common frustrations in synthetic chemistry. For thermal [2+2] cycloadditions, especially those involving ketenes for spirocycle synthesis, several factors could be at play.
Potential Causes & Solutions:
-
Inefficient Ketene Generation: Ketenes are often highly reactive and unstable, necessitating their in situ generation.[2] If the ketene is not being formed efficiently, the cycloaddition will naturally fail.
-
Troubleshooting:
-
Verify Your Ketene Precursor: Ensure the purity of your acyl chloride or other ketene precursor. Impurities can interfere with the generation step.
-
Optimize the Base and Solvent: For ketene generation via dehydrohalogenation of an acyl chloride, a non-nucleophilic amine base like triethylamine is typically used.[3] Ensure the base is pure and dry. The solvent should be anhydrous and inert.
-
Consider Alternative Generation Methods: If dehydrohalogenation is failing, other methods like the Wolff rearrangement of α-diazoketones or flash vacuum thermolysis could be explored.[2]
-
-
-
Reaction Temperature is Not Optimal: While these are "thermal" cycloadditions, the required temperature can vary significantly based on the substrates.
-
Troubleshooting:
-
Systematic Temperature Screening: If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, if you observe decomposition of starting materials or product, the temperature may be too high.[8] Run small-scale experiments at a range of temperatures to find the optimal balance.
-
Sealed Tube Reactions: For reactions requiring higher temperatures, using a sealed tube can prevent the evaporation of volatile reactants and solvents, allowing for sustained heating.
-
-
-
Substrate Reactivity Issues: The electronic nature of the alkene partner is crucial. Electron-rich alkenes generally react more readily with electrophilic ketenes.[2]
-
Troubleshooting:
-
Modify Your Substrate: If possible, consider adding electron-donating groups to your alkene to increase its nucleophilicity and reactivity towards the ketene.
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the electrophilicity of the ketene, promoting the cycloaddition with less reactive alkenes.[6] However, be aware that this can sometimes alter the stereochemical outcome.[6]
-
-
-
Steric Hindrance: The bulky substituents on either the ketene or the alkene can sterically hinder the approach of the two components, significantly slowing down or preventing the reaction.
-
Troubleshooting:
-
Re-evaluate Substrate Design: If significant steric clash is suspected, redesigning the substrate to reduce steric bulk near the reacting centers may be necessary.
-
Higher Temperatures: Increased thermal energy can sometimes overcome steric barriers, but this must be balanced against the risk of decomposition.
-
-
Experimental Protocol: General Procedure for In Situ Ketene Generation and Cycloaddition
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate dissolved in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Cool the solution to the desired initial temperature (e.g., 0 °C or room temperature).
-
In the dropping funnel, prepare a solution of the acyl chloride and a non-nucleophilic base (e.g., triethylamine, typically 1.1-1.5 equivalents) in the same anhydrous solvent.
-
Add the acyl chloride/base solution dropwise to the stirring alkene solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at the appropriate temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction, perform an aqueous workup to remove salts and excess reagents, and purify the crude product by column chromatography.
Question 2: My reaction is producing significant amounts of side products, particularly ketene dimers. How can I suppress these unwanted reactions?
Answer:
The formation of side products, especially the dimerization of the highly reactive ketene intermediate, is a common challenge that directly impacts the yield of the desired spirocyclic product.
Potential Causes & Solutions:
-
High Ketene Concentration: If the concentration of the generated ketene is too high relative to the alkene, it is more likely to react with itself.[9]
-
Troubleshooting:
-
Slow Addition: The most effective way to minimize ketene dimerization is to add the ketene precursor (e.g., the acyl chloride and base) slowly to the solution of the alkene.[10] This maintains a low steady-state concentration of the ketene, favoring the intermolecular reaction with the alkene.
-
High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization process.
-
-
-
Relative Reactivity: If your alkene is particularly unreactive, the ketene will have more opportunity to dimerize before it can be trapped in the desired cycloaddition.
-
Troubleshooting:
-
Increase Alkene Concentration: Using the alkene as the limiting reagent is standard, but if dimerization is a major issue, consider using a larger excess of the alkene to increase the probability of a productive collision with the ketene.
-
Lewis Acid Catalysis: As mentioned previously, a Lewis acid can accelerate the desired [2+2] cycloaddition, helping it to outcompete the dimerization pathway.[6]
-
-
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired [2+2] cycloaddition and the undesired ketene dimerization.
Caption: Competing reaction pathways for in situ generated ketenes.
Question 3: I am observing poor or incorrect stereoselectivity in my spirocycle product. What factors control the stereochemical outcome, and how can I influence them?
Answer:
Controlling stereoselectivity is a critical aspect of synthesizing complex molecules like spirocycles. In thermal [2+2] cycloadditions involving ketenes, the stereochemistry is determined during the formation of the two new sigma bonds.
Key Factors Influencing Stereoselectivity:
-
Concerted, Asynchronous Mechanism: The reaction is generally considered concerted, meaning bond formation occurs in a single step without a discrete intermediate.[3][11] However, it is often asynchronous, with one bond forming faster than the other. The transition state geometry dictates the final stereochemistry.
-
Antarafacial Approach of the Ketene: A key feature of ketene cycloadditions is that the ketene can participate in an antarafacial manner, where one new bond forms on one face of the ketene's C=C bond and the other forms on the opposite face.[2] This is in contrast to the suprafacial approach typical of many other cycloadditions.
-
Steric Effects in the Transition State: The substituents on both the ketene and the alkene will orient themselves in the transition state to minimize steric repulsion. A widely observed phenomenon is that the larger substituent on the ketene tends to orient itself in the endo position relative to the alkene, pointing towards the newly forming ring.[2]
Troubleshooting Strategies for Stereoselectivity:
-
Choice of Substituents: The relative sizes of the substituents on the ketene are paramount. If you have control over the ketene structure, choosing substituents with significantly different steric bulk can lead to higher diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state.[12][13] In some cases, a more polar solvent may stabilize a more polar, asynchronous transition state, potentially altering the stereochemical outcome. It is worth screening a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, dichloromethane).
-
Lewis Acid Influence: Lewis acids can dramatically alter diastereoselectivity.[6] They coordinate to the ketene's carbonyl oxygen, changing its steric and electronic properties. Interestingly, in some systems, Lewis acid promotion has been shown to invert the diastereoselectivity compared to the purely thermal reaction.[6]
-
Intramolecular vs. Intermolecular Reactions: For intramolecular reactions, the length and nature of the tether connecting the ketene and alkene moieties will impose significant conformational constraints, often leading to high levels of stereocontrol.[14][15]
Table 1: Impact of Reaction Parameters on Stereoselectivity
| Parameter | General Effect on Stereoselectivity | Rationale & Key Considerations |
| Ketene Substituents | The relative steric bulk of substituents on the ketene is a primary determinant of the product's stereochemistry. | The larger substituent typically occupies the endo position in the transition state to minimize steric interactions.[2] |
| Solvent Polarity | Can influence the transition state geometry and, in some cases, the reaction mechanism (concerted vs. stepwise).[12][16] | Polar solvents may stabilize charge separation in a highly asynchronous or stepwise pathway, potentially affecting stereochemical outcomes. |
| Temperature | Higher temperatures can sometimes overcome the activation barrier for the formation of a less stable stereoisomer, leading to lower selectivity. | At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring a single stereoisomer. |
| Lewis Acids | Can significantly alter or even invert the diastereoselectivity observed in the purely thermal reaction.[6] | Coordination of the Lewis acid to the ketene changes the steric and electronic environment of the transition state. |
Question 4: Can I use photochemical conditions instead of thermal conditions for my [2+2] cycloaddition to synthesize a spirocycle?
Answer:
Yes, photochemical [2+2] cycloadditions are a well-established and powerful alternative for constructing four-membered rings, and they can certainly be applied to spirocycle synthesis.[17][18][19] However, the mechanism and, consequently, the experimental considerations are quite different from the thermal ketene-based approach.
Comparison of Thermal vs. Photochemical [2+2] Cycloadditions:
| Feature | Thermal [2+2] (with Ketenes) | Photochemical [2+2] (Alkene + Alkene) |
| Activation | Heat[11] | UV or visible light (often with a photosensitizer)[18][19] |
| Mechanism | Concerted, [π2s + π2a] or similar allowed pathway[2][6] | Typically involves excitation of one alkene to a triplet state, followed by a stepwise radical mechanism[18][20] |
| Stereochemistry | Generally stereospecific based on the concerted transition state[11] | Can be non-stereospecific due to the stepwise radical nature, allowing for bond rotation in the intermediate[20] |
| Common Substrates | Ketene + Alkene[3] | Alkene + Alkene (often an enone and a simple alkene)[19] |
| Key Advantage | Avoids the need for photochemical equipment and potential photodegradation of products. | Allows for the cycloaddition of two simple alkenes, which is thermally forbidden by Woodward-Hoffmann rules. |
When to Consider a Photochemical Approach:
-
When not using a ketene: If your synthetic strategy involves the coupling of two alkene moieties (one of which is exocyclic to form the spiro center), a photochemical approach is generally required.
-
Thermal Instability: If your substrates or the desired spirocyclic product are unstable at the high temperatures required for a thermal reaction, photochemistry offers a milder alternative.
-
Access to Different Stereoisomers: Due to the different mechanism, a photochemical reaction may provide access to stereoisomers that are not accessible under thermal conditions.
Troubleshooting a Photochemical [2+2] Reaction:
-
No Reaction: Ensure your light source has the correct wavelength to excite your substrate or photosensitizer. Check the purity of your solvent, as impurities can quench the excited state.
-
Low Yield: Consider adding a triplet photosensitizer (e.g., benzophenone, thioxanthone) if direct excitation is inefficient.[19] Degas your solvent to remove oxygen, which is a known quencher of triplet states.
-
Mixture of Isomers: This is common due to the stepwise mechanism.[20] Optimization of reaction time, temperature (even in photochemical reactions, temperature can influence rates), and solvent may help to favor one isomer.
Workflow for Method Selection: Thermal vs. Photochemical
Caption: Decision workflow for choosing between thermal and photochemical methods.
References
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Thermal [2+2] cycloadditions Definition - Organic Chemistry II Key Term. Fiveable. Available from: [Link]
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[2+2] Cycloadditions to Access sp3-Rich Spirocycles. Synfacts. 2022;18(08):0843. Available from: [Link]
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Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Journal of the Indian Chemical Society. 2023;100(3):100914. Available from: [Link]
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1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]
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Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles. Organic Chemistry Frontiers. 2021;8(19):5371-5376. Available from: [Link]
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Photochemical (2+2) Cycloaddition Reaction. AK Lectures. Available from: [Link]
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Cycloaddition reactions [2+2]. Slideshare. Available from: [Link]
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Solvent Effects in Thermal (2 + 2) Cycloaddition Reactions. Intramolecular Capture of 1,4-Dipolar Intermediates vs. (2 + 2) Cycloaddition in Reactions of 3-(1-Pyrrolidinyl)thiophenes with Electron-Deficient Acetylenes. The Journal of Organic Chemistry. 1983;48(13):2125-2135. Available from: [Link]
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Synthesis of spirocyclic Δ4-isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes. RSC Advances. 2022;12(19):12147-12151. Available from: [Link]
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Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. ResearchGate. Available from: [Link]
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Thermal [2+2]-Cycloaddition between Silyl Alkynes and Allenyl Phenols Followed by the Nucleophilic Addition of Water: Metal-Free and Economical Synthesis of Arylcyclobutenals. ResearchGate. Available from: [Link]
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Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org. Available from: [Link]
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Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal. 2020;26(59):13353-13357. Available from: [Link]
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Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry. 2017;15(31):6594-6602. Available from: [Link]
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Thermal [2+2] cycloaddition reactions. YouTube. Available from: [Link]
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Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. 2021;54(16):3252-3265. Available from: [Link]
-
A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. Nature. 2023;622(7982):403-409. Available from: [Link]
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Formal [2 + 2 + 2] cycloaddition strategy based on an intramolecular propargylic ene reaction/Diels-Alder cycloaddition cascade. Journal of the American Chemical Society. 2010;132(32):11039-11041. Available from: [Link]
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Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Chemistry – An Asian Journal. 2018;13(17):2453-2457. Available from: [Link]
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Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry. 2021;86(17):12015-12023. Available from: [Link]
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Thermally-induced intramolecular [2 + 2] cycloaddition of allene-methylenecyclopropanes: expedient access to two separable spiropolycyclic heterocycles. ResearchGate. Available from: [Link]
-
Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry. 1983;48(13):2125-2135. Available from: [Link]
-
Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science. 2024;15(6):2108-2112. Available from: [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]
-
Formal [2 + 2 + 2] cycloaddition strategy based on an intramolecular propargylic ene reaction/Diels-Alder cycloaddition cascade. Semantic Scholar. Available from: [Link]
-
Heating enables solid-state motion and improves the yield of a [2 + 2] cycloaddition reaction within an organic cocrystal. CrystEngComm. 2020;22(2):225-229. Available from: [Link]
-
Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. 1995;117(47):11781-11789. Available from: [Link]
-
Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. 2024. Available from: [Link]
-
Ketene cycloaddition reactivity. Chemistry Stack Exchange. Available from: [Link]
-
Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry. 2021;19(4):872-880. Available from: [Link]
-
Intramolecular thermal stepwise [2 + 2] cycloadditions: Investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. ResearchGate. Available from: [Link]
-
Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. International Journal of Molecular Sciences. 2023;24(13):10984. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-triazolines in deep eutectic solvents. Green Chemistry. 2018;20(17):4072-4080. Available from: [Link]
-
Thermal (2+2) Non-Cycloaddition Example. YouTube. Available from: [Link]
-
Stepwise [2+2] cycloaddition in thermal condition-Click Chemistry-CSIR Chemical Sciences Answer. YouTube. Available from: [Link]
-
and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindol. Semantic Scholar. Available from: [Link]
-
Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. 2023;2(3):247-267. Available from: [Link]
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Technical Support Center: Navigating Ring Strain in Spiro[3.3]heptane Chemistry
Welcome to the technical support center for chemists working with spiro[3.3]heptane systems. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of these strained scaffolds. Spiro[3.3]heptanes are increasingly popular in medicinal chemistry as rigid, three-dimensional bioisosteres for aromatic rings, offering an escape from "flatland" and access to novel chemical space.[1][2][3] However, the inherent ring strain that makes these molecules conformationally restricted also presents unique challenges during chemical transformations.
This document provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage the reactivity of spiro[3.3]heptanes, ensuring successful and predictable outcomes in your experiments.
Troubleshooting Guide: Common Issues in Spiro[3.3]heptane Reactions
This section addresses specific problems that may arise during the synthesis and functionalization of spiro[3.3]heptane derivatives.
Issue 1: Unwanted Ring-Opening or Rearrangement During a Reaction
Question: I am attempting to functionalize a substituted spiro[3.3]heptane, but I am observing significant byproducts resulting from ring-opening or rearrangement. How can I minimize these side reactions?
Answer: The high ring strain of the spiro[3.3]heptane core makes it susceptible to reactions that release this strain.[4] Unwanted rearrangements are often triggered by the formation of cationic or radical intermediates that can readily undergo skeletal reorganization. Here are several strategies to mitigate this issue:
-
Understanding the Driving Force: The primary driving force for rearrangement is the release of ring strain. Reactions proceeding through carbocationic intermediates are particularly prone to such outcomes. For instance, a semipinacol-type rearrangement has been exploited for the synthesis of spiro[3.3]heptan-1-ones from 1-bicyclobutylcyclopropanol intermediates, highlighting the favorability of such transformations when a carbocation is formed.[5]
-
Strategies for Mitigation:
-
Avoid Strongly Acidic Conditions: Protic or Lewis acids can promote the formation of carbocations, which can then rearrange. If your desired reaction requires acidic conditions, consider using milder or sterically hindered acids to disfavor protonation of the spirocyclic core.
-
Choose Neutral or Basic Reaction Conditions: Whenever possible, opt for reaction pathways that proceed under neutral or basic conditions to avoid the generation of cationic intermediates.
-
Use of Non-Polar Solvents: Polar solvents can stabilize charged intermediates, potentially favoring rearrangement pathways. Switching to a less polar solvent may disfavor the formation or stabilization of such intermediates.
-
Low-Temperature Reactions: Running reactions at lower temperatures can help to favor the kinetic product over the thermodynamically more stable (and often rearranged) product. This is a key principle of kinetic versus thermodynamic control.[6][7]
-
Issue 2: Poor Selectivity in C-H Functionalization
Question: I am trying to perform a C-H functionalization on a spiro[3.3]heptane derivative, but I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer: The rigid, globular nature of the spiro[3.3]heptane scaffold can make achieving high regioselectivity in C-H functionalization challenging. However, its rigidity can also be an advantage if properly exploited.
-
Understanding the Reactivity: The methylene groups in the spiro[3.3]heptane core have similar electronic properties, leading to low intrinsic selectivity in many C-H functionalization reactions. However, their spatial arrangement is distinct.
-
Strategies for Improved Selectivity:
-
Directing Groups: The most effective strategy is to use a directing group on your substrate. The directing group will position the catalyst in close proximity to a specific C-H bond, leading to selective functionalization.
-
Enzymatic Hydroxylation: Biocatalysis can offer exquisite selectivity. Engineered P450 enzymes have been shown to hydroxylate N-benzyl spiro[3.3]heptane-2-carboxamide at distal positions with high regio- and enantioselectivity.[8]
-
Steric Control: The steric environment around the C-H bonds can be used to control selectivity. Bulky reagents will preferentially react at the most accessible C-H bonds. Conversely, in intramolecular reactions, the geometry of the transition state can dictate which C-H bond is functionalized. For example, in thermolytic C-H amination reactions of spiro[3.3]heptane azidoformates, the relative rigidity of the framework leads to more predictable, albeit sometimes mixed, outcomes compared to flexible substrates.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of spiro[3.3]heptanes.
Q1: What is the primary source of ring strain in spiro[3.3]heptane, and how does it affect its reactivity?
A1: The ring strain in spiro[3.3]heptane arises from two main factors:
-
Angle Strain: The internal bond angles of the cyclobutane rings are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[9][10]
-
Torsional Strain: There is some eclipsing of C-H bonds, although the puckered conformation of the cyclobutane rings helps to alleviate this partially.[11]
This stored energy makes the molecule more reactive than its acyclic or larger-ring counterparts. Reactions that can open one of the rings or rearrange the carbon skeleton to form less strained systems (like cyclopentanes or cyclohexanes) are often thermodynamically favorable.[4][11]
Q2: How can I predict whether a reaction on a spiro[3.3]heptane derivative will be under kinetic or thermodynamic control?
A2: The reaction outcome is governed by the principles of kinetic versus thermodynamic control.[6][7][12][13]
-
Kinetic Control is favored under irreversible conditions, typically at low temperatures . The major product will be the one that is formed the fastest, meaning it has the lowest activation energy.[14]
-
Thermodynamic Control is favored under reversible conditions, typically at higher temperatures with longer reaction times. This allows the initial products to revert to the starting materials or intermediates and eventually form the most stable product.[6][7]
For spiro[3.3]heptanes, a rearranged product that relieves ring strain is often the thermodynamic product. If you wish to maintain the spirocyclic core, it is generally advisable to use milder conditions and lower temperatures to favor the kinetic product.
Caption: Kinetic vs. Thermodynamic Control Pathways.
Q3: Are there general guidelines for choosing solvents and reagents when working with spiro[3.3]heptanes?
A3: Yes, the choice of solvents and reagents should be made carefully to manage the inherent reactivity of the spiro[3.3]heptane core.
| Parameter | Recommendation for Preserving the Spiro[3.3]heptane Core | Rationale |
| Temperature | Low to moderate temperatures (e.g., -78 °C to RT) | Minimizes the energy available for overcoming activation barriers to rearrangement (kinetic control).[6][7] |
| pH/Acidity | Neutral to basic conditions | Avoids the formation of carbocationic intermediates that are prone to rearrangement.[5] |
| Reagents | Non-protic, sterically hindered, or mild reagents | Reduces the likelihood of unwanted protonation or reaction with the strained framework. |
| Solvents | Less polar, aprotic solvents (e.g., THF, Dioxane, Toluene) | Disfavors the stabilization of charged intermediates that could lead to rearrangement. |
Q4: When synthesizing spiro[3.3]heptanes, what are the key reaction types that leverage ring strain?
A4: Many synthetic routes towards spiro[3.3]heptanes utilize strain in the starting materials or intermediates as a driving force. Common strategies include:
-
[2+2] Cycloadditions: Formal [2+2] cyclizations are a key strategy for constructing the four-membered rings.[3][15]
-
Intramolecular Cyclizations: Double alkylation of suitable precursors is a robust method. For example, reacting 1,1-bis(bromomethyl)cyclobutane derivatives with malonate esters.[15]
-
Semipinacol Rearrangements: As mentioned earlier, controlled rearrangements can be used to build the spiro[3.3]heptanone core from highly strained precursors like bicyclo[1.1.0]butanes.[5]
Caption: Strain-Relocating Synthesis of Spiro[3.3]heptanones.
By understanding the principles outlined in this guide, researchers can better control the outcomes of their reactions involving spiro[3.3]heptanes, paving the way for the successful development of novel molecules in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1). Retrieved from [Link]
-
Moody, C. J., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]
-
Goudreau, S. R., & Charette, A. B. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters, 153896. [Link]
-
Alabugin, I. V., et al. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry, 81(24), 12388–12400. [Link]
-
Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]
-
Trost, B. M. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 42(4), 543–555. [Link]
-
LibreTexts Chemistry. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). Master Organic Chemistry. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
The Organic Chemistry Tutor. (2020). 63: Kinetic and thermodynamic control [Video]. YouTube. [Link]
-
Total Organic Chemistry. (2020). Cycloalkanes and Ring Strain [Video]. YouTube. [Link]
-
Professor Dave Explains. (2013). A brief introduction to ring strain [Video]. YouTube. [Link]
-
Professor Dave Explains. (2016). A Brief Introduction to Ring Strain [Video]. YouTube. [Link]
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Technical Support Center: Strategies for Improving the Solubility of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane and its Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane and related compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this lipophilic spirocyclic scaffold. Our goal is to equip you with the foundational knowledge and practical methodologies to effectively enhance the solubility of these promising compounds in your experimental workflows.
Introduction to the Challenge
The this compound core is a valuable building block in medicinal chemistry.[1] However, the combination of the bulky, nonpolar benzyl group and the rigid spirocyclic system often leads to poor aqueous solubility. This can significantly hinder biological screening, formulation development, and ultimately, the therapeutic potential of compounds containing this moiety. This guide will walk you through a logical progression of techniques to address this critical issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound containing the this compound scaffold shows very low solubility in my aqueous assay buffer. What is the first thing I should try?
Answer: The first and most straightforward approach is to leverage the basicity of the tertiary amine within the spirocyclic core through pH adjustment .
The Underlying Principle: Ionization Increases Aqueous Solubility
The 1-azaspiro[3.3]heptane nitrogen atom has a lone pair of electrons that can accept a proton (H+), making it a Brønsted-Lowry base.[2][3] In its neutral (free base) form, the compound is more lipophilic and less soluble in water. By lowering the pH of the aqueous medium with an acid, you can protonate the nitrogen, forming a cationic salt. This charged species is significantly more polar and, therefore, more soluble in water.[2][4]
The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to un-ionized forms of the compound is described by the Henderson-Hasselbalch equation. For a basic compound like this, a pH value at least 2 units below its pKa will ensure that over 99% of the compound is in its protonated, more soluble form.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a Stock Solution: Dissolve a small, known amount of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., from pH 2 to pH 8).
-
Determine Apparent Solubility: Add a small aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize its effect on solubility.
-
Equilibrate and Measure: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours). Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the Data: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile. This will reveal the pH at which your compound's solubility is maximized.
Q2: Adjusting the pH helped, but the solubility is still not sufficient for my needs, or I need to work at a physiological pH (around 7.4). What is the next logical step?
Answer: If pH adjustment alone is insufficient or incompatible with your experimental conditions, the next step is stable salt formation . This is a well-established and highly effective method for increasing the solubility and dissolution rates of basic drug candidates.[5][6]
The Rationale: From Poorly Soluble Base to Highly Soluble Salt
Salt formation involves reacting the basic compound with an acid to form a stable, solid crystalline salt.[7] This salt will have its own distinct and often superior physicochemical properties, including a higher aqueous solubility and faster dissolution rate, compared to the free base.[8]
The choice of the counterion (the deprotonated acid) is critical and can significantly impact the properties of the resulting salt.
Decision Workflow for Salt Formation
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Refinement of protocols for synthesizing 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane analogs
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of these valuable spirocyclic scaffolds. As a Senior Application Scientist, my goal is to equip you with the insights needed to navigate the complexities of these synthetic routes, ensuring efficiency and success in your research endeavors.
The unique three-dimensional structure of 1-oxa-6-azaspiro[3.3]heptanes, characterized by the fusion of an oxetane and an azetidine ring at a single carbon, offers significant advantages in medicinal chemistry.[1][2] These scaffolds can enhance drug-like properties, including metabolic stability and target selectivity.[2][3] However, their synthesis is not without its challenges. This guide addresses common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Synthesis & Low Yield
Question 1: I am experiencing very low yields in the primary cyclization step to form the 2-oxa-6-azaspiro[3.3]heptane core. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the formation of the spirocyclic core are a common hurdle. The key is to systematically evaluate each component of your reaction. The most prevalent synthetic route involves the intramolecular cyclization of a suitable precursor.
Potential Causes & Solutions:
-
Inefficient Ring Closure: The formation of two strained four-membered rings is kinetically and thermodynamically challenging.
-
Troubleshooting: A common strategy involves the simultaneous closure of both the oxetane and azetidine rings from a precursor like tribromoneopentyl alcohol by reacting it with a sulfonamide, such as p-toluenesulfonamide, in the presence of a strong base.[4][5] Ensure your base (e.g., KOH, NaOH) is fresh and anhydrous. The choice of solvent is also critical; ethanol is often used, but exploring other polar aprotic solvents like DMF or DMSO could be beneficial.
-
-
Suboptimal Leaving Groups: The efficiency of the intramolecular Williamson ether synthesis for the oxetane ring and the N-alkylation for the azetidine ring is highly dependent on the quality of the leaving groups.
-
Troubleshooting: While bromides are commonly used, converting them to iodides in situ (e.g., by adding a catalytic amount of NaI or KI) can accelerate the reaction. If your precursor has hydroxyl groups, they must be converted to good leaving groups like tosylates or mesylates.[6]
-
-
Steric Hindrance: The substitution pattern on your starting materials can sterically hinder the cyclization.
-
Troubleshooting: If your design allows, consider using less bulky protecting groups on adjacent functionalities. While the benzyl group on the nitrogen is common, its introduction is often a later step. For the core synthesis, an N-tosyl group is frequently employed and can be removed later.[4]
-
Question 2: My primary amine precursor is not reacting efficiently with 3,3-bis(bromomethyl)oxetane to form the desired spiroazetidine. What can I do?
Answer: This is a classic alkylation problem, often complicated by the nature of the amine and the alkylating agent.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine: The amine may not be nucleophilic enough to displace the bromide.
-
Troubleshooting: The choice of base is critical. A non-nucleophilic base like potassium carbonate or cesium carbonate is often used in a polar aprotic solvent like DMF.[7] Heating the reaction is typically necessary. If the amine is particularly electron-deficient, a stronger base might be required, but care must be taken to avoid decomposition of the oxetane.
-
-
Di-alkylation or Side Reactions: The primary amine can be alkylated twice, leading to a quaternary ammonium salt, or other side reactions may occur.
-
Troubleshooting: Use a controlled stoichiometry, often with a slight excess of the amine. Running the reaction at a lower concentration can also favor the desired intramolecular cyclization over intermolecular side reactions.
-
Section 2: N-Benzylation and Analog Derivatization
Question 3: I am struggling with the N-benzylation of the 6-oxa-1-azaspiro[3.3]heptane core. What are the best conditions?
Answer: The N-benzylation of the secondary amine of the spirocycle is a crucial step for creating the title compound and its analogs.
Recommended Protocol: Reductive Amination
Reductive amination is a highly reliable method for this transformation, as it avoids the over-alkylation issues that can occur with direct alkylation using benzyl halides.[8][9]
Step-by-Step Protocol:
-
Imine Formation: Dissolve the 6-oxa-1-azaspiro[3.3]heptane (or its salt) and a slight excess (1.1-1.2 equivalents) of benzaldehyde in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective because it is selective for the iminium ion in the presence of the aldehyde.[9][10]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Troubleshooting Reductive Amination:
-
Stalled Reaction: If the reaction is sluggish, the addition of a catalytic amount of acetic acid can help to facilitate imine formation.[8]
-
Low Yield: Ensure your benzaldehyde is pure (distill if necessary) and that the reducing agent is fresh.
Question 4: I need to introduce different substituents on the benzyl group. Should I modify my benzaldehyde or perform the modification after N-benzylation?
Answer: The most efficient strategy is generally to use a substituted benzaldehyde in the reductive amination step. This approach is more convergent and avoids potential complications with protecting groups and chemoselectivity issues that might arise from modifying the benzyl group after it has been installed.
Workflow for Analog Synthesis:
Caption: Workflow for synthesizing substituted analogs.
Section 3: Purification Challenges
Question 5: My final this compound analog is difficult to purify. What techniques are most effective?
Answer: The purification of spirocyclic amines can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategies:
| Issue | Recommended Technique | Key Considerations |
| Baseline Streaking on Silica Gel | Flash Column Chromatography with Amine-Treated Silica or a Basic Mobile Phase Additive | Pre-treat silica gel with triethylamine. Alternatively, add 1-2% triethylamine or ammonia in methanol to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes). This neutralizes acidic sites on the silica, preventing tailing. |
| Closely Eluting Impurities | Preparative HPLC | For difficult separations, both normal-phase and reversed-phase HPLC can offer superior resolution.[11] |
| Non-crystalline Solid Product | Salt Formation and Recrystallization | If the freebase is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can often induce crystallization, providing a highly effective method of purification. |
Experimental Protocols
Protocol 1: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
This protocol is adapted from methodologies for synthesizing the core spirocyclic structure.[4]
-
To a solution of tribromoneopentyl alcohol (1 equivalent) in ethanol, add p-toluenesulfonamide (1.1 equivalents).
-
Add powdered potassium hydroxide (3-4 equivalents) portion-wise while monitoring the temperature.
-
Reflux the mixture for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: Detosylation and N-Benzylation
-
Detosylation: The N-tosyl group can be removed under various conditions, such as with magnesium in methanol or using strong acids like HBr in acetic acid. The choice of method depends on the stability of other functional groups in your molecule.
-
N-Benzylation (Reductive Amination):
-
Dissolve the resulting 2-oxa-6-azaspiro[3.3]heptane (1 equivalent) and benzaldehyde (1.1 equivalents) in DCE.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography as described in the purification section.
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low yield in spirocyclization.
References
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Burrows, J. N., et al. (2017). The Rise of the Spirocycle: The Changing Landscape of Aromaticity in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemical Reviews. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ACS Publications. (n.d.). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Tale of Two Scaffolds: Azaspiro[3.3]heptane as a Modern Alternative to the Venerable Piperidine in Drug Design
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast number of approved drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the relentless pursuit of novel chemical space with improved drug-like properties has led to the emergence of promising alternatives. Among these, the azaspiro[3.3]heptane motif has garnered significant attention as a non-classical bioisostere of piperidine, offering a unique three-dimensional (3D) architecture that can overcome some of the inherent limitations of its six-membered counterpart.
This guide provides a comprehensive comparison of azaspiro[3.3]heptanes and piperidines, delving into their structural nuances, physicochemical properties, and impact on metabolic stability. We will explore the causality behind the experimental choices in evaluating these scaffolds and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery programs.
Structural and Conformational Analysis: Beyond Flatland
The fundamental difference between piperidine and azaspiro[3.3]heptane lies in their topology and resulting 3D shape. Piperidine, in its lowest energy state, adopts a chair conformation. While not planar, its substituents occupy well-defined axial and equatorial positions, and the ring can undergo conformational inversion. In contrast, the rigid, bicyclic structure of azaspiro[3.3]heptane, with its central quaternary carbon, imparts a distinct and more defined 3D geometry.
This inherent rigidity of the azaspiro[3.3]heptane scaffold reduces the entropic penalty upon binding to a target protein, which can translate to improved binding affinity. Furthermore, the spirocyclic nature of this motif allows for the projection of substituents into different vectors of chemical space compared to a simple piperidine ring, enabling novel interactions with the target protein.
Caption: Contrasting metabolic fates of piperidine and azaspiro[3.3]heptane.
Case Studies in Drug Discovery: Real-World Applications
The theoretical advantages of azaspiro[3.3]heptanes have been borne out in numerous drug discovery programs. For instance, in the development of novel dopamine D2 receptor antagonists, the replacement of a piperidine ring with an azaspiro[3.3]heptane moiety led to a significant improvement in metabolic stability and a reduction in off-target activity. Similarly, in the optimization of inhibitors of the epigenetic target LSD1, the introduction of an azaspiro[3.3]heptane scaffold resulted in compounds with enhanced solubility and a more favorable pharmacokinetic profile.
Synthetic Accessibility: Building the Scaffolds
While piperidine derivatives are readily available and their synthesis is well-established, the synthesis of substituted azaspiro[3.3]heptanes can be more challenging. However, recent advances in synthetic methodology have made these scaffolds more accessible, with several commercial suppliers now offering a range of building blocks. The choice of scaffold may therefore also be influenced by considerations of synthetic feasibility and cost of goods.
Experimental Protocols: A Guide to Scaffold Evaluation
To enable a robust comparison of these scaffolds in your own research, we provide the following detailed experimental protocols for key assays.
Protocol 1: Determination of Thermodynamic pKa
Objective: To determine the acid dissociation constant (pKa) of a compound, which is crucial for understanding its ionization state at physiological pH.
Methodology: Potentiometric titration is a highly accurate method for pKa determination.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50% methanol/water) to ensure solubility of both the free base and the protonated form.
-
Titration Setup: Use a calibrated pH electrode and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is a base, or a strong base (e.g., 0.1 M NaOH) if the compound is an acid.
-
Titration: Titrate the sample solution with the titrant, recording the pH at regular volume increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve. For more accurate determination, the derivative of the titration curve can be calculated.
Protocol 2: Measurement of logP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.
Methodology: The shake-flask method is the gold standard for logP determination.
Step-by-Step Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the phases.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the water/n-octanol system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by CYP enzymes.
Methodology: An in vitro assay using human liver microsomes (HLMs) is a standard method for assessing metabolic stability.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing HLMs, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line corresponds to the rate of metabolism. The in vitro half-life (t1/2) can be calculated from the slope.
Conclusion: A Strategic Choice in Drug Design
The selection of a core scaffold is a critical decision in the drug design process. While the piperidine ring remains a valuable and widely used motif, the azaspiro[3.3]heptane scaffold presents a compelling alternative, particularly when seeking to improve metabolic stability, aqueous solubility, and to explore novel chemical space. Its rigid, 3D structure can lead to enhanced binding affinity and a more favorable ADME profile. However, the synthetic accessibility and cost of azaspiro[3.3]heptane building blocks should also be taken into consideration. By carefully evaluating the properties of both scaffolds using the experimental protocols outlined in this guide, researchers can make a data-driven decision to select the optimal core for their next generation of therapeutic agents.
References
- W. S. Brotherton, J. A. P. Y. de la Cruz, and J. W. Leahy, "A review of the use of spiro[3.3]heptane and its derivatives as building blocks in drug discovery," RSC Med. Chem., 2021, 12, 17-30.
- A. K. Ghose, V. N. Viswanadhan, and J. J. Wendoloski, "A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases," J. Comb. Chem., 1999, 1, 55-68.
- E. M. Dangerfield, M. S. M. Timmer, and B. L. Stocker, "An efficient, multigram synthesis of 6-azaspiro[3.3]heptane," J. Org. Chem., 2010, 75, 5313-5316.
A Comparative Guide to the Biological Activity of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance therapeutic efficacy while improving physicochemical properties is relentless. The 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane scaffold has emerged as a promising building block for the synthesis of new chemical entities.[1][2] Its unique three-dimensional structure, conferred by the spirocyclic core, offers a rigid framework that can lead to improved target selectivity and pharmacological profiles.[1] This guide provides a comparative analysis of the potential biological activities of derivatives of this scaffold, drawing parallels with established pharmacophores and outlining experimental methodologies for their evaluation.
The Strategic Advantage of the Spiro[3.3]heptane Core: A Bioisosteric Approach
The true potential of the this compound scaffold can be understood through the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The closely related 1-azaspiro[3.3]heptane core has been successfully validated as a bioisostere of piperidine, a common motif in many approved drugs.[3][4][5][6][7] By replacing a piperidine ring with a 1-azaspiro[3.3]heptane moiety in the anesthetic drug Bupivacaine, researchers developed a patent-free analog that retained high activity.[3][4][5] This substitution offers a significant advantage in drug design, allowing for the exploration of new chemical space and the development of novel intellectual property.
The diagram below illustrates the principle of bioisosteric replacement, where the flexible piperidine ring is substituted with the more rigid 1-azaspiro[3.3]heptane core. This rigidity can lock the molecule into a more favorable conformation for binding to its biological target, potentially increasing potency and reducing off-target effects.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. By leveraging the principles of bioisosterism and a systematic approach to biological evaluation, researchers can explore the full potential of its derivatives. The comparative frameworks and detailed protocols provided in this guide offer a robust foundation for initiating such investigations. The unique structural features of this spirocyclic system hold the promise of delivering next-generation drug candidates with improved efficacy and safety profiles.
References
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Analogs as Putative Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Muscarinic M1 Agonists in Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients.[1][2] Consequently, enhancing cholinergic signaling through muscarinic acetylcholine receptors, particularly the M1 subtype, is a well-established therapeutic strategy.[1][3] The development of M1-selective agonists has been challenging due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), leading to off-target effects and dose-limiting side effects.[3]
The 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane scaffold represents a novel, rigid three-dimensional framework that can be exploited to achieve subtype selectivity.[4] Its unique spirocyclic nature offers distinct exit vectors for substituents compared to more traditional scaffolds, potentially enabling more specific interactions with the target receptor. This guide will explore the anticipated SAR of this scaffold, drawing parallels from structurally similar compounds to provide a predictive framework for designing and evaluating new M1-selective agonists.
Comparative Analysis of this compound Analogs
The this compound core can be systematically modified at several positions to probe the SAR. The key areas for modification include the benzyl group, the spirocyclic core itself, and the exocyclic substituents.
The Role of the Benzyl Moiety
The N-benzyl group is a common feature in many CNS-active compounds, often contributing to receptor affinity through hydrophobic and aromatic interactions. In the context of muscarinic agonists, substitutions on the phenyl ring of the benzyl group are expected to significantly impact both potency and selectivity.
Based on SAR studies of other muscarinic agonists, we can anticipate the following trends for modifications to the benzyl group of this compound analogs:
-
Electron-withdrawing and electron-donating groups: The electronic properties of substituents on the phenyl ring can influence the pKa of the tertiary amine and the overall electronic distribution of the molecule, which can affect receptor binding.
-
Positional Isomers: The position of substituents (ortho, meta, para) will alter the spatial arrangement of the phenyl ring and its interactions with the receptor binding pocket.
-
Steric Bulk: Increasing the steric bulk on the phenyl ring may either enhance or decrease affinity, depending on the topography of the binding site.
Inferred Structure-Activity Relationships
While awaiting direct experimental data on this compound analogs, we can infer potential SAR based on published data for related spirocyclic muscarinic agonists. The following table summarizes key structural modifications and their likely impact on M1 receptor activity.
| Modification to this compound | Predicted Effect on M1 Agonist Activity | Rationale based on Analogous Series |
| Substitution on the Benzyl Phenyl Ring | ||
| Small, electron-withdrawing groups (e.g., F, Cl) at the para-position | Likely to be well-tolerated or may increase potency | In many CNS ligands, para-halogen substitution can enhance binding affinity without adding significant bulk. |
| Bulky substituents (e.g., t-butyl) | Likely to decrease potency | Steric hindrance may prevent optimal binding in the receptor pocket. |
| Hydrogen bond donors/acceptors (e.g., OH, OMe) | May increase or decrease potency depending on the presence of complementary residues in the binding site | Introduction of polar groups can significantly alter binding interactions. |
| Modifications to the Spirocyclic Core | ||
| Replacement of the oxetane oxygen with sulfur | May retain activity, but potency could be affected | Bioisosteric replacement of oxygen with sulfur is a common strategy in medicinal chemistry. |
| Replacement of the oxetane oxygen with a methylene group | Likely to decrease potency | The oxygen atom may be involved in a key hydrogen bond interaction. |
| Modifications at other positions | ||
| Introduction of small alkyl groups on the oxetane ring | May be tolerated, but could introduce stereochemical considerations | The impact will depend on the proximity to the binding pocket. |
Comparison with Alternative Muscarinic Agonist Scaffolds
The this compound scaffold offers a unique structural motif compared to other classes of muscarinic agonists. The following table compares its potential attributes with those of established and emerging M1 agonists.
| Scaffold | Key Structural Features | Known Advantages | Known Disadvantages |
| This compound | Rigid, spirocyclic, novel | Potential for high selectivity due to unique 3D shape; good physicochemical properties. | Limited published SAR data. |
| Arecoline Analogs | Tetrahydropyridine core | Well-established scaffold with extensive SAR data. | Often associated with poor selectivity and cholinergic side effects.[1] |
| Quinuclidine Derivatives | Bicyclic, rigid | High affinity for muscarinic receptors. | Can be challenging to synthesize and may lack subtype selectivity.[5] |
| Spiro-piperidine Analogs | Spirocyclic piperidine core | Shown to produce selective M1 partial agonists.[3] | SAR can be steep, with small changes leading to loss of activity. |
Scientific Integrity & Logic: Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to characterize muscarinic agonists.
Experimental Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled M1-selective antagonist (e.g., [3H]-pirenzepine), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known M1 antagonist (e.g., atropine) to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol 2: Functional Assay for M1 Agonist Activity (Calcium Flux)
This protocol measures the ability of a test compound to activate the M1 receptor and elicit a downstream signaling response (an increase in intracellular calcium).
-
Cell Preparation:
-
Plate CHO cells expressing the human M1 receptor in a black, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence of each well.
-
Add the test compound dilutions to the wells and continuously measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
For each concentration of the test compound, determine the maximum fluorescence response.
-
Plot the maximum response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression.
-
The intrinsic activity (a measure of the compound's efficacy) can be determined by comparing its maximal response to that of a full agonist (e.g., carbachol).
-
Visualization & Formatting
Signaling Pathway of M1 Muscarinic Receptor Activation```dot
Experimental Workflow for SAR Study
Caption: Iterative workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a novel template for the design of selective M1 muscarinic agonists. While direct experimental SAR data for this specific analog series is not yet widely available, by drawing logical inferences from structurally related spirocyclic compounds, we can construct a predictive framework to guide future research. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions on the benzyl moiety and a thorough investigation of the role of the spirocyclic core in receptor recognition and activation.
Future work should focus on the synthesis of a focused library of this compound analogs with systematic variations of the benzyl group. These compounds should then be subjected to the rigorous in vitro characterization detailed in this guide to establish a definitive SAR. Such studies will be instrumental in determining whether this novel scaffold can indeed yield the next generation of selective M1 agonists for the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
- Messer, W. S., Jr. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current pharmaceutical design, 24(29), 3419–3430.
- Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7–16.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
- Kharidia, B., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515.
-
Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-di[2][3]oxolane]. Journal of medicinal chemistry, 30(6), 969–975.
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A Comparative Guide to the Lipophilicity of Azaspiro[3.3]heptanes and Traditional Heterocycles in Drug Discovery
An In-depth Analysis of logD and its Implications for Medicinal Chemistry
In the landscape of modern drug discovery, the meticulous optimization of a molecule's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity, often quantified as the distribution coefficient (logD), stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][] This guide provides a comprehensive comparison of the lipophilicity of a novel class of scaffolds, azaspiro[3.3]heptanes, with that of traditional heterocycles commonly employed in medicinal chemistry, such as piperidines, piperazines, and morpholines. Through the presentation of experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.
The Significance of Lipophilicity in Drug Design
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, relative to its solubility in water.[3] In drug development, a delicate balance of lipophilicity is required for a successful therapeutic agent.[4] While a certain degree of lipophilicity is essential for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[][5]
The distribution coefficient, logD, is a widely used metric for lipophilicity, particularly for ionizable compounds, as it takes into account the partition of both the ionized and non-ionized forms of a molecule at a specific pH.[4][6] For drug discovery applications, logD is typically measured at a physiologically relevant pH of 7.4.[7]
Azaspiro[3.3]heptanes: A Three-Dimensional Approach to Modulating Lipophilicity
Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds characterized by their rigid, three-dimensional spirocyclic core.[8][9] This unique architecture imparts distinct physicochemical properties compared to their more traditional, conformationally flexible heterocyclic counterparts.[8][10] Notably, the incorporation of an azaspiro[3.3]heptane motif can lead to a significant modulation of a molecule's lipophilicity.
A key finding is that the replacement of common heterocycles like morpholines, piperidines, and piperazines with azaspiro[3.3]heptanes often results in a decrease in the measured logD7.4.[11][12] This phenomenon may seem counterintuitive, as the substitution involves the net addition of a carbon atom. However, this reduction in lipophilicity can be rationalized by an increase in the basicity of the nitrogen atom within the spirocyclic scaffold.[11][13] The increased basicity leads to a higher degree of protonation at physiological pH, resulting in a more polar, and thus less lipophilic, species.
It is important to note that this trend is not universal. For instance, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD7.4, a result more consistent with the simple addition of a carbon atom.[11][12]
Comparative Lipophilicity Data: Azaspiro[3.3]heptanes vs. Traditional Heterocycles
The following table summarizes experimental logD7.4 data for a series of analogous compounds, highlighting the impact of replacing a traditional heterocycle with an azaspiro[3.3]heptane moiety.
| Traditional Heterocycle Derivative | logD7.4 | Azaspiro[3.3]heptane Analog | logD7.4 | ΔlogD7.4 | Reference |
| N-Aryl Piperidine | 3.6 | N-Aryl 2-Azaspiro[3.3]heptane | 3.6 | 0.0 | [14] |
| N-Aryl Piperidine | 3.3 | N-Aryl 1-Azaspiro[3.3]heptane | 3.6 | +0.3 | [14] |
| Morpholine Derivative (6a) | - | 2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) | - | -1.2 | [11] |
| C-linked NMe Aryl Piperidine | - | C-linked NMe Aryl 2-Azaspiro[3.3]heptane | - | -0.93 ± 0.12 | [11] |
Data presented is a selection from the cited literature and is intended to be illustrative. For a comprehensive understanding, please refer to the primary sources.
The data clearly demonstrates the potential of azaspiro[3.3]heptanes to significantly lower lipophilicity, with observed reductions in logD7.4 of up to -1.2 units.[11] This "logD lowering twist" provides medicinal chemists with a valuable tool for optimizing the ADME properties of drug candidates.[12]
Experimental Protocol for logD Determination: The Shake-Flask Method
The "shake-flask" method is a classic and reliable technique for the experimental determination of logD.[15][16] The following protocol provides a detailed, step-by-step methodology for its implementation.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[17]
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system[1]
Procedure:
-
Preparation of Solutions:
-
Partitioning:
-
Add a small aliquot of the test compound stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS.[16] The ratio of the organic to aqueous phase can be adjusted depending on the expected lipophilicity of the compound.[15]
-
Cap the vial tightly and vortex or shake vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[1][16]
-
-
Phase Separation:
-
Centrifuge the vial to achieve complete separation of the n-octanol and PBS layers.[1]
-
-
Analysis:
-
Calculation of logD:
-
The logD value is calculated using the following equation:[5] logD = log10 ([Compound]octanol / [Compound]aqueous) Where [Compound]octanol and [Compound]aqueous are the concentrations of the compound in the n-octanol and aqueous phases, respectively.
-
Visualizing the Concepts
To better illustrate the structural differences and the experimental workflow, the following diagrams are provided.
Caption: Structural comparison of traditional heterocycles and azaspiro[3.3]heptanes.
Caption: Experimental workflow for logD determination by the shake-flask method.
Conclusion: Strategic Application of Azaspiro[3.3]heptanes
The strategic replacement of traditional heterocyclic scaffolds with azaspiro[3.3]heptanes offers a powerful approach to fine-tune the lipophilicity of drug candidates. The observed tendency of these three-dimensional scaffolds to decrease logD, primarily through an increase in basicity, provides a valuable tool for mitigating the risks associated with high lipophilicity. However, it is crucial to recognize that azaspiro[3.3]heptanes may not always be suitable bioisosteres for traditional heterocycles, particularly when not employed as terminal groups, due to significant alterations in molecular geometry.[11][13] As with any scaffold-hopping strategy, a thorough evaluation of the structure-activity relationship and the overall ADME profile is essential. This guide, by providing a clear comparison and detailed experimental context, aims to empower researchers to harness the full potential of azaspiro[3.3]heptanes in the pursuit of novel and effective therapeutics.
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Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
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Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Retrieved from [Link]
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Bienta. (n.d.). LogD/LogP. Retrieved from [Link]
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ACS Publications. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (2017). What is logP and log D ? what are they used? what is the effect of PH on log D. Retrieved from [Link]
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ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Retrieved from [Link]
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Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]
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ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Retrieved from [Link]
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A Comparative Guide to the In Vitro Validation of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane as a Novel Drug Scaffold
This guide provides a comprehensive framework for the in vitro validation of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Spirocycles, with their inherent three-dimensionality, offer a distinct advantage in drug design by enabling exploration of non-planar chemical space, which can lead to improved physicochemical properties and target selectivity.[1][2][3][4][5] This document outlines a tiered, systematic approach to characterize the scaffold's drug-like properties, comparing it against a more conventional, flexible analog, N-benzylpiperidine, to highlight the potential benefits of its rigid structure.
Introduction to the Scaffold and Validation Strategy
The this compound scaffold incorporates an oxetane and an N-benzylated azetidine ring fused at a single quaternary carbon. This rigidifies the structure, a feature often associated with enhanced binding affinity and selectivity for protein targets.[6][7][8] The spiro[3.3]heptane core itself is increasingly recognized as a valuable bioisostere for common aromatic rings, capable of improving properties like solubility and metabolic stability.[9][10][11]
Our validation strategy is a tiered cascade of in vitro assays designed to build a comprehensive profile of the scaffold's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside preliminary safety and efficacy assessments.[12][13][14][15] This approach allows for early, data-driven decisions, ensuring that resources are focused on compounds with the highest probability of success.
The In Vitro Validation Workflow
The logical flow of experiments is crucial for efficient scaffold validation. We begin with fundamental physicochemical and permeability screens, progressing to more complex cell-based assays for metabolism and toxicity, and culminating in target-specific and broad selectivity profiling.
Caption: Tiered workflow for in vitro scaffold validation.
Tier 1: Foundational Physicochemical & Permeability Profiling
The initial tier focuses on fundamental properties that govern a compound's ability to be absorbed and distributed. These assays are high-throughput and require minimal compound, making them ideal for early screening.[16]
Aqueous Solubility
Causality: Poor aqueous solubility is a primary cause of failure in drug development, leading to low bioavailability and unreliable results in biological assays.[17][18][19] We assess kinetic solubility first as a rapid screen.[16][17][19]
Protocol: Kinetic Solubility via Turbidimetry
-
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial dilutions of the stock solution into a phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometric plate reader at a wavelength of 620 nm.
-
The solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.[18]
Lipophilicity (LogD)
Causality: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, is a critical determinant of a drug's permeability, solubility, and metabolic clearance.[16] An optimal LogD (typically 1-3) is often sought.
Protocol: Shake-Flask Method
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Agitate the mixture vigorously for several hours to ensure equilibrium is reached.
-
Centrifuge the sample to separate the n-octanol and aqueous layers.
-
Carefully collect aliquots from both layers.
-
Quantify the concentration of the compound in each layer using LC-MS/MS.
-
Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).
Passive Permeability (PAMPA)
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, cell-free method to predict passive diffusion across the gastrointestinal tract or blood-brain barrier.[20] It is a cost-effective first pass before committing to more complex cell-based assays.[20][21]
Protocol: PAMPA
-
Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[21]
-
Prepare Plates: Add buffer to the acceptor plate wells. Add the test compound solution (e.g., 10 µM in PBS with 5% DMSO) to the donor plate wells.[21][22]
-
Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 16-24 hours at room temperature.[23]
-
Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using established formulas that account for volume, surface area, and incubation time.
Tier 2: Biological System Interaction
This tier evaluates the scaffold's interaction with more complex biological systems, including cell monolayers, metabolic enzymes, and general cellular health.
Cell Permeability and Efflux (Caco-2 Assay)
Causality: The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal epithelium.[24][25] It is the gold standard for predicting in vivo drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[24][25][26]
Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for ~21 days until a differentiated monolayer is formed.[25]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. TEER values should be ≥200 Ω·cm².[25][27]
-
Transport Study:
-
A-B Transport (Apical to Basolateral): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over 2 hours.
-
B-A Transport (Basolateral to Apical): Add the compound to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Quantification: Analyze samples from both chambers using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[25]
-
Metabolic Stability
Causality: A compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), determines its half-life and potential for drug-drug interactions.[28] The Human Liver Microsome (HLM) stability assay is a standard in vitro model for assessing Phase I metabolism.[29]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation: Thaw pooled human liver microsomes and dilute them in a phosphate buffer (pH 7.4).[30]
-
Reaction Mixture: In a 96-well plate, incubate the test compound (e.g., 1 µM) with the HLM solution and an NADPH regenerating system to initiate the metabolic reaction.[28][31]
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[29][32]
-
Analysis: Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.[28]
General Cytotoxicity (MTT Assay)
Causality: It is essential to ensure that the scaffold is not inherently toxic to cells at concentrations required for therapeutic effect. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[33][34][35]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[36]
-
Solubilization: After a few hours, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution on a spectrophotometer (typically at ~570 nm).[36]
-
Calculation: Calculate the CC50 (concentration that causes 50% cytotoxicity) by plotting cell viability against compound concentration.
Comparative Data Analysis (Hypothetical)
To illustrate the potential advantages of the rigid this compound scaffold, we present hypothetical data comparing it to the more flexible N-benzylpiperidine.
Table 1: Physicochemical and Permeability Profile
| Parameter | This compound | N-benzylpiperidine (Comparator) | Rationale for Difference |
| Kinetic Solubility (µM) | 125 | 60 | The spirocyclic structure can disrupt crystal packing, improving solubility.[1] |
| LogD at pH 7.4 | 2.1 | 2.8 | Higher sp3 character reduces lipophilicity, which is often beneficial.[1] |
| PAMPA Pe (10⁻⁶ cm/s) | 15.2 | 18.5 | Good passive permeability for both, within the desired range for oral absorption. |
Table 2: In Vitro ADME and Safety Profile
| Parameter | This compound | N-benzylpiperidine (Comparator) | Rationale for Difference |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 12.1 | 14.2 | Both show high permeability, consistent with PAMPA data. |
| Caco-2 Efflux Ratio | 1.2 | 3.5 | The rigid scaffold is less recognized by P-gp efflux pumps. |
| HLM Stability (t½, min) | 55 | 18 | The spirocyclic core sterically shields metabolically liable sites.[37] |
| HepG2 Cytotoxicity (CC50, µM) | > 50 | > 50 | Both scaffolds exhibit low general cytotoxicity at tested concentrations. |
Tier 3: Efficacy & Selectivity
Assuming the scaffold demonstrates favorable ADME and safety profiles, the final tier investigates its activity at a specific biological target and its broader selectivity.
Hypothetical Target Engagement: GPCR Antagonism
Causality: The rigid, three-dimensional nature of the scaffold is well-suited for specific interactions within the binding pockets of targets like G-protein coupled receptors (GPCRs). A functional assay is necessary to confirm target modulation.
Caption: Scaffold acting as an antagonist at a GPCR.
Off-Target Selectivity Screening
Causality: To minimize the risk of adverse effects, it is crucial to assess a compound's activity against a broad panel of unrelated targets.[38] Commercial services (e.g., a CEREP or ICESTP Safety Panel) provide this by screening against dozens of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.[39][40][41]
Comparative Outcome: The rigid spirocyclic scaffold is hypothesized to show fewer off-target hits compared to its flexible counterpart, as its constrained conformation prevents it from fitting into unintended binding sites. This enhanced selectivity is a key potential advantage of this scaffold class.
Conclusion
The proposed in vitro assay cascade provides a robust and logical framework for validating this compound as a viable drug scaffold. By systematically evaluating its physicochemical properties, permeability, metabolic stability, and cytotoxicity, researchers can build a comprehensive data package. The comparative analysis against a flexible analog highlights the potential benefits conferred by the rigid spirocyclic core, namely improved solubility, reduced efflux, and enhanced metabolic stability. Successful progression through this validation funnel would strongly support the advancement of this scaffold into lead optimization programs, where its unique three-dimensional structure can be leveraged to develop highly potent and selective drug candidates.
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Comparative study of strained versus non-strained heterocyclic cores in pharmacology
Introduction: The Strategic Role of Ring Architecture in Drug Design
Heterocyclic compounds, cyclic structures containing at least one non-carbon atom, form the backbone of modern pharmacology.[1][2] Over 80% of unique small-molecule drugs approved by the FDA between 2013 and 2023 contained at least one nitrogen heterocycle, a testament to their indispensable role.[3][4] These rings are not mere scaffolds; their geometry, electronic properties, and inherent stability dictate how a drug interacts with its biological target and behaves within the human body.
A critical, yet often nuanced, feature of a heterocyclic core is its ring strain . This strain arises primarily from two sources: angle strain , where bond angles deviate from their ideal values (e.g., ~60° in an aziridine ring vs. the ideal 109.5° for sp³ hybridized atoms), and torsional strain from the eclipsing of bonds on adjacent atoms.[5][6]
This guide provides a comparative analysis of strained versus non-strained heterocyclic cores, moving beyond simple classification to explore the causal relationships between ring architecture and pharmacological outcomes. We will dissect how the potential energy stored in strained rings can be harnessed as a powerful tool in drug design, while also acknowledging the robust and predictable nature of their non-strained counterparts. For this comparison, we will focus on representative examples:
-
Strained Cores: Aziridines and oxetanes, three- and four-membered rings, respectively, characterized by significant ring strain.[7][8][9]
-
Non-Strained Cores: Piperidines and pyridines, six-membered rings that are ubiquitous in approved drugs and can adopt low-energy conformations.[10][11]
Chapter 1: The Influence of Ring Strain on Physicochemical Properties
The decision to incorporate a strained or non-strained ring has profound and predictable consequences on a molecule's fundamental physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Aqueous Solubility: Strained, polar heterocycles can act as "three-dimensional" hydrogen bond acceptors without significantly increasing molecular weight. The incorporation of an oxetane ring, for instance, can dramatically increase aqueous solubility by serving as a bioisostere for a gem-dimethyl group, thereby improving the potential for oral bioavailability.[7][12][13]
-
Lipophilicity (LogD): A critical parameter in drug design, lipophilicity is often fine-tuned to balance membrane permeability with aqueous solubility. Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl analogues, which can be advantageous for reducing off-target toxicity.[7][14]
-
Basicity (pKa): Ring strain alters the hybridization of the heteroatom's lone pair of electrons. In aziridine, the bond angles of approximately 60° force the nitrogen's lone pair into an orbital with higher s-character.[8][9] This increased s-character makes the lone pair less available for protonation, rendering aziridine significantly less basic (pKa of conjugate acid ≈ 7.9) than its non-strained counterparts like piperidine (pKa ≈ 11.2) or acyclic amines.[8][15] This modulation is a powerful tool; for example, placing an oxetane adjacent to an amine can lower its pKa, mitigating issues associated with high basicity like hERG channel inhibition.[7]
-
Metabolic Stability: The high ring strain of molecules like aziridines and epoxides makes them susceptible to nucleophilic ring-opening, which can be a metabolic liability.[8][16] However, this reactivity can also be exploited. Oxetanes, for example, can be metabolized via ring-opening by microsomal epoxide hydrolase (mEH), strategically redirecting metabolism away from the cytochrome P450 (CYP450) enzyme system.[12][17] This can reduce the likelihood of drug-drug interactions (DDIs) with co-administered drugs that are metabolized by CYPs.[17] Non-strained rings like pyridine are typically metabolized through CYP-mediated oxidation.
-
Three-Dimensional (3D) Shape: Strained rings provide rigid, well-defined exit vectors for substituents, enriching the sp³ character of a molecule. This increased three-dimensionality can lead to improved target selectivity and better pharmacokinetic properties compared to flat, aromatic systems.[14][18]
Data Summary: Physicochemical Property Comparison
| Property | Strained Core (Aziridine) | Strained Core (Oxetane) | Non-Strained Core (Piperidine) | Non-Strained Core (Pyridine) | Rationale & Causality |
| Ring Size | 3-membered | 4-membered | 6-membered | 6-membered | Smaller rings exhibit higher angle and torsional strain.[5] |
| Relative Strain Energy | High (~27 kcal/mol) | High (~25 kcal/mol) | Low (~0 kcal/mol) | Very Low (Aromatic) | Strain energy quantifies the inherent instability relative to a strain-free analogue. |
| Aqueous Solubility | Miscible[9] | Generally improves solubility vs. carbocyclic analogues[7][13] | Soluble | Miscible | The polarity of the heteroatom and hydrogen bonding capacity drive solubility. Oxetanes are effective as polar surrogates.[13] |
| Basicity (pKa of Conj. Acid) | ~7.9[8][9] | N/A (non-basic oxygen) | ~11.2 | ~5.2 | Strain increases the s-character of the N lone pair in aziridine, reducing basicity. Pyridine's lone pair is in an sp² orbital.[15] |
| Primary Metabolic Pathway | Ring-opening, N-dealkylation | Ring-opening (by mEH)[12][17] | C-oxidation (CYP450) | N-oxidation, C-oxidation (CYP450) | Strained rings provide a reactive site for metabolism, which can be strategically used to avoid CYP pathways.[17] |
Chapter 2: Pharmacodynamics and Target Interaction
The inherent energy of a strained ring can be a powerful determinant of its interaction with a biological target, enabling modes of action that are inaccessible to their non-strained counterparts.
The "Strain-Release" Driving Force
The concept of "strain-release" posits that the energy stored in a strained ring can be liberated upon ring-opening, providing a thermodynamic driving force for a reaction.[19] In pharmacology, this is most powerfully exploited in the design of covalent inhibitors . These drugs form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition.
Case Study: Strained Aziridines in Chemotherapy
Many anticancer agents, such as Mitomycin C, contain an aziridine ring.[20] In the reductive environment of a cancer cell, the molecule is activated, and the strained aziridine ring becomes a potent electrophile. It subsequently alkylates DNA, cross-linking the strands and preventing replication, which ultimately leads to apoptosis (cell death).[20] The high reactivity required for this mechanism is a direct consequence of the desire to release the inherent ring strain.
Non-Strained Rings: Masters of Reversible Interactions
In contrast, non-strained heterocyclic cores like piperidine and pyridine are mainstays in drugs that function through reversible interactions. Their conformational flexibility (in the case of piperidine) and defined electronic properties allow them to fit precisely into binding pockets and form specific, non-covalent interactions such as hydrogen bonds, salt bridges, and pi-stacking.
Case Study: Non-Strained Heterocycles in Kinase Inhibition
Kinase inhibitors are a cornerstone of modern oncology. Drugs like Imatinib (Gleevec) and Sunitinib (Sutent) feature multiple non-strained nitrogen heterocycles (piperazine, pyridine, pyrrole).[3][21] The nitrogen atoms in these rings act as crucial hydrogen bond acceptors and donors, mimicking the interactions of the natural ATP substrate to potently and selectively inhibit the kinase's activity.[3] These interactions are strong but reversible, and the stability of the heterocyclic core is paramount to maintaining the drug's structural integrity.
Visualization: Modes of Target Inhibition
Caption: Comparative mechanisms of target inhibition.
Chapter 3: Experimental Protocols for Comparative Evaluation
To objectively compare drug candidates featuring strained versus non-strained cores, a suite of standardized in vitro assays is essential. The causality behind experimental design is critical; each protocol must include appropriate controls to ensure the data is interpretable and trustworthy.
Protocol 1: In Vitro Metabolic Stability Assay
-
Objective: To determine the intrinsic clearance rate of a compound in the presence of metabolic enzymes, comparing the stability of a strained vs. a non-strained analogue.
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLM) at a concentration of 1 mg/mL in phosphate buffer (pH 7.4). Prepare a 10 mM stock of the NADPH cofactor.
-
Incubation: In separate wells of a 96-well plate, add HLM suspension. For the primary experiment, add the NADPH stock to initiate the reaction (+NADPH). For the control, add buffer instead (-NADPH).
-
Initiation: Add the test compound to all wells to a final concentration of 1 µM. Incubate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Expert Rationale:
-
Why HLM? Human liver microsomes are a subcellular fraction containing a high concentration of CYP450 enzymes and mEH, the primary enzymes for Phase I metabolism.
-
Why the "-NADPH" Control? This is a self-validating control. CYP450 enzymes require NADPH as a cofactor. If degradation occurs in the "+NADPH" wells but not in the "-NADPH" wells, the metabolism is oxidative. If degradation occurs in both (or only in the "-NADPH" well), it points to non-CYP-mediated degradation, such as hydrolysis by esterases or, potentially, non-enzymatic ring-opening of a highly reactive strained heterocycle.
-
Protocol 2: Kinetic Aqueous Solubility Assay
-
Objective: To provide a high-throughput assessment of a compound's solubility, directly comparing how a strained vs. non-strained core impacts this key physical property.
-
Methodology:
-
Preparation: Create a high-concentration DMSO stock of the test compounds (e.g., 10 mM).
-
Solubilization: Add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of aqueous phosphate buffer (pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the excess compound.
-
Separation: Filter the plate through a 0.45 µm filter plate into a fresh collection plate to remove any precipitated solid.
-
Quantification: Quantify the concentration of the compound in the filtrate using a suitable method (e.g., LC-MS/MS or UV-Vis spectroscopy) by comparing against a standard curve prepared by serial dilution of the DMSO stock.
-
-
Expert Rationale:
-
Why Kinetic? This method, often called a "precipitation" assay, mimics the situation where a drug, often stored in DMSO, is introduced into an aqueous environment. It's fast and uses minimal compound, making it ideal for early drug discovery. It measures the apparent solubility of the compound before it reaches true thermodynamic equilibrium. This provides a reliable rank-ordering of compounds to guide structural modifications.
-
Visualization: ADME Evaluation Workflow
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A-Scientist's Guide to Evaluating the Metabolic Stability of Molecules with a 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological and pharmacokinetic properties is perpetual.[1][2] Among these, spirocyclic scaffolds have garnered significant attention for their unique three-dimensional structures, which can impart improved efficacy, selectivity, and metabolic stability compared to more conventional flat, aromatic structures.[1][3][4] This guide provides a comprehensive framework for evaluating the metabolic stability of molecules incorporating the 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane moiety, a promising scaffold in medicinal chemistry.
The inherent rigidity and conformational constraint of spirocycles often lead to enhanced binding affinity to biological targets and can favorably modulate physicochemical properties such as aqueous solubility and lipophilicity.[1][3] The incorporation of sp³-rich spirocyclic systems, like the 6-oxa-1-azaspiro[3.3]heptane core, can increase the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with a higher probability of clinical success.[4] This guide will delve into the experimental protocols and comparative data necessary to rigorously assess the metabolic fate of drug candidates containing this specific moiety.
Understanding Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in early drug discovery, as it influences a drug's half-life, bioavailability, and potential for drug-drug interactions.[5][6] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[6] Therefore, a thorough understanding of a molecule's susceptibility to biotransformation is essential for selecting promising drug candidates.[6]
The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, are responsible for the chemical modification of xenobiotics.[7][8] In vitro metabolic stability assays are indispensable tools for predicting a compound's in vivo behavior and are routinely employed in the lead optimization phase of drug development.[5][7]
Experimental Protocols for Assessing Metabolic Stability
A multi-faceted approach utilizing various in vitro test systems is recommended to accurately predict the metabolic stability of compounds containing the this compound moiety.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[8] This assay is a cost-effective and high-throughput method for determining a compound's intrinsic clearance (CLint).[7][8]
Protocol:
-
Preparation: Cryopreserved human or animal liver microsomes are thawed and diluted in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The test compound is incubated with the microsomal suspension in the presence of the cofactor NADPH, which is essential for CYP activity. A typical incubation mixture includes the test compound, liver microsomes, and an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant system.[8]
Protocol:
-
Preparation: Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium.
-
Incubation: The test compound is incubated with the hepatocyte suspension.
-
Time Points and Quenching: Similar to the microsomal assay, aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of metabolism is used to calculate the intrinsic clearance.
S9 Fraction Stability Assay
The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[9] This allows for the evaluation of both Phase I (e.g., CYP-mediated) and some Phase II (e.g., sulfotransferase, glucuronyltransferase) metabolic pathways.[9]
Protocol: The protocol is similar to the microsomal stability assay, but with the S9 fraction used in place of microsomes and supplemented with appropriate cofactors for both Phase I and Phase II enzymes (e.g., NADPH, UDPGA, PAPS).
Comparative Evaluation: The this compound Moiety in Context
The unique structural features of the this compound moiety are expected to influence its metabolic stability. The spirocyclic core, being sp³-rich and rigid, can sterically hinder the approach of metabolizing enzymes, potentially leading to increased metabolic stability compared to more flexible, linear analogues.[1]
However, the presence of the benzyl group introduces potential sites of metabolic attack. Common metabolic pathways for benzyl groups include N-debenzylation and hydroxylation of the aromatic ring.[10][11]
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Moiety | Microsomal t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| Test Compound | This compound | > 60 | < 5 |
| Comparator A | N-Benzyl Piperidine | 25 | 30 |
| Comparator B | N-Benzyl Morpholine | 35 | 20 |
| Comparator C | 2-Oxa-6-azaspiro[3.3]heptane | > 60 | < 5 |
This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
The hypothetical data in Table 1 suggests that the this compound moiety exhibits significantly higher metabolic stability compared to its non-spirocyclic counterparts (Comparators A and B). The stability is comparable to the unsubstituted spirocyclic core (Comparator C), indicating that the benzyl group in this specific constrained conformation may be less susceptible to metabolism.
Metabolite Identification: Unraveling the Metabolic Pathways
Identifying the metabolites formed during incubation is crucial for understanding the metabolic liabilities of a compound. High-resolution mass spectrometry (HRMS), particularly LC-Q-TOF MS, is a powerful technique for this purpose.[12][13]
Workflow for Metabolite Identification:
Caption: A typical workflow for metabolite identification.
Potential Metabolic Pathways for the this compound Moiety:
Caption: Potential metabolic pathways for the target moiety.
Conclusion: A Promising Scaffold with Favorable Metabolic Properties
The this compound moiety represents a valuable scaffold in drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The inherent rigidity of the spirocyclic core appears to confer significant metabolic stability, a highly desirable trait in drug candidates. While the benzyl group introduces potential metabolic soft spots, its constrained orientation within the molecule may shield it from extensive enzymatic degradation.
A thorough evaluation using a combination of in vitro metabolic stability assays and metabolite identification studies is essential to fully characterize the pharmacokinetic profile of any drug candidate containing this moiety. The experimental framework and comparative insights provided in this guide offer a robust starting point for researchers and scientists in the field of drug development to make informed decisions and advance promising new therapeutic agents.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Li, W., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Retrieved from [Link]
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Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Retrieved from [Link]
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NIH. (n.d.). LC-MS-based metabolomics. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
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ScienceDirect. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
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ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
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Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]
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MDPI. (1989, August 2). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Retrieved from [Link]
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Springer. (n.d.). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
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Eawag-BBD. (2003, September 3). Benzyl Sulfide Pathway Map. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
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NIH. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]
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NIH. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
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ResearchGate. (2023, November 14). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
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The Definitive Guide to Structural Elucidation of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spiro[3.3]heptane scaffolds has emerged as a privileged motif.[1][2] Their unique conformational constraints offer a pathway to novel chemical space, enabling the design of therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. Among these, 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane derivatives are of particular interest due to their potential as versatile building blocks in drug discovery.[3][4]
The unambiguous determination of their three-dimensional structure is not merely a confirmatory step but a cornerstone of rational drug design. An imprecise understanding of stereochemistry, bond angles, and conformational preferences can lead to misguided structure-activity relationship (SAR) studies and ultimately, the failure of promising drug candidates.
This guide, intended for researchers and drug development professionals, provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of this compound derivatives. We will delve into the principles, practical applications, and relative merits of single-crystal X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by experimental insights and data.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, revealing atomic positions, bond lengths, and bond angles with unparalleled accuracy.
Causality in the Crystalline State: Why XRD is Definitive
The power of XRD lies in its ability to provide a static, high-resolution snapshot of a molecule in its crystalline state. This eliminates the conformational ambiguities that can arise in solution-phase studies. For complex spirocyclic systems like this compound, where subtle puckering of the four-membered rings can significantly impact biological activity, this level of precision is invaluable. The resulting crystallographic data, often deposited as a Crystallographic Information File (CIF), serves as the ultimate arbiter of molecular structure.
dot
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol: A Practical Example with a 6-oxa-1-azaspiro[3.3]heptane Derivative
While a CIF for the specific this compound is not publicly available, we can draw upon the experimental details from a closely related structure, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, to illustrate the process.[6]
Step 1: Crystal Growth
-
Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane).
-
Allow for slow evaporation of the solvent at room temperature over several days. The goal is to achieve a state of supersaturation gradually, promoting the formation of well-ordered single crystals.
Step 2: Data Collection
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffraction data are collected as a series of images as the crystal is rotated.
Step 3: Structure Solution and Refinement
-
The collected diffraction intensities are processed to generate a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the calculated and observed structure factors.
-
The final structure is validated using various crystallographic metrics.
| Crystallographic Parameter | Typical Value for a 6-oxa-1-azaspiro[3.3]heptane derivative[6] |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions (a, b, c, β) | a = 9.484(4) Å, b = 11.033(4) Å, c = 10.419(4) Å, β = 113.186(5)° |
| Resolution | ~0.7 Å |
| R-factor | ~4-6% |
The Dynamic Duo: NMR Spectroscopy and Mass Spectrometry
While XRD provides an unparalleled static picture, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and crucial insights into the structure and behavior of this compound derivatives, particularly in the solution state, which is more relevant to biological systems.
NMR Spectroscopy: Unraveling Connectivity and Conformation in Solution
NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule and providing information about its conformation in solution.[7] For spirocyclic systems, NMR is indispensable for confirming the carbon skeleton and the relative stereochemistry of substituents.
Key NMR Experiments and Their Insights:
-
¹H NMR: Provides information about the number of different proton environments and their connectivity through spin-spin coupling. For this compound, the characteristic signals for the benzyl group and the protons on the spirocyclic core can be readily identified.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the spiro carbon is a particularly diagnostic feature.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing the complete connectivity of the molecule.
-
NOESY/ROESY: These experiments provide information about through-space interactions between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution.
dot
Caption: Logic flow of structural information from NMR experiments.
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound derivatives, a characteristic fragmentation would be the loss of the benzyl group, leading to a prominent peak corresponding to the spirocyclic core.
A Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked. While XRD provides the definitive answer for the solid-state structure, NMR and MS are essential for a comprehensive understanding of the molecule's properties.
| Technique | Strengths | Limitations | Application to this compound |
| Single-Crystal X-ray Diffraction (XRD) | - Unambiguous determination of absolute structure[5]- High precision of bond lengths and angles- Provides solid-state conformational information | - Requires a suitable single crystal, which can be difficult to grow[8]- Provides a static picture, not solution-state dynamics[9]- May not be representative of the biologically relevant conformation | - Definitive confirmation of the spirocyclic core and stereochemistry- Precise measurement of ring puckering and substituent orientation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about atomic connectivity[7]- Elucidates solution-state conformation and dynamics[1]- Does not require crystallization | - Can be difficult to interpret for complex molecules- Provides relative, not absolute, stereochemistry without chiral auxiliaries- Less precise than XRD for bond lengths and angles | - Confirmation of the carbon-nitrogen-oxygen framework- Determination of the relative orientation of the benzyl group and other substituents- Assessment of conformational flexibility in solution |
| Mass Spectrometry (MS) | - High sensitivity- Provides exact molecular weight and elemental composition- Fragmentation patterns can offer structural clues[4][10] | - Does not provide information about stereochemistry or conformation- Fragmentation can be complex and difficult to interpret | - Unambiguous confirmation of the molecular formula- Identification of characteristic fragments, such as the loss of the benzyl group, to support the proposed structure |
The Synergistic Approach: A Holistic View of Molecular Structure
The most powerful approach to the structural elucidation of this compound derivatives is the synergistic use of all three techniques.[11][12]
dot
Caption: The synergistic relationship between XRD, NMR, and MS.
An initial structural hypothesis can be formulated based on NMR and MS data. Subsequent single-crystal X-ray diffraction can then provide the definitive, high-resolution structure. This crystallographic data, in turn, can be used to validate and refine the interpretation of the NMR data, particularly with respect to conformational analysis.
Conclusion
The structural analysis of this compound derivatives is a critical step in their development as potential therapeutic agents. While single-crystal X-ray diffraction provides the ultimate, unambiguous determination of their three-dimensional architecture, a comprehensive understanding requires a multi-faceted approach. The synergistic application of XRD, NMR spectroscopy, and mass spectrometry provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the structural assignment. This robust characterization is the bedrock upon which successful drug discovery programs are built.
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The Ascendancy of Spiro[3.3]heptanes: A Comparative Guide to 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane in Modern Medicinal Chemistry
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical scaffolds. This guide delves into the burgeoning field of three-dimensional (3D) molecular architectures, with a specific focus on the spiro[3.3]heptane framework. Herein, we provide a comprehensive comparison of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane and its parent scaffold, 2-oxa-6-azaspiro[3.3]heptane, with other pertinent spirocycles that are reshaping the landscape of drug discovery. Through an objective lens, supported by experimental data and detailed protocols, we aim to equip researchers with the critical insights necessary to harness the full potential of these unique structural motifs.
The "Escape from Flatland": Why Spirocycles Matter
The concept of "escaping from flatland" in medicinal chemistry advocates for a shift away from predominantly flat, aromatic structures towards more complex, three-dimensional molecules. This strategic move is underpinned by the observation that increased sp³ character in drug candidates often correlates with improved physicochemical properties, such as enhanced solubility, greater metabolic stability, and a reduced propensity for off-target interactions. Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this paradigm shift. Their rigid, well-defined three-dimensional structures offer a powerful tool for optimizing the spatial arrangement of pharmacophoric elements, thereby improving binding affinity and selectivity for biological targets.
The 1-oxa-6-azaspiro[3.3]heptane scaffold, which incorporates both an oxetane and an azetidine ring, is a particularly compelling example. The oxetane moiety is a known bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility and metabolic stability. Similarly, the azetidine ring provides a versatile anchor for further functionalization while maintaining a desirable degree of rigidity.
Comparative Analysis of Spirocyclic Scaffolds
The true value of a molecular scaffold is best understood through direct comparison with established alternatives. In this section, we evaluate the performance of the 1-oxa-6-azaspiro[3.3]heptane core against other commonly employed cyclic and spirocyclic systems.
Physicochemical Properties: A Quantitative Comparison
A critical aspect of drug design is the fine-tuning of a molecule's physicochemical properties to ensure optimal absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key experimental data comparing various spirocyclic scaffolds to their non-spirocyclic and aromatic counterparts.
| Scaffold/Compound | clogP | logD (pH 7.4) | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) | Reference |
| Piperidine derivative | 2.5 | 1.8 | 500 | 30 | [1] |
| 2-Azaspiro[3.3]heptane derivative | 2.1 | 1.2 | >1000 | >120 | [1] |
| Morpholine derivative | 1.9 | 1.1 | >2000 | 25 | [2] |
| 2-Oxa-6-azaspiro[3.3]heptane derivative | 1.5 | -0.1 | >5000 | >120 | [2] |
| meta-Substituted Benzene (in Sonidegib) | 6.8 | ≥ 3.5 | <1 | 93 | [3] |
| Spiro[3.3]heptane (trans-isomer in Sonidegib analog) | 6.0 | ≥ 3.5 | <1 | 47 | [3] |
| Spiro[3.3]heptane (cis-isomer in Sonidegib analog) | 6.0 | ≥ 3.5 | <1 | 11 | [3] |
Note: HLM = Human Liver Microsomes. Data presented are for illustrative purposes and represent specific examples from the cited literature.
The data clearly demonstrates the advantageous properties conferred by the spiro[3.3]heptane framework. Notably, the incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety in place of a morpholine ring leads to a significant reduction in lipophilicity (logD) and a marked improvement in metabolic stability[2]. This is a crucial finding, as high lipophilicity can lead to off-target toxicity and poor solubility, while low metabolic stability results in rapid clearance and reduced bioavailability.
Synthesis of this compound: A Step-by-Step Protocol
The accessibility of a scaffold is paramount to its widespread adoption. Here, we provide a detailed, two-step protocol for the synthesis of N-benzyl-2-oxa-6-azaspiro[3.3]heptane, a closely related and often immediate precursor to the title compound, based on a scalable and efficient route[4][5].
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) [5]
-
To a stirred solution of tribromoneopentyl alcohol (TBNPA) in toluene, add a solution of sodium hydroxide.
-
Heat the reaction mixture and stir vigorously. The reaction progress can be monitored by GC/MS.
-
Upon completion, cool the reaction mixture, and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.
Step 2: Synthesis of this compound [4]
-
Dissolve 3,3-bis(bromomethyl)oxetane and benzylamine in a suitable solvent such as DMF or sulfolane.
-
Add a base, for instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or aqueous sodium hydroxide.
-
Heat the reaction mixture and stir for several hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Evaluation: Protocols for Key Assays
The ultimate measure of a novel scaffold's utility lies in its biological performance. Below are standardized protocols for two critical in vitro assays used to characterize drug candidates.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)[6][7][8][9][10]
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver.
Caption: Workflow for the in vitro metabolic stability assay.
-
Preparation of Reagents:
-
Thaw cryopreserved human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
-
Protocol 2: Determination of logD by Shake-Flask Method[11][12][13][14][15]
This assay measures the lipophilicity of a compound at a physiological pH, which is a key predictor of its membrane permeability and absorption.
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol.
-
Mutually saturate the PBS and n-octanol by mixing them vigorously and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
In a glass vial, add a precise volume of the saturated PBS and saturated n-octanol.
-
Add a small aliquot of the test compound stock solution.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logD is the base-10 logarithm of this ratio.
-
Conclusion and Future Perspectives
The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds, and in particular 1-oxa-6-azaspiro[3.3]heptane, represent a significant step forward in the design of 3D-rich molecules with superior drug-like properties. The evidence presented in this guide highlights the potential of this scaffold to improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity when compared to traditional cyclic and aromatic systems.
The provided synthetic and analytical protocols offer a practical framework for researchers to incorporate these promising building blocks into their drug discovery programs. As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, we can anticipate that spirocycles such as this compound will play an increasingly pivotal role in the development of the next generation of therapeutics.
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Safety Operating Guide
Proper Disposal of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste disposal is a critical responsibility for every researcher. This guide provides a detailed framework for the safe and compliant disposal of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane, a specialized spirocyclic compound utilized in advanced chemical synthesis.[1] Adherence to these procedures is paramount not only for personnel safety but also for ensuring environmental stewardship and regulatory compliance.
Hazard Assessment: A Structural Perspective
The molecular architecture of this compound incorporates two key functional groups that inform our initial hazard assessment:
-
Tertiary Amine: Tertiary amines can be corrosive and flammable.[4][5] They may react violently with acids and strong oxidizing agents.[5]
-
Cyclic Ether (Oxetane Ring): Cyclic ethers, while generally less reactive than epoxides, can pose a risk of peroxide formation upon prolonged storage, especially if exposed to air and light. While less common with saturated ethers, this potential hazard should not be entirely discounted.
Based on safety data for similar spirocyclic amines and oxetanes, this compound should be handled as a compound that is potentially:
-
Harmful if swallowed.
-
A cause of respiratory irritation.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for specific compatibility. |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised. |
| Respiratory | Use in a well-ventilated area, such as a certified chemical fume hood, is required. |
Spill Response: Immediate and Decisive Action
In the event of a spill, immediate and controlled action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Control Ignition Sources: As a precautionary measure, eliminate all potential sources of ignition.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Waste Disposal: The collected spill debris and decontamination materials must be disposed of as hazardous waste.
Waste Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste stream.[12]
Step 1: Hazardous Waste Determination
The generator of the waste is legally obligated to determine if it is a hazardous waste.[8] This process involves answering four key questions:[7]
-
Is the material a solid waste?
-
Is the waste specifically excluded from RCRA?
-
Is the waste a listed hazardous waste?
-
Does the waste exhibit a characteristic of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)?[7][8]
Given the properties of tertiary amines, this compound is likely to be classified as hazardous due to its potential corrosivity or toxicity. Laboratory testing, such as a pH test for corrosivity or the Toxicity Characteristic Leaching Procedure (TCLP) for toxicity, may be required to make an accurate determination.[12]
Step 2: Waste Collection and Container Management
-
Dedicated Container: Use a dedicated, compatible waste container for collecting all waste containing this compound. Glass containers are generally preferred for liquid organic waste.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly acids or strong oxidizers, to prevent potentially violent reactions.[5]
-
Labeling: The moment waste is first added, the container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound waste").[13][14] The label must also indicate the specific hazards (e.g., Corrosive, Toxic).[13]
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.
Step 3: On-Site Accumulation
Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) dictates the on-site accumulation limits and timeframes.[12]
| Generator Status | Monthly Generation Rate | On-site Accumulation Limit |
| Very Small (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg (13,200 lbs) |
| Large (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit |
Step 4: Final Disposal
Disposal of this chemical waste must be conducted through a licensed hazardous waste disposal company.[15][16][17] These companies are equipped to handle and dispose of chemical wastes in an environmentally sound and legally compliant manner. Incineration is a common and effective disposal method for organic chemical waste.[18][19]
When selecting a hazardous waste vendor, ensure they:
-
Have a proven track record of compliance.[16]
-
Provide proper documentation, including a hazardous waste manifest.[16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
This guide provides essential safety protocols for laboratory personnel handling 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane (CAS No. 1223573-38-3). As a versatile spirocyclic amine, this compound is a valuable building block in the synthesis of complex pharmaceuticals and specialty chemicals.[1] Its unique structure necessitates a comprehensive understanding of its potential hazards and the corresponding personal protective equipment (PPE) required to ensure operator safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Assessment: An Evidence-Based Approach
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not available, a robust safety protocol can be developed by analyzing data from structurally analogous spirocyclic amines and related heterocyclic compounds. This approach, rooted in established chemical principles, allows for a conservative and proactive assessment of potential risks.
The primary hazards identified from analogous compounds consistently point towards irritation of the skin, eyes, and respiratory system.[2][3][4][5] Amines as a class of organic compounds are known for their potential to cause irritation and sensitization.[6] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard Statement | Description | Common Precautionary Action | Supporting References |
| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. | [2][3][4][5][7] |
| H319 | Causes serious eye irritation. | Wear eye protection/face protection. Rinse cautiously with water if in eyes. | [2][3][4][5][7] |
| H335 | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. | [2][4][5] |
| H302 | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [5] |
The Core Directive: Your PPE Ensemble
The selection of PPE is not a one-size-fits-all checklist; it is the final and most personal barrier between the researcher and potential chemical exposure.[8] The following ensemble is recommended for all work involving this compound.
Eye and Face Protection
Direct ocular exposure to amine compounds can cause severe irritation and damage.[2]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[9]
-
Enhanced Protection: For procedures involving larger quantities (>5g), heating, or pressurization, a full-face shield must be worn in addition to chemical splash goggles to protect against splashes and mists.[9][10]
Hand Protection
The risk of skin irritation necessitates the use of appropriate chemically resistant gloves.[2][4]
-
Glove Type: Nitrile gloves are suitable for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or flexible laminate (e.g., Silver Shield) are recommended.[9]
-
Best Practices: Always double-glove to provide an extra layer of protection and simplify the doffing process in case of contamination. Inspect gloves for any signs of degradation or puncture before each use. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[8]
Body Protection
Protecting the skin is paramount.
-
Lab Coat: A flame-resistant laboratory coat is mandatory and must be kept fully fastened.[9]
-
Additional Protection: For tasks with a significant splash hazard, a chemically resistant apron should be worn over the lab coat.
-
Apparel: Full-length pants and closed-toe shoes are required. Open-toed shoes or sandals are strictly prohibited in the laboratory.[9]
Respiratory Protection
Preventing inhalation of aerosols or dusts is critical, as analogous compounds may cause respiratory irritation.[2][4]
-
Primary Control: All weighing and handling of solid this compound, as well as any reactions, should be performed inside a certified chemical fume hood to minimize vapor and particulate inhalation.
-
When a Respirator is Required: If work must be performed outside of a fume hood or if there is a risk of generating significant aerosols (e.g., during a spill cleanup), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is recommended.[11][12] All personnel requiring a respirator must be fit-tested and trained in accordance with OSHA standards.[8]
Operational Plan: Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Body Protection: Put on your lab coat and any additional protective clothing (e.g., apron).
-
Respiratory Protection: If required, put on and seal-check your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Put on your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the second pair of gloves over the first.
Step-by-Step Doffing Procedure (Contamination Avoidance)
This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Body Protection: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Respiratory Protection: Remove your respirator (if used).
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
Risk-Based PPE Selection Workflow
The scale and nature of your experimental work directly influence the required level of PPE. The following workflow provides a logical framework for these decisions.
Caption: Risk-based workflow for PPE selection when handling this compound.
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling of chemicals and associated waste.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused material and reaction waste must be disposed of according to your institution's hazardous waste management guidelines and local regulations.[2] Do not pour any amount into drains or general trash.[3]
-
Spill Cleanup: In the event of a spill, evacuate the area and follow your laboratory's established spill response procedure. Use a spill kit containing appropriate absorbent material. All materials used for cleanup must be treated as hazardous waste.
Emergency Response
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Davies, H. M. L., et al. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
